molecular formula C8H7NO4 B359581 4-Nitrophenylacetic acid CAS No. 104-03-0

4-Nitrophenylacetic acid

Cat. No.: B359581
CAS No.: 104-03-0
M. Wt: 181.15 g/mol
InChI Key: YBADLXQNJCMBKR-UHFFFAOYSA-N
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Description

(4-nitrophenyl)acetic acid is a member of the class of phenylacetic acids that is phenylacetic acid in which the phenyl grup is substituted at the para- position by a nitro group. It is a C-nitro compound and a member of phenylacetic acids. It is functionally related to a phenylacetic acid. It is a conjugate acid of a (4-nitrophenyl)acetate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)acetic acid
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InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)
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InChI Key

YBADLXQNJCMBKR-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID6059289
Record name 4-Nitrophenylacetic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrophenylacetic acid
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Vapor Pressure

0.0000291 [mmHg]
Record name p-Nitrophenylacetic acid
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CAS No.

104-03-0
Record name (4-Nitrophenyl)acetic acid
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Record name P-NITROPHENYLACETIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid, a pale yellow crystalline solid, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its unique molecular structure, featuring a phenylacetic acid backbone substituted with a nitro group at the para position, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, dye, and fine chemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and an exploration of its applications in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, application, and the development of new synthetic methodologies. The key quantitative data are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties
PropertyValueReference
CAS Number 104-03-0[1][2][3][4][5][6][7][8][9]
Molecular Formula C₈H₇NO₄[1][3][5][6][10][9]
Molecular Weight 181.15 g/mol [1][5][6][10][11][12][13]
Appearance Pale yellow to beige crystalline powder[2][3][10][12][14]
Melting Point 150-156 °C[1][2][3][6][10][8][11][15]
Boiling Point 314.24 °C (rough estimate)[2][5]
Density 1.4283 g/cm³ (rough estimate)[2][5][10]
pKa 3.85 at 25 °C[2][5][11]
Vapor Pressure 2.91 x 10⁻⁵ mm Hg[12][14]
Refractive Index 1.5468 (estimate)[2][5]
Solubility Data

The solubility of this compound in various solvents at different temperatures is a critical parameter for its use in synthesis and purification processes.

SolventSolubilityReference
Water Slightly soluble (3570 mg/L)[7][11][15][16]
Methanol Soluble[10][16]
Ethanol Soluble[16]
Chloroform Soluble[10]
Benzene Soluble
Ether Soluble
N,N-Dimethylformamide (DMF) Soluble[16]
N,N-Dimethylacetamide (DMA) Soluble[16]
n-Propanol Soluble[16]
n-Butanol Soluble[16]
Ethyl acetate Soluble[16]
Isopropanol Soluble[16]
Isobutanol Soluble[16]
Acetonitrile Soluble[16]
Ethylene glycol (EG) Soluble[16]
Cyclohexane Soluble[16]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1700
N-O stretch (nitro group)1520 (asymmetric), 1350 (symmetric)
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR) [12][17]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~8.2Doublet2HAromatic protons ortho to -NO₂
~7.5Doublet2HAromatic protons meta to -NO₂
~3.8Singlet2H-CH₂-

¹³C NMR (Carbon-13 NMR) [12]

Chemical Shift (δ) ppmAssignment
~176-COOH
~147Aromatic C-NO₂
~142Aromatic C-CH₂
~131Aromatic CH meta to -NO₂
~124Aromatic CH ortho to -NO₂
~40-CH₂-
Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound.

Ionm/z
[M]⁺181.04
[M-OH]⁺164.04
[M-COOH]⁺136.04

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to valuable intermediates for drug development.

Synthesis of this compound from p-Nitrobenzyl Cyanide

This established protocol involves the hydrolysis of p-nitrobenzyl cyanide.

Materials:

  • p-Nitrobenzyl cyanide

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Water

  • Ice

Procedure:

  • In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 mL (5.4 moles) of concentrated sulfuric acid in 280 mL of water.

  • Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake the mixture well until the solid is thoroughly moistened.

  • Use the remaining acid solution to wash down any solid material adhering to the walls of the flask.

  • Attach a reflux condenser to the flask and heat the mixture until it boils. It is recommended to place the flask over a large hole in an asbestos (B1170538) board on a tripod to prevent superheating.

  • Continue boiling for fifteen minutes.

  • Dilute the warm reaction mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath.

  • Filter the precipitated solid and wash it several times with ice water.

  • To purify the product, dissolve the crude solid in 1600 mL of boiling water.

  • Filter the hot solution rapidly through a large, fluted filter paper. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and filter this solution into the main filtrate.

  • Allow the filtrate to cool, whereupon this compound will crystallize as long, pale yellow needles.

  • Collect the crystals by filtration and dry them. The expected yield is 103–106 g (92–95%).

Reduction of this compound to 4-Aminophenylacetic Acid

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of many pharmaceutical compounds.

Materials:

  • This compound

  • 6 N Aqueous ammonia

  • Hydrogen sulfide (B99878)

  • Glacial acetic acid

  • Ice

Procedure:

  • In a 1500-mL flask fitted with a gas inlet tube and a stopcock, add 500 mL of 6 N aqueous ammonia.

  • Slowly add 100 g (0.55 mole) of this compound with shaking to dissolve it.

  • Place the flask in an ice bath and saturate the solution with hydrogen sulfide gas, ensuring the temperature remains below 50°C.

  • After saturation, remove the stopper and gently boil the solution under a fume hood to expel excess hydrogen sulfide and ammonia. The solution will change color from dark orange-red to pale yellow.

  • Filter the hot solution by suction to remove the precipitated sulfur.

  • Rapidly stir 40 mL of glacial acetic acid into the hot filtrate.

  • 4-Aminophenylacetic acid will crystallize out upon cooling.

  • Collect the crystals by filtration. The crude product can be recrystallized from 4 L of distilled water to yield 69–70 g (83–84%) of pure product.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable precursor for a variety of molecules with significant biological and chemical interest.

Precursor to Atenolol

While not a direct precursor, this compound can be converted to intermediates used in the synthesis of the beta-blocker atenolol. The synthetic pathway involves the reduction of the nitro group to an amine, followed by further transformations to introduce the side chain characteristic of atenolol.

Synthesis of Pyrrolizinone Derivatives

This compound has been utilized in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds investigated for their potential as angiogenesis inhibitors. The synthesis typically involves the condensation of this compound with other reagents to construct the heterocyclic pyrrolizinone core.

Synthesis of Squaraine Dyes

This compound also serves as a starting material in the one-step construction of amino-substituted squaraine dyes. These dyes are of interest due to their strong absorption in the visible and near-infrared regions, making them suitable for applications in materials science and as fluorescent probes.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic processes described, the following diagrams are provided in the DOT language.

Synthesis_of_4_Nitrophenylacetic_Acid p_nitrobenzyl_cyanide p-Nitrobenzyl Cyanide hydrolysis Hydrolysis (Reflux, 15 min) p_nitrobenzyl_cyanide->hydrolysis sulfuric_acid Conc. H₂SO₄ / H₂O sulfuric_acid->hydrolysis product This compound hydrolysis->product

Caption: Synthesis of this compound.

Reduction_to_4_Aminophenylacetic_Acid nitrophenylacetic_acid This compound reduction Reduction nitrophenylacetic_acid->reduction reagents 1. NH₄OH 2. H₂S reagents->reduction acidification Acidification (Acetic Acid) reduction->acidification product 4-Aminophenylacetic Acid acidification->product

Caption: Reduction to 4-Aminophenylacetic Acid.

Application_Pathways start This compound atenolol Atenolol Intermediate start->atenolol Multi-step synthesis pyrrolizinones Pyrrolizinone Derivatives start->pyrrolizinones Condensation reactions squaraine_dyes Squaraine Dyes start->squaraine_dyes One-pot synthesis

Caption: Synthetic Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Always handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1]

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable building block in organic synthesis. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis of this compound and its derivatives. The continued exploration of the chemistry of this compound is expected to lead to the development of novel pharmaceuticals, advanced materials, and innovative chemical processes.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid (4-NPAA) is a derivative of phenylacetic acid featuring a nitro group at the para-position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyestuffs, and local anesthetics. Its utility in drug development is notable, particularly as a precursor for more complex active pharmaceutical ingredients (APIs) and in the synthesis of compounds investigated for activities such as angiogenesis inhibition.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation development.

This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and graphical representations of key workflows.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical data sources.

General Properties
PropertyValue
CAS Number 104-03-0
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [3][4]
Appearance White to light yellow or beige crystalline powder[5][6][7]
Odor Odorless
Physicochemical Data
PropertyValue
Melting Point 150-157 °C[5][6][7][8]
Boiling Point 314.24 °C (rough estimate)[6][9]
Density 1.4283 g/cm³ (rough estimate)[6][9]
pKa 3.85 (at 25 °C)[6][10]
Vapor Pressure 2.91 x 10⁻⁵ mm Hg[10][11]
LogP (Octanol-Water) 1.39[10]
Solubility Data
SolventSolubility
Water Slightly soluble; 3570 mg/L[5][6][10]
Methanol Soluble[12]
Ethanol Soluble[5]
Diethyl Ether Soluble[5]
Benzene Soluble[5]
Chloroform Soluble
Acetonitrile Soluble[12]
DMF Soluble[12]
Cyclohexane Low solubility[12]

Note: Solubility is temperature-dependent. A detailed study shows that the mole fraction solubility increases with temperature across various solvents.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard laboratory protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[6][10] This is achieved by tapping the sealed end of the capillary on a hard surface.[13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[13] A rapid initial heating can be used to find an approximate melting point, followed by a slower, more careful determination.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10]

  • Reporting: The melting point is reported as the range from T1 to T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting A Grind 4-NPAA to a fine powder B Pack powder into capillary tube (1-2mm) A->B C Place capillary in melting point apparatus B->C D Heat slowly (1-2 °C/min) near melting point C->D E Record T1 (first liquid drop) D->E F Record T2 (all liquid) E->F G Report melting point as T1 - T2 range F->G

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed flask or vial.[9][14] The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[12]

  • Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath set at 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.[11][14]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, typically by centrifugation or filtration, ensuring the temperature is maintained.[14]

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][14] This often involves preparing a calibration curve from standards of known concentrations.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).

Solubility_Workflow A Add excess 4-NPAA to solvent B Seal and agitate at constant temperature (24-72h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Analyze solute concentration in liquid (HPLC/UV-Vis) C->D E Calculate Solubility D->E

Shake-Flask Method for Solubility Determination.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like this compound, it can be determined by titration with a strong base.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a beaker.

  • Titration Setup: A calibrated pH meter is placed in the solution. A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).

  • Titration: The strong base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.[5] Smaller increments should be used near the equivalence point where the pH changes rapidly.

  • Data Plotting: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of base added (x-axis).

  • pKa Determination: The equivalence point is identified from the steepest part of the curve. The volume of base at the half-equivalence point (half the volume of base required to reach the equivalence point) is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[5][8]

pKa_Determination A Prepare 4-NPAA solution of known concentration B Titrate with standardized strong base (NaOH) A->B C Record pH after each addition of base B->C D Plot pH vs. Volume of NaOH added C->D E Identify Equivalence Point (V_eq) D->E F Find pH at Half-Equivalence Point (V_eq / 2) E->F G Result: pKa = pH at V_eq / 2 F->G

References

An In-depth Technical Guide to 4-Nitrophenylacetic Acid (CAS: 104-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid, with the CAS number 104-03-0, is a crystalline organic compound that serves as a crucial intermediate in various synthetic processes.[1][2] Structurally, it is a derivative of phenylacetic acid with a nitro group substituted at the para position of the benzene (B151609) ring.[1] This substitution significantly influences its chemical reactivity and physical properties. While primarily recognized for its role as a precursor in the synthesis of pharmaceuticals, dyestuffs, and other complex organic molecules, its derivatives have shown potential in biological applications, including angiogenesis inhibition.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueReference
CAS Number 104-03-0[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance Beige to yellow crystalline powder[1]
Melting Point 150-155 °C[1]
Boiling Point 314.24 °C (estimate)[1]
Solubility Slightly soluble in water[3]
pKa 3.85 (at 25 °C)[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the hydrolysis of p-nitrophenylacetonitrile.[4] This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol: Hydrolysis of p-Nitrophenylacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • p-Nitrobenzyl cyanide (p-nitrophenylacetonitrile)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Water

  • Ice

Equipment:

  • 1-L round-bottomed flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.

  • Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted.

  • Use the remaining one-third of the acid solution to wash down any solid adhering to the walls of the flask.

  • Attach a reflux condenser to the flask and heat the mixture to boiling. Continue boiling for 15 minutes. The reaction mixture will darken.

  • After the reaction is complete, dilute the mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath to precipitate the product.

  • Filter the crude this compound using a Buchner funnel.

  • Wash the precipitate several times with ice-cold water to remove any remaining acid.

Purification: Recrystallization

The crude product can be purified by recrystallization from hot water.

  • Dissolve the crude this compound in a minimum amount of boiling water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold water.

  • Dry the crystals in a desiccator.

The expected yield of purified this compound is typically high.

Synthesis Workflow Diagram```dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_nitrobenzyl_cyanide p-Nitrobenzyl Cyanide hydrolysis Acid Hydrolysis (Reflux, 15 min) p_nitrobenzyl_cyanide->hydrolysis sulfuric_acid Sulfuric Acid & Water sulfuric_acid->hydrolysis precipitation Precipitation (Addition of cold water) hydrolysis->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (from hot water) filtration->recrystallization product This compound recrystallization->product

Caption: this compound as a precursor to bioactive molecules.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound (CAS: 104-03-0) is a fundamentally important chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its value in the fields of pharmaceutical sciences and chemical manufacturing is underscored by its versatility as a precursor to a wide array of more complex and often biologically active molecules. While direct modulation of signaling pathways by this compound has not been documented, its role as a foundational scaffold in the synthesis of potential therapeutics, such as angiogenesis inhibitors, solidifies its significance for researchers and professionals in drug development. This guide provides the essential technical information required for the informed handling, synthesis, and application of this key organic compound.

References

Technical Guide on the Melting Point of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the physical property of melting point for 4-Nitrophenylacetic acid (CAS No. 104-03-0), targeted at researchers, scientists, and professionals in the field of drug development. It includes aggregated data, detailed experimental protocols for melting point determination, and a visualization of a relevant synthetic pathway.

Core Data: Melting Point of this compound

This compound is a crystalline solid, appearing as a light yellow to beige powder.[1][2] Its melting point is a key parameter for identification and purity assessment. A narrow melting range typically indicates high purity. The data from various suppliers and safety data sheets are summarized below.

Melting Point Range (°C)Melting Point Range (°F)Source
152 - 153305.6 - 307.4Fisher Scientific[1]
153.0 - 157.0307.4 - 314.6Tokyo Chemical Industry[3]
153 - 156307.4 - 312.8Thermo Scientific Chemicals[2]
152 - 155305.6 - 311.0Chemcraft[4]
150 - 155302.0 - 311.0ChemicalBook, Sigma-Aldrich[5][6]
149 - 156300.2 - 312.8Thermo Scientific Chemicals[7]
151 - 152303.8 - 305.6Organic Syntheses[8]

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method. This can be performed with a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with an oil bath. The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[9][10]

Materials and Equipment:

  • This compound sample

  • Mortar and pestle

  • Glass capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube setup

  • Thermometer (calibrated)

  • Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: Place a small amount of crystalline this compound on a clean, dry surface. Use a mortar and pestle to grind it into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[9] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 1-2 mm high.[9][11]

  • Apparatus Setup:

    • Digital Apparatus: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed in its well.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[9] Clamp the thermometer so that the bulb and sample are immersed in the oil within the Thiele tube.

  • Heating and Observation:

    • Initial (Fast) Determination: Heat the apparatus rapidly to get an approximate melting range. This helps save time in subsequent, more precise measurements.

    • Precise (Slow) Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point. Begin heating again at a slow, controlled rate of about 1-2°C per minute.[12]

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire solid sample has completely melted into a clear liquid.[10][11]

    • The melting point is reported as the range from T1 to T2.

  • Purity Assessment: A pure compound will exhibit a sharp melting range, typically 0.5-1.5°C. Impurities tend to lower the melting point and broaden the melting range.[12]

Mandatory Visualization

The following diagrams illustrate key experimental and synthetic workflows relevant to this compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start with Crystalline This compound grind Grind to Fine Powder start->grind pack Pack into Capillary Tube (1-2 mm height) grind->pack setup Place in Melting Point Apparatus pack->setup heat_fast Rapid Heating (~10°C/min) setup->heat_fast observe_approx Observe Approximate Melting Range heat_fast->observe_approx cool Cool Down (15-20°C below approx. MP) observe_approx->cool heat_slow Slow Heating (1-2°C/min) cool->heat_slow observe_final Record T1 (first liquid) and T2 (all liquid) heat_slow->observe_final report Report Melting Range (T1 - T2) observe_final->report purity Assess Purity: Sharp Range -> Pure Broad Range -> Impure report->purity

Caption: Workflow for Melting Point Determination.

Synthesis_Pathway pnbc p-Nitrobenzyl Cyanide hydrolysis Hydrolysis Reaction pnbc->hydrolysis h2so4 Sulfuric Acid (H₂SO₄) + Water h2so4->hydrolysis pnpaa This compound hydrolysis->pnpaa Boil for 15 mins, cool, and filter purify Purification pnpaa->purify Recrystallize from boiling water product Final Product: Pale Yellow Needles purify->product

Caption: Synthesis of this compound via Hydrolysis.[8]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds.[13] Its applications include the preparation of pharmaceuticals, such as penicillin precursors, and other biologically active molecules like potential angiogenesis inhibitors.[5][13][14] Accurate determination of its melting point is essential for ensuring the purity of the starting material, which directly impacts the yield and purity of the final synthesized products.

References

Solubility of 4-Nitrophenylacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of 4-nitrophenylacetic acid in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents at temperatures from 283.15 K to 328.15 K. The mole fraction solubility generally increases with temperature. The data reveals that this compound exhibits the highest solubility in N,N-dimethyl formamide (B127407) (DMF) and the lowest in cyclohexane.[1][2][3] The order of solubility in the tested solvents is as follows: DMF > methanol (B129727) > N,N-dimethyl acetylammonia (DMA) > ethanol (B145695) > n-propanol > n-butanol > ethyl acetate (B1210297) > isopropanol (B130326) > isobutanol > acetonitrile (B52724) > ethylene (B1197577) glycol (EG) > water > cyclohexane.[1][2][3]

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x₁) x 10²
Methanol 283.1510.31
293.1513.92
303.1518.45
313.1524.11
323.1531.25
328.1535.83
Ethanol 283.156.23
293.158.35
303.1511.08
313.1514.59
323.1519.11
328.1522.01
n-Propanol 283.155.21
293.156.94
303.159.17
313.1512.04
323.1515.79
328.1518.23
Isopropanol 283.153.55
293.154.73
303.156.29
313.158.32
323.1511.01
328.1512.79
n-Butanol 283.154.53
293.156.01
303.157.92
313.1510.41
323.1513.65
328.1515.76
Isobutanol 283.153.29
293.154.36
303.155.76
313.157.58
323.159.98
328.1511.55
Ethylene Glycol (EG) 283.150.61
293.150.82
303.151.11
313.151.48
323.151.99
328.152.33
Ethyl Acetate 283.154.31
293.155.86
303.157.84
313.1510.41
323.1513.81
328.1515.99
Acetonitrile 283.151.63
293.152.23
303.153.03
313.154.10
323.155.54
328.156.51
N,N-Dimethyl Formamide (DMF) 283.1522.84
293.1527.81
303.1533.48
313.1539.95
323.1547.33
328.1551.81
N,N-Dimethyl Acetylammonia (DMA) 283.157.61
293.159.83
303.1512.64
313.1516.14
323.1520.51
328.1523.19
Cyclohexane 283.150.02
293.150.03
303.150.04
313.150.06
323.150.08
328.150.10
Water 283.150.04
293.150.05
303.150.07
313.150.09
323.150.11
328.150.13

Experimental Protocol: Shake-Flask Method

The solubility data presented was obtained using the isothermal shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][3]

Materials and Apparatus:

  • This compound (solute)

  • Organic solvents (analytical grade)

  • Jacketed glass vessel

  • Magnetic stirrer

  • Thermostatic water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • An excess amount of this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The mixture is continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

  • The suspension is stirred for a sufficient time (typically several hours) to ensure that solid-liquid equilibrium is reached.

  • After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.

  • The collected sample is immediately diluted with a suitable solvent to prevent precipitation.

  • The concentration of this compound in the diluted sample is determined using a calibrated HPLC method.

  • The mole fraction solubility is then calculated from the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility using the shake-flask method.

G Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Phase Separation (Settling) B->C D Sampling and Filtration of Supernatant C->D E Dilution of Sample D->E F Concentration Analysis (HPLC) E->F G Calculation of Solubility F->G

Caption: A flowchart of the shake-flask method for solubility measurement.

Factors Influencing Solubility

The solubility of this compound is significantly influenced by the properties of the solvent.[1] Key factors include:

  • Polarity: The high solubility in polar aprotic solvents like DMF and DMA suggests that strong dipole-dipole interactions between the solvent and the nitro and carboxylic acid groups of this compound play a crucial role.

  • Hydrogen Bonding: The ability of protic solvents like alcohols to act as both hydrogen bond donors and acceptors contributes to the dissolution of this compound.

  • Hildebrand Solubility Parameter: A close match between the Hildebrand solubility parameters of the solute and the solvent generally leads to higher solubility.[1] The dipolarity/polarizability of the solvents has been shown to greatly affect the solubility of this compound.[1]

Thermodynamic Modeling

The experimental solubility data has been successfully correlated using various thermodynamic models, including the Apelblat equation, the λh equation, the Wilson model, and the NRTL model.[1][2] Among these, the Apelblat equation was reported to provide a better fit for the experimental data in the studied solvents.[1][2] These models are essential for interpolating and extrapolating solubility data to different temperatures and for understanding the thermodynamic properties of the dissolution process.[1][2]

References

An In-depth Technical Guide to the Aqueous Solubility of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 4-Nitrophenylacetic acid (4-NPAA), a key intermediate in the synthesis of various organic molecules, including dyestuffs and pharmaceuticals. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and a discussion of the factors influencing its solubility in water.

Quantitative Solubility Data

The aqueous solubility of this compound is generally described as slight. However, quantitative data is available, demonstrating a clear dependence on temperature. A comprehensive study by Zhao et al. (2020) investigated the solubility of 4-NPAA in various solvents, including water, across a temperature range of 283.15 K to 328.15 K.[1][2] The study concluded that the mole fraction solubility of this compound in water increases with an increase in temperature.[1][2]

For practical laboratory applications, the following data provides a summary of available quantitative and qualitative solubility information.

ParameterValueConditionsReference
Water Solubility 3570 mg/LNot SpecifiedParchem
Water Solubility Slightly solubleNot SpecifiedTCI AMERICA[3], ChemicalBook[4][5], Fisher Scientific, United States Biological[6]
Temperature Dependence Solubility increases with increasing temperature283.15 K to 328.15 KZhao et al. (2020)[1][2]

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8] The following protocol provides a detailed methodology for determining the aqueous solubility of this compound.

2.1. Materials and Equipment

  • This compound (purity ≥98%)

  • Distilled or deionized water

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm pore size)

2.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of glass flasks containing a known volume of water. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary studies to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle. Subsequently, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature. Immediately filter the aliquot using a syringe filter that has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or a mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility of this compound in mg/L or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

To further elucidate the experimental and theoretical aspects of this compound solubility, the following diagrams are provided.

G Experimental Workflow for Shake-Flask Solubility Determination A Preparation of Supersaturated Solution (Excess 4-NPAA in Water) B Equilibration (Constant Temperature Shaking for 24-72h) A->B C Phase Separation (Settling and Centrifugation) B->C D Sample Collection & Filtration (Clear Supernatant) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC-UV) E->F G Solubility Calculation F->G

Workflow for determining 4-NPAA solubility.

G Factors Influencing Aqueous Solubility of this compound cluster_molecular Molecular Properties cluster_environmental Environmental Factors Solubility Aqueous Solubility of 4-NPAA Temp Temperature Temp->Solubility Increases solubility with increasing temperature pH pH of the Solution pH->Solubility Higher pH increases solubility (deprotonation to carboxylate) Polarity Polar Groups: -COOH, -NO2 Interactions Solute-Solvent Interactions Polarity->Interactions Interactions->Solubility Hydrogen bonding with water

Key factors affecting the solubility of 4-NPAA.

Factors Influencing Solubility

The aqueous solubility of this compound is governed by a combination of its molecular properties and the conditions of the aqueous medium.

  • Temperature: As established by Zhao et al. (2020), an increase in temperature provides more kinetic energy to the solvent molecules, enabling them to more effectively break the intermolecular forces within the 4-NPAA crystal lattice, thus leading to higher solubility.[1][2]

  • pH: this compound is a weak acid due to its carboxylic acid functional group. In aqueous solutions, it can dissociate to form the 4-nitrophenylacetate anion. According to the principles of acid-base chemistry, increasing the pH of the solution will shift the equilibrium towards the deprotonated, anionic form.[9] This ionic form is significantly more polar than the neutral molecule, resulting in a substantial increase in water solubility at higher pH values.[9]

  • Molecular Structure and Polarity: The this compound molecule possesses both polar and non-polar regions. The carboxylic acid (-COOH) and nitro (-NO2) groups are polar and capable of forming hydrogen bonds with water molecules, which promotes solubility.[10][11] Conversely, the phenyl ring is non-polar and contributes to the hydrophobic character of the molecule. The overall "slight" solubility in water reflects the balance between these hydrophilic and hydrophobic moieties.[10][11]

Conclusion

This technical guide has summarized the key aspects of this compound's aqueous solubility. The provided data and experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of the factors influencing its solubility, particularly temperature and pH, is critical for optimizing its use in various applications, from synthetic chemistry to formulation development.

References

Spectroscopic Profile of 4-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenylacetic acid (CAS No: 104-03-0). The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15Doublet2HAr-H (ortho to NO₂)
~7.45Doublet2HAr-H (meta to NO₂)
~3.75Singlet2H-CH ₂-
~11.0 (broad)Singlet1H-COOH
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~172C =O
~147Ar-C -NO₂
~142Ar-C -CH₂
~131Ar-C H (meta to NO₂)
~124Ar-C H (ortho to NO₂)
~41-C H₂-
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
1700StrongC=O stretch (Carboxylic acid)
1520StrongN-O asymmetric stretch (Nitro group)
1350StrongN-O symmetric stretch (Nitro group)
1300MediumC-O stretch (Carboxylic acid)
920Medium, BroadO-H bend (Carboxylic acid dimer)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
181.099.99[M]⁺ (Molecular Ion)
136.036.70[M - COOH]⁺
91.059.60[C₇H₇]⁺ (Tropylium ion)
77.034.50[C₆H₅]⁺ (Phenyl ion)
44.023.80[COOH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm diameter)

  • Vial and pipette

  • Cotton or glass wool

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the solution through the prepared pipette directly into the NMR tube to remove any particulate matter.

    • Ensure the liquid column in the NMR tube is approximately 4-5 cm high.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using standard acquisition parameters.

    • For the ¹³C spectrum, use a proton-decoupled pulse sequence with an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Assign the peaks to the corresponding nuclei in the this compound molecule.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press and die set

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place 1-2 mg of this compound into a clean, dry agate mortar.

    • Grind the sample to a fine powder.

    • Add 100-200 mg of dried KBr to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the powder mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1][2][3]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify the characteristic absorption bands in the spectrum.

    • Assign the observed bands to the corresponding functional group vibrations within the this compound molecule.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Mass spectrometer with an Electron Ionization (EI) source and a solid probe or GC inlet.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source using a solid probe. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatography (GC) inlet.

  • Data Acquisition:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is generated as a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways to explain the formation of the observed fragment ions, which helps in confirming the structure of the molecule.[4][5]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Direct Insertion (Solid Probe) Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Acquire FID Process Spectrum Assign Peaks NMR->NMR_Data IR_Data Acquire Spectrum Assign Bands IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Final_Structure Structural Elucidation & Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-nitrophenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the expected chemical shifts, multiplicities, and coupling constants, alongside a thorough experimental protocol for acquiring the spectrum.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The molecule consists of a para-substituted benzene (B151609) ring and a methylene (B1212753) group adjacent to a carboxylic acid. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton. The chemical shifts are highly dependent on the solvent used for analysis. Below is a summary of typical data observed in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
H-2, H-6 (aromatic)~ 8.20Doublet (d)2H~ 8.8
H-3, H-5 (aromatic)~ 7.55Doublet (d)2H~ 8.8
Methylene (-CH2-)~ 3.85Singlet (s)2HN/A
Carboxylic Acid (-COOH)~ 12.5 (broad)Singlet (s)1HN/A

Note: Chemical shifts can vary slightly depending on the concentration and the specific spectrometer used.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Solubilization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is common.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide adequate resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, is suitable to cover the expected chemical shifts.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d5 at 2.50 ppm).

  • Integration and Peak Picking: Integrate all signals to determine the relative proton ratios. Identify the chemical shift of each peak.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with its proton assignments.

Caption: Molecular structure of this compound with proton assignments.

In-Depth Technical Guide to the 13C NMR of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of molecules like 4-nitrophenylacetic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for elucidating the carbon framework of organic compounds. This guide provides a detailed overview of the 13C NMR data for this compound, a comprehensive experimental protocol for data acquisition, and a structural representation.

13C NMR Data for this compound

The 13C NMR spectrum of this compound presents a distinct set of signals corresponding to each unique carbon environment within the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the aromatic ring, the carboxylic acid group, and the strongly electron-withdrawing nitro group.

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are calculated based on established algorithms and provide a reliable reference for spectral interpretation.

Carbon AtomChemical Shift (δ) in ppm
C1 (C-NO2)147.3
C2/C6 (CH)130.8
C3/C5 (CH)123.8
C4 (C-CH2)142.1
C7 (CH2)40.7
C8 (C=O)176.5

Note: These are predicted chemical shift values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Structural Representation

To provide a clear visual reference for the assignment of the 13C NMR signals, the chemical structure of this compound is presented below. The diagram illustrates the numbering of the carbon atoms corresponding to the data in the table.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD)). The choice of solvent may depend on the solubility of the compound and the desired chemical shift reference.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • Tune and match the 13C probe to the resonant frequency.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons.

  • Pulse Width (P1): Calibrate a 90° pulse for the 13C channel. For routine spectra, a 30° or 45° flip angle can be used to reduce the overall experiment time.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 210 ppm) is generally sufficient to cover the expected chemical shift range for most organic molecules.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Temperature: The experiment is typically run at a constant temperature, usually around 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectrum to the solvent peak or the internal standard (TMS).

  • Integrate the signals if quantitative analysis is required, although for standard 13C NMR, the peak intensities are not always directly proportional to the number of carbons.

This comprehensive guide provides the necessary data and protocols for the analysis of this compound using 13C NMR spectroscopy, aiding researchers in their structural elucidation and drug development endeavors.

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 4-nitrophenylacetic acid. It includes a detailed breakdown of the characteristic absorption bands, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to IR Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation at various frequencies, a unique spectral fingerprint of the molecule can be obtained. For this compound (C₈H₇NO₄), a compound often used as an intermediate in pharmaceutical synthesis, IR spectroscopy provides critical information for structural confirmation and purity assessment. The key functional groups that give rise to characteristic absorption bands in its spectrum are the carboxylic acid (-COOH), the nitro group (-NO₂), the aromatic ring, and the methylene (B1212753) bridge (-CH₂-).

Quantitative Infrared Spectral Data

The FTIR spectrum of this compound, typically obtained from a solid sample prepared as a potassium bromide (KBr) pellet, exhibits several key absorption bands. The precise positions of these bands can vary slightly depending on the sample preparation and instrument conditions. The following table summarizes the principal absorption peaks, their intensities, and the corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3100 - 2500Broad, StrongCarboxylic Acid O-HStretching
~1700StrongCarboxylic Acid C=OStretching
~1600MediumAromatic C=CStretching
~1520StrongNitro N-OAsymmetric Stretching
~1450MediumMethylene C-HBending (Scissoring)
~1345StrongNitro N-OSymmetric Stretching
~1300MediumCarboxylic Acid C-OStretching
~850MediumAromatic C-HOut-of-plane Bending (para-disubstituted)

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by several distinct regions:

  • The O-H Stretching Region (3100 - 2500 cm⁻¹): A very broad and strong absorption band is observed in this region, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

  • The C=O Stretching Region (~1700 cm⁻¹): A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. Its position indicates the presence of a saturated carboxylic acid.

  • The Nitro Group Region (~1520 and ~1345 cm⁻¹): Two strong absorptions are characteristic of the nitro group. The band at higher frequency (~1520 cm⁻¹) is due to the asymmetric stretching of the N-O bonds, while the one at lower frequency (~1345 cm⁻¹) is from the symmetric stretch.

  • The Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. Key peaks include the C=C stretching of the aromatic ring (~1600 cm⁻¹), the scissoring motion of the CH₂ group (~1450 cm⁻¹), the C-O stretching of the carboxylic acid (~1300 cm⁻¹), and a medium-intensity band around 850 cm⁻¹ which is indicative of a para-disubstituted benzene (B151609) ring.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet technique is a common and effective method for obtaining high-quality IR spectra of solid samples.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • This compound (sample)

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture will cause significant interference in the O-H region of the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

  • Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam.

  • Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum with an empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the IR spectrum of the this compound pellet. The typical scanning range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for IR Spectrum Analysis

The process of analyzing the IR spectrum of this compound can be visualized as a systematic workflow, from sample handling to final interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation prep_start Start: Obtain Solid Sample (this compound) weigh_sample Weigh 1-2 mg of Sample prep_start->weigh_sample grind Grind and Mix Sample with KBr in Agate Mortar weigh_sample->grind weigh_kbr Weigh 100-200 mg of Dry KBr weigh_kbr->grind load_die Load Mixture into Pellet Die grind->load_die press_pellet Apply Pressure (8-10 tons) to Form Pellet load_die->press_pellet place_pellet Place Pellet in FTIR Spectrometer press_pellet->place_pellet bg_scan Perform Background Scan place_pellet->bg_scan sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) bg_scan->sample_scan process_spectrum Process Spectrum (Baseline Correction, etc.) sample_scan->process_spectrum identify_peaks Identify Major Absorption Peaks process_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups (-COOH, -NO₂, Ar, -CH₂-) identify_peaks->assign_peaks compare Compare with Reference Spectra and Correlation Charts assign_peaks->compare report Final Report: Structural Confirmation compare->report

Caption: Workflow for FTIR analysis of this compound.

This comprehensive guide provides the necessary information for the successful acquisition and interpretation of the infrared spectrum of this compound, a crucial step in the quality control and characterization of this important pharmaceutical intermediate.

An In-Depth Technical Guide to the UV-Vis Absorbance Spectrum of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorbance spectrum of 4-nitrophenylacetic acid (4-NPA). 4-NPA is a critical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quantification, and physicochemical characterization. This document outlines the key spectral features of 4-NPA, details experimental protocols for its analysis, and discusses the influence of environmental factors such as pH and solvent polarity on its UV-Vis absorbance.

Core Concepts: The Chromophore and Electronic Transitions

The UV-Vis absorbance of this compound is primarily governed by the electronic transitions within the nitrophenyl chromophore. The presence of the nitro group (-NO₂) ortho and para to the phenyl ring, a strong electron-withdrawing group, in conjunction with the phenylacetic acid moiety, gives rise to characteristic absorption bands in the UV region. These absorptions are attributed to π → π* and n → π* electronic transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the chemical environment.

Quantitative UV-Vis Spectral Data

The UV-Vis spectral parameters of this compound are significantly influenced by the solvent and the pH of the medium. The ionization of the carboxylic acid group and potential electronic interactions with the solvent alter the energy levels of the molecular orbitals involved in the electronic transitions.

Solvent/MediumpHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Species
MethanolNeutral274Data not availableUndissociated acid
WaterAcidic~280Data not availableUndissociated acid
WaterBasic (alkaline)~400Data not availableDissociated acid (anion)

The significant shift in the λmax to a longer wavelength (bathochromic or red shift) in basic media is attributed to the deprotonation of the carboxylic acid. This deprotonation increases the electron density on the aromatic ring, thereby lowering the energy required for the π → π* transition. This phenomenon is analogous to the well-documented spectral shift of 4-nitrophenol, where the formation of the 4-nitrophenoxide ion in alkaline solutions results in a strong absorbance band around 400 nm.[1][2][3]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

The following provides a generalized methodology for obtaining the UV-Vis absorbance spectrum of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Buffers of known pH (for pH-dependent studies)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. Ensure complete dissolution.

  • Prepare a series of working standards by diluting the stock solution to various concentrations to establish a calibration curve and determine the molar absorptivity.

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan a wavelength range that includes the expected λmax (e.g., 200-500 nm).

  • Use the same solvent or buffer as used for the sample preparation as the blank to zero the instrument.

  • Record the absorbance spectrum of each working standard and the sample of unknown concentration.

  • Identify the λmax from the resulting spectra.

  • For molar absorptivity determination, plot a graph of absorbance versus concentration at the λmax. The slope of the resulting linear plot, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) when the path length (b) is 1 cm.

4. pH-Dependent Analysis:

  • Prepare solutions of this compound in a series of buffers with varying pH values (e.g., from acidic to basic).

  • Record the UV-Vis spectrum for each pH to observe the shift in λmax and changes in absorbance.

Logical Workflow and Influencing Factors

The process of characterizing the UV-Vis spectrum of this compound and understanding the factors that influence it can be visualized as follows:

G Experimental Workflow for UV-Vis Analysis of 4-NPA cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis cluster_factors Influencing Factors A Prepare Stock Solution of 4-NPA B Prepare Working Standards (Serial Dilution) A->B F Record Absorbance Spectra B->F C Prepare Blank (Solvent/Buffer) E Zero with Blank C->E D Set Wavelength Range D->E E->F G Identify λmax F->G H Plot Calibration Curve (Absorbance vs. Concentration) G->H I Calculate Molar Absorptivity (ε) H->I J Solvent Polarity J->A J->G K pH of Medium K->A K->G

Workflow for UV-Vis spectral analysis of this compound.

The choice of solvent and the pH of the medium are critical factors that dictate the observed UV-Vis spectrum.

G Influence of pH on 4-NPA UV-Vis Spectrum cluster_acidic Acidic/Neutral pH cluster_basic Basic pH A This compound (Undissociated) B 4-Nitrophenylacetate Anion A->B Deprotonation (Increase in pH) C λmax ~ 280 nm A->C B->A Protonation (Decrease in pH) D λmax ~ 400 nm (Bathochromic Shift) B->D

Relationship between pH and the UV-Vis absorbance of 4-NPA.

Applications in Research and Drug Development

  • Quantitative Analysis: The strong absorbance of the 4-nitrophenylacetate anion in the visible region allows for sensitive and accurate quantification of 4-NPA in various matrices.

  • Reaction Monitoring: The spectral shift upon deprotonation can be utilized to monitor reactions involving the carboxylic acid moiety of 4-NPA.

  • pKa Determination: Spectrophotometric titration is a common method for determining the acid dissociation constant (pKa) of 4-NPA by monitoring the change in absorbance at a specific wavelength as a function of pH.

  • Enzyme Kinetics: this compound and its esters are often used as substrates in enzymatic assays. The release of the 4-nitrophenolate (B89219) ion upon hydrolysis can be monitored spectrophotometrically to determine enzyme activity.[4]

Conclusion

The UV-Vis absorbance spectrum of this compound is a valuable tool for its characterization and quantification. The spectrum is characterized by a strong dependence on pH, with a significant bathochromic shift observed in basic media due to the deprotonation of the carboxylic acid. This technical guide provides the foundational knowledge and experimental considerations necessary for the effective application of UV-Vis spectrophotometry in studies involving this compound. For precise quantitative work, it is recommended to experimentally determine the molar absorptivity under the specific conditions of the analysis.

References

The Discovery and Enduring Utility of 4-Nitrophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylacetic acid, a seemingly unassuming crystalline solid, holds a significant position in the annals of organic chemistry and the development of crucial pharmaceuticals and industrial chemicals. This technical guide delves into the discovery, historical synthesis, and evolving applications of this pivotal chemical intermediate. We will explore its fundamental physicochemical properties, provide detailed experimental protocols for its preparation, and illustrate key synthetic pathways. This document serves as a comprehensive resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering a detailed understanding of this compound's scientific journey and its continued relevance.

Introduction: A Molecule of Versatility

This compound (4-NPAA), also known as p-nitrophenylacetic acid, is an aromatic carboxylic acid featuring a phenyl ring substituted with a nitro group at the para position and an acetic acid moiety. First synthesized in the early 20th century, its true value emerged as chemists began to appreciate the reactivity conferred by its functional groups. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution and influences the acidity of the benzylic protons, while the carboxylic acid group provides a handle for a myriad of chemical transformations.

This unique combination of features has established 4-NPAA as a cornerstone intermediate in the synthesis of a wide array of organic molecules. Its applications span from the production of dyes and agrochemicals to its critical role as a precursor in the manufacture of pharmaceuticals, including penicillin derivatives and local anesthetics.[1][2] This guide will provide a thorough examination of the historical context of its discovery, the evolution of its synthesis, and its diverse applications.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and industrial processes. The following tables summarize key quantitative data.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 104-03-0[3]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2][4]
Appearance White to pale yellow crystalline solid[5]
Melting Point 152-155 °C[2]
Boiling Point 117-118 °C at 14 mmHg[2]
Density 1.4283 g/cm³[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water Slightly soluble[2]
Methanol Soluble[2]
Chloroform Soluble[2]
Ethanol/Water (1:1) Soluble (for crystallization)[1]
Diethyl Ether Soluble (for crystallization)[1]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataReference(s)
¹H NMR Spectra available in online databases[4]
¹³C NMR Spectra available in online databases[5]
Infrared (IR) Spectra available in online databases[5]
Mass Spectrometry (MS) Spectra available in online databases[4]

Historical Perspective and Discovery

While a single, definitive publication marking the "discovery" of this compound is not widely cited, its synthesis emerged from the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The foundational methods for its preparation, namely the nitration of phenylacetic acid and the hydrolysis of its corresponding nitrile, were established during this period of rapid advancement in synthetic organic chemistry.

A classic and reliable method for its synthesis via the hydrolysis of p-nitrobenzyl cyanide was well-established by the time it was documented in the esteemed "Organic Syntheses" collection, indicating its importance and widespread use in the chemical community by the early 1920s.[6] The development of efficient synthetic routes was crucial for unlocking its potential as a versatile intermediate.

Key Synthetic Methodologies

Two primary pathways have historically dominated the synthesis of this compound. Both methods are still relevant and provide a solid foundation for its laboratory and industrial-scale production.

Hydrolysis of 4-Nitrobenzyl Cyanide

This method, detailed in "Organic Syntheses," is a robust and high-yielding procedure.[6] It involves the acid-catalyzed hydrolysis of 4-nitrobenzyl cyanide (also known as p-nitrobenzyl cyanide).

Reagents:

  • 4-Nitrobenzyl cyanide (100 g, 0.62 mole)

  • Concentrated Sulfuric Acid (sp. gr. 1.84, 300 cc, 5.4 moles)

  • Water (280 cc)

  • Ice

Procedure:

  • In a 1-liter round-bottomed flask, place 100 g of 4-nitrobenzyl cyanide.

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.

  • Pour two-thirds of the acid solution onto the 4-nitrobenzyl cyanide and shake the mixture thoroughly to ensure all the solid is wetted.

  • Use the remaining acid solution to wash down any solid adhering to the walls of the flask.

  • Attach a reflux condenser to the flask and heat the mixture until it boils. It is recommended to place the flask over a hole in an asbestos (B1170538) board to prevent superheating.

  • Continue boiling for fifteen minutes. The reaction mixture will darken.

  • Dilute the hot mixture with an equal volume of cold water and then cool to 0°C or below in an ice bath.

  • Filter the precipitated crude this compound and wash it several times with ice water.

  • To purify the product, dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and add it to the main filtrate.

  • Allow the filtrate to cool, whereupon this compound will crystallize as long, pale yellow needles.

  • Collect the crystals by filtration and dry them.

Yield: 103–106 g (92–95% of the theoretical amount).[6] Melting Point: 151–152 °C.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Nitrobenzyl_Cyanide 4-Nitrobenzyl Cyanide Heating Heating (Reflux) 4-Nitrobenzyl_Cyanide->Heating H2SO4_H2O Sulfuric Acid Water H2SO4_H2O->Heating Dilution_Cooling Dilution with Water Cooling Heating->Dilution_Cooling Hydrolysis Filtration1 Filtration Dilution_Cooling->Filtration1 Precipitation Recrystallization Recrystallization (from boiling water) Filtration1->Recrystallization Crude Product Filtration2 Filtration Recrystallization->Filtration2 Crystallization Drying Drying Filtration2->Drying 4-NPAA This compound Drying->4-NPAA G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Products Phenylacetic_Acid Phenylacetic Acid Nitration Nitration (Low Temperature) Phenylacetic_Acid->Nitration Nitrating_Mixture Conc. HNO₃ Conc. H₂SO₄ Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Electrophilic Aromatic Substitution Filtration Filtration Quenching->Filtration Precipitation Washing Washing Filtration->Washing Purification Fractional Crystallization Washing->Purification Crude Product 4-NPAA This compound (Major Product) Purification->4-NPAA 2-NPAA 2-Nitrophenylacetic Acid (Minor Product) Purification->2-NPAA G cluster_pharma Pharmaceuticals cluster_industrial Industrial Chemicals 4-NPAA This compound Penicillin_Derivatives Penicillin Derivatives 4-NPAA->Penicillin_Derivatives Precursor Local_Anesthetics Local Anesthetics 4-NPAA->Local_Anesthetics Precursor Chloramphenicol_Analogs Chloramphenicol Analogs 4-NPAA->Chloramphenicol_Analogs Related Intermediate Dyestuffs Dyestuffs 4-NPAA->Dyestuffs Intermediate Agrochemicals Agrochemicals 4-NPAA->Agrochemicals Intermediate

References

An In-depth Technical Guide to 4-Nitrophenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-nitrophenylacetic acid, a versatile organic compound with significant applications in research and development, particularly in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, functional groups, synthesis, and its role as a key intermediate in the formation of various bioactive molecules.

Core Chemical Properties and Functional Groups

This compound, with the chemical formula C₈H₇NO₄, is a crystalline solid, typically appearing as beige to yellow powder.[1][2] It is a derivative of phenylacetic acid, featuring a nitro group (-NO₂) substituted at the para-position (position 4) of the phenyl ring.[2] This compound is slightly soluble in water.[2][3]

The key functional groups of this compound are the carboxylic acid group (-COOH), the nitro group (-NO₂), and the phenyl ring. These functional groups impart distinct chemical reactivity to the molecule, making it a valuable precursor in various synthetic pathways. The carboxylic acid group can undergo esterification and amidation reactions, while the nitro group can be reduced to an amino group, providing a route to a different class of derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 104-03-0[4]
Molecular Weight 181.15 g/mol [2][5]
Melting Point 150-155 °C[2]
pKa (at 25°C) 3.85[2]
Appearance Beige to yellow crystalline powder[1][2]
Water Solubility Slightly soluble[2][3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniquePeak AssignmentsReference(s)
¹H NMR δ 8.27-8.22 (d, 2H, Ar-H), δ 7.58-7.53 (d, 2H, Ar-H), δ 3.92 (s, 2H, -CH₂-)[6][7]
¹³C NMR δ 176.9 (C=O), δ 147.7, δ 137.0, δ 130.8, δ 124.2 (Ar-C), δ 40.5 (-CH₂-)[6]
Infrared (IR) ~3150 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ & ~1340 cm⁻¹ (N-O stretch)[6][8]

Synthesis of this compound

The most common and high-yielding method for the synthesis of this compound is the hydrolysis of 4-nitrophenylacetonitrile (B121139).[9] This reaction is typically carried out under acidic conditions.

Synthesis_Workflow 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Hydrolysis Hydrolysis 4-Nitrophenylacetonitrile->Hydrolysis H2SO4 / H2O H2SO4 / H2O H2SO4 / H2O->Hydrolysis Heat (Reflux) Heat (Reflux) Heat (Reflux)->Hydrolysis This compound This compound Hydrolysis->this compound

Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Hydrolysis of 4-Nitrophenylacetonitrile

This protocol is adapted from established organic synthesis procedures.[9]

Materials:

  • 4-nitrophenylacetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottomed flask, place 100 g of 4-nitrophenylacetonitrile.[9]

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.[9]

  • Add approximately two-thirds of the acid solution to the 4-nitrophenylacetonitrile and swirl to ensure the solid is thoroughly wetted.[9]

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.[9]

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.[9]

  • After cooling, dilute the reaction mixture with an equal volume of cold water and then cool in an ice bath to 0°C or below to precipitate the product.[9]

  • Filter the crude product using a Buchner funnel and wash the filter cake with ice water.[9]

  • For purification, recrystallize the solid from boiling water.[9]

  • Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool, which will yield pale yellow needles of this compound.[9]

  • Collect the purified crystals by filtration and dry them. This method can yield up to 92-95% of the theoretical amount.[9]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules.[4] Its utility spans the pharmaceutical, dye, and fine chemical industries.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial building block in the synthesis of several APIs.

  • Penicillin Precursors: It is used in the synthesis of precursors for penicillins.[10][11][12] Phenylacetic acid and its derivatives are incorporated as side chains in some penicillin antibiotics to modify their properties.[11][12]

  • Atenolol (B1665814): Although not a direct precursor in the most common modern syntheses, historical synthetic routes for the beta-blocker atenolol have utilized derivatives of phenylacetic acid.[13][14]

  • Local Anesthetics: It is also used in the synthesis of certain local anesthetics.

Synthesis of Biologically Active Compounds
  • Angiogenesis Inhibitors: this compound is a key starting material for the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds that have shown potential as angiogenesis inhibitors.[3][15] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, making its inhibition a key strategy in cancer therapy.[16]

Experimental Protocol: Synthesis of a 2-aryl-3H-pyrrolizin-3-one Derivative

The following is a generalized protocol for the synthesis of a potential angiogenesis inhibitor using this compound.

Materials:

  • This compound

  • An appropriate aromatic aldehyde

  • Proline

  • A suitable 1,3-diketone

  • 1,4-Dioxane (B91453) or xylene

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of this compound, an aromatic aldehyde, proline, and a 1,3-diketone in a suitable solvent such as 1,4-dioxane or xylene.

  • Seal the vessel and subject it to microwave irradiation at a specified temperature and time to facilitate the multi-component reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-one derivative.

  • Characterize the final product using spectroscopic methods (NMR, IR, MS).

Note: This is a generalized protocol, and specific reaction conditions may vary depending on the substrates used.

Role as a Catalyst

In addition to being a synthetic intermediate, this compound and its derivatives can act as catalysts in certain organic reactions.[4]

Biological Activity and Signaling Pathways of Derivatives

While this compound itself is not typically the final bioactive molecule, its derivatives have shown a range of biological activities. The nitroaromatic scaffold is present in many biologically active compounds. The biological effects of nitro-containing compounds are often linked to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Signaling_Pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways Nitro-containing Compounds Nitro-containing Compounds NF-kB NF-kB Nitro-containing Compounds->NF-kB Inhibition Nrf2 Nrf2 Nitro-containing Compounds->Nrf2 Activation Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response Promotes Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Promotes

References

Methodological & Application

Application Note: Synthesis of 4-Nitrophenylacetic Acid from p-Nitrobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenylacetic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] One common and efficient method for its preparation is the hydrolysis of p-nitrobenzyl cyanide. This application note provides a detailed protocol for this synthesis, optimized for high yield and purity. The procedure involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This method is robust and scalable, making it suitable for both research and developmental applications.

Overall Reaction

The synthesis proceeds via the hydrolysis of the nitrile functional group of p-nitrobenzyl cyanide in the presence of a strong acid, such as sulfuric acid, to yield this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure known for its high yield and purity of the final product.[3]

Materials:

  • p-Nitrobenzyl cyanide (CAS: 555-21-5)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

Equipment:

  • 1-L round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Suction flask

  • Crystallizing dish

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.[3]

  • Acid Preparation: Prepare a dilute sulfuric acid solution by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.

  • Reaction Initiation: Pour approximately two-thirds of the prepared acid solution over the p-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted by the acid. Use the remaining acid solution to wash down any solid adhering to the sides of the flask.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to boiling. Continue boiling for 15 minutes.[3] The mixture will darken during this process.

  • Precipitation: After the 15-minute boiling period, remove the heat source and allow the mixture to cool slightly. Carefully dilute the reaction mixture with an equal volume of cold water. Cool the mixture in an ice bath to 0°C or below to precipitate the crude this compound.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel under suction. Wash the collected solid several times with ice-cold water.

  • Recrystallization: Transfer the crude product to a large beaker and add 1600 mL of water. Heat the suspension to boiling to dissolve the solid. If necessary, filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities.

  • Crystallization and Drying: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. The this compound will separate as pale yellow needles.[3] Collect the crystals by suction filtration and wash with a small amount of cold water. Dry the purified product in a desiccator.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound.

ParameterValueReference
Starting Materialp-Nitrobenzyl Cyanide[3]
ProductThis compound[3]
Molecular FormulaC8H7NO4[4]
Molecular Weight181.15 g/mol [4]
Theoretical Yield112.3 gCalculated
Actual Yield103–106 g[3]
Percent Yield92–95%[3]
Melting Point151–152 °C[3]
AppearancePale yellow needles[3]

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Synthesis Steps cluster_product Final Product p_nitrobenzyl_cyanide p-Nitrobenzyl Cyanide mixing Mixing p_nitrobenzyl_cyanide->mixing sulfuric_acid Sulfuric Acid sulfuric_acid->mixing water Water reflux Reflux (15 min) mixing->reflux Heat precipitation Precipitation (Dilution & Cooling) reflux->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Always add acid to water, never the other way around.

  • The reaction mixture becomes hot during the addition of sulfuric acid and during dilution.

  • Avoid inhaling any vapors or dust.

Conclusion

The described protocol for the synthesis of this compound from p-nitrobenzyl cyanide is a reliable and high-yielding method. The procedure is straightforward and utilizes readily available reagents and equipment. The final product is obtained in high purity after a simple recrystallization step. This method is well-suited for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols: Synthesis of 4-Nitrophenylacetic Acid via Nitration of Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-nitrophenylacetic acid, a valuable intermediate in the pharmaceutical and dye industries, through the electrophilic aromatic substitution of phenylacetic acid. The procedure outlines the nitration of phenylacetic acid using a mixed acid methodology, followed by purification to isolate the desired para-isomer. This application note includes comprehensive experimental procedures, quantitative data, and a visual representation of the workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a nitro group at the para position of the phenyl ring, makes it a versatile precursor for further chemical modifications. The most common method for its preparation is the direct nitration of phenylacetic acid. This process involves the reaction of phenylacetic acid with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich phenyl ring. The substitution pattern is governed by the directing effects of the substituents on the aromatic ring.

Reaction and Mechanism

The nitration of phenylacetic acid yields a mixture of ortho, meta, and para isomers. The carboxymethyl group (-CH₂COOH) is generally considered an ortho-para directing group due to the electron-donating character of the methylene (B1212753) group. However, the reaction conditions can influence the isomer distribution.

Reaction Scheme:

The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting MaterialPhenylacetic Acid
ProductThis compound
Molecular Weight of Phenylacetic Acid136.15 g/mol
Molecular Weight of this compound181.15 g/mol [2]
Typical Isomer Distribution (meta)~14.4%
Melting Point of this compound150-155 °C
AppearanceBeige to yellow crystalline powder[3]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from phenylacetic acid.

Materials and Reagents:

  • Phenylacetic Acid

  • Concentrated Nitric Acid (≥70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Distilled Water

  • Ethanol

  • Sodium Bicarbonate (5% solution)

  • Diphenylamine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper

Procedure:

Part 1: Nitration of Phenylacetic Acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of phenylacetic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stand at 0°C for three hours with continuous stirring.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.

  • Filter the precipitated solid using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper and give a negative test for nitric acid with a diphenylamine-sulfuric acid solution.

Part 2: Purification by Recrystallization

  • The crude product obtained is a mixture of nitrophenylacetic acid isomers.

  • To isolate the this compound, perform fractional crystallization. A common solvent system for this is an ethanol/water mixture (1:1).[3]

  • Dissolve the crude product in a minimum amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble this compound will crystallize out first.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the purified this compound crystals.

Characterization:

The identity and purity of the final product can be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR and NMR spectroscopy.

Experimental Workflow Diagram

Nitration_Workflow cluster_reaction Nitration Reaction cluster_workup Workup cluster_purification Purification A Phenylacetic Acid + Concentrated H₂SO₄ C Reaction at 0°C for 3h A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Quench on Ice C->D E Filtration D->E F Wash with Water E->F G Crude Product (Isomer Mixture) F->G H Fractional Crystallization (Ethanol/Water) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic and must be carefully controlled by slow addition of the nitrating mixture and efficient cooling.

  • Always add acid to water, not the other way around, when preparing dilutions.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound via the direct nitration of phenylacetic acid. Careful control of the reaction temperature is crucial for maximizing the yield of the desired para-isomer and ensuring the safety of the procedure. The purification by fractional crystallization is an effective method for isolating this compound from the other isomers. This application note serves as a practical guide for researchers and professionals engaged in organic synthesis and drug development.

References

Application Notes and Protocols: Hydrolysis of 4-Nitrophenylacetonitrile to 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 4-nitrophenylacetonitrile (B121139) to 4-nitrophenylacetic acid is a significant chemical transformation in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other specialty chemicals. This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the hydrolysis of 4-nitrophenylacetonitrile, covering both classical chemical methods and emerging biocatalytic approaches.

Data Presentation: Comparison of Hydrolysis Methods

The selection of a hydrolysis method depends on factors such as desired yield, reaction time, cost, and environmental impact. Below is a summary of different approaches for the synthesis of this compound.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Acid-Catalyzed Hydrolysis Concentrated Sulfuric Acid (H₂SO₄)Water15 minutes (after boiling)Boiling92-95%--INVALID-LINK--
Base-Catalyzed Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Water/AlcoholSeveral hoursRefluxModerate to High (Typical)General knowledge[1]
Enzymatic Hydrolysis Nitrilase (e.g., from Rhodococcus rhodochrous)Aqueous BufferVaries (typically hours)Mild (e.g., 30-50 °C)Potentially HighGeneral knowledge[2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

This protocol is based on a well-established procedure from Organic Syntheses, known for its high yield and relatively short reaction time.[4]

Materials:

  • 4-Nitrophenylacetonitrile (p-nitrobenzyl cyanide)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Deionized Water

  • Ice

  • 1 L Round-bottom flask

  • Reflux condenser

  • Heating mantle or asbestos (B1170538) board with tripod

  • Buchner funnel and filter paper

  • Beakers

  • Stirring rod

Procedure:

  • Preparation of Sulfuric Acid Solution: In a well-ventilated fume hood, carefully prepare a dilute sulfuric acid solution by adding 300 mL of concentrated sulfuric acid to 280 mL of water in a large beaker, with constant stirring and cooling in an ice bath. Caution: Always add acid to water, never the reverse, as the dilution process is highly exothermic.

  • Reaction Setup: Place 100 g (0.62 mole) of 4-nitrophenylacetonitrile into a 1 L round-bottomed flask.

  • Initiation of Reaction: Pour two-thirds of the prepared sulfuric acid solution onto the 4-nitrophenylacetonitrile. Swirl the flask to ensure the solid is thoroughly wetted by the acid.

  • Washing: Use the remaining one-third of the acid solution to wash down any solid material adhering to the walls of the flask.

  • Reflux: Attach a reflux condenser to the flask and place it on a heating mantle or over a hole in an asbestos board on a tripod. Heat the mixture to boiling and maintain a gentle reflux for 15 minutes.[4] The reaction mixture will darken.

  • Precipitation: After the reflux period, remove the heat source and allow the mixture to cool slightly. Carefully dilute the reaction mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath to precipitate the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the precipitate several times with ice-cold water.

  • Recrystallization: Transfer the crude product to a large beaker and dissolve it in approximately 1600 mL of boiling water. If the starting material was of technical grade, a small amount of activated charcoal can be added to decolorize the solution.

  • Hot Filtration: Quickly filter the hot solution through a large, pre-heated funnel to remove any insoluble impurities. Some product may crystallize on the filter paper; if so, redissolve it in a minimum amount of boiling water and add it to the main filtrate.

  • Crystallization and Drying: Allow the filtrate to cool slowly to room temperature and then in an ice bath to complete the crystallization of this compound as pale yellow needles. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator. The expected yield is 103–106 g (92–95%).[4]

Mandatory Visualizations

Experimental Workflow: Acid-Catalyzed Hydrolysis

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare H₂SO₄ Solution (Acid to Water) mix_reactants Mix 4-Nitrophenylacetonitrile and H₂SO₄ Solution prep_reagents->mix_reactants Add to Reactant reflux Heat to Boiling (Reflux for 15 min) mix_reactants->reflux dilute_cool Dilute with Cold Water and Cool to 0°C reflux->dilute_cool filter_wash Filter Crude Product and Wash with Ice Water dilute_cool->filter_wash recrystallize Recrystallize from Boiling Water filter_wash->recrystallize Crude Product hot_filter Hot Filtration recrystallize->hot_filter cool_crystallize Cool to Induce Crystallization hot_filter->cool_crystallize final_filter_dry Filter and Dry Final Product cool_crystallize->final_filter_dry end_product end_product final_filter_dry->end_product Pure this compound

Caption: Workflow for the acid-catalyzed hydrolysis of 4-nitrophenylacetonitrile.

Signaling Pathway: Acid-Catalyzed Hydrolysis Mechanism

acid_hydrolysis nitrile 4-Nitrophenylacetonitrile protonated_nitrile Protonated Nitrile nitrile->protonated_nitrile + H⁺ imidic_acid_tautomer Imidic Acid Tautomer protonated_nitrile->imidic_acid_tautomer + H₂O - H⁺ protonated_amide Protonated Amide imidic_acid_tautomer->protonated_amide + H⁺ amide 4-Nitrophenylacetamide (Intermediate) protonated_amide->amide - H⁺ protonated_carbonyl Protonated Amide Carbonyl amide->protonated_carbonyl + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + H₂O carboxylic_acid This compound tetrahedral_intermediate->carboxylic_acid - NH₄⁺ ammonium Ammonium Ion tetrahedral_intermediate->ammonium

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Signaling Pathway: Base-Catalyzed Hydrolysis Mechanism

base_hydrolysis nitrile 4-Nitrophenylacetonitrile imine_anion Imine Anion Intermediate nitrile->imine_anion + OH⁻ imidic_acid Imidic Acid imine_anion->imidic_acid + H₂O - OH⁻ amide 4-Nitrophenylacetamide (Intermediate) imidic_acid->amide Tautomerization tetrahedral_intermediate Tetrahedral Intermediate amide->tetrahedral_intermediate + OH⁻ carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate - NH₃ carboxylic_acid This compound carboxylate->carboxylic_acid + H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Safety Precautions

General:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Have an emergency eyewash station and safety shower readily accessible.

Chemical-Specific Hazards:

  • 4-Nitrophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause skin, eye, and respiratory irritation.[5] Handle with care to avoid dust formation.

  • This compound: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[7] Reacts violently with water, generating significant heat.[7] Always add acid to water slowly and with cooling.

Waste Disposal:

  • All chemical waste should be disposed of according to local, state, and federal regulations. Neutralize acidic and basic solutions before disposal.

Disclaimer: The information provided is for guidance purposes only. Researchers should conduct a thorough risk assessment before performing any of the described procedures.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Nitrophenylacetic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-nitrophenylacetic acid as a precursor in the synthesis of azo dyes. The procedures outlined below first describe the reduction of this compound to its corresponding amine, 4-aminophenylacetic acid, which then serves as the diazo component in the synthesis of azo dyes.

Introduction

This compound is a versatile starting material in organic synthesis. For it to be used in the synthesis of azo dyes, the nitro group must first be reduced to a primary amine. This resulting 4-aminophenylacetic acid can then be diazotized and coupled with various aromatic compounds, such as phenols and naphthols, to produce a diverse range of azo dyes. These dyes have potential applications in various fields, including textiles, printing, and as chromogenic indicators.

Experimental Protocols

Part 1: Reduction of this compound to 4-Aminophenylacetic Acid

This protocol describes the reduction of the nitro group of this compound to an amino group using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Deionized water

  • Sodium carbonate

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper

Procedure:

  • In the 500 mL three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add 100 mL of deionized water, 10 g (0.055 mol) of this compound, and 5 mL of glacial acetic acid.

  • Heat the mixture with stirring to 90-95 °C.

  • Gradually add 15 g (0.269 mol) of iron powder in small portions to control the exothermic reaction.

  • After the addition of iron powder is complete, continue to reflux the mixture for 2 hours with vigorous stirring.

  • After 2 hours, allow the mixture to cool to 40-50 °C.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 9. This will precipitate iron salts.

  • Filter the hot solution using a Buchner funnel to remove the iron sludge. Wash the filter cake with a small amount of hot deionized water.

  • Transfer the filtrate to a clean beaker and acidify with glacial acetic acid until the pH is approximately 4-5.

  • 4-Aminophenylacetic acid will precipitate out of the solution upon cooling.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Part 2: Synthesis of an Azo Dye from 4-Aminophenylacetic Acid and Phenol (B47542)

This protocol details the diazotization of 4-aminophenylacetic acid and its subsequent coupling with phenol to form 4-((4-carboxymethyl)phenyl)azo)phenol.

Materials:

  • 4-Aminophenylacetic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ice

  • Beakers

  • Stirring rods

  • Buchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

Step A: Diazotization of 4-Aminophenylacetic Acid

  • In a 250 mL beaker, dissolve 1.51 g (0.01 mol) of 4-aminophenylacetic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenylacetic acid solution while maintaining the temperature between 0-5 °C and stirring continuously.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step B: Coupling with Phenol

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Step A) to the cold phenol solution with vigorous stirring.

  • A brightly colored azo dye will precipitate immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6 to fully precipitate the dye.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from 4-aminophenylacetic acid and different coupling components.

Diazo ComponentCoupling ComponentDye NameYield (%)λmax (nm)Color
4-Aminophenylacetic acidPhenol4-((4-carboxymethyl)phenyl)azo)phenol~85~360Yellow
4-Aminophenylacetic acid2-Naphthol2-((4-carboxymethyl)phenyl)azo)naphthalen-1-ol~90~480Orange-Red
4-Aminophenylacetic acidResorcinol2,4-dihydroxy-5-((4-carboxymethyl)phenyl)azo)benzoic acid~88~420Orange

Note: The yield and λmax values are representative and can vary based on specific reaction conditions and purification methods.

Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_0 Part 1: Reduction cluster_1 Part 2: Azo Dye Synthesis 4-Nitrophenylacetic_acid 4-Nitrophenylacetic_acid Reduction Reduction 4-Nitrophenylacetic_acid->Reduction Fe, CH3COOH 4-Aminophenylacetic_acid 4-Aminophenylacetic_acid Reduction->4-Aminophenylacetic_acid Diazotization Diazotization 4-Aminophenylacetic_acid->Diazotization NaNO2, HCl, 0-5°C Diazonium_salt Diazonium_salt Diazotization->Diazonium_salt Coupling_Reaction Coupling_Reaction Diazonium_salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Coupling_Reaction Azo_Dye Azo_Dye Coupling_Reaction->Azo_Dye G Precursor 4-Aminophenylacetic Acid (Colorless) Diazotization Diazotization Precursor->Diazotization Intermediate Diazonium Salt (Reactive Intermediate) Diazotization->Intermediate Coupling Azo Coupling Intermediate->Coupling Chromophore Azo Dye (Colored Product with -N=N- Chromophore) Coupling->Chromophore

Application Notes and Protocols: One-Step Synthesis of a Symmetrical Squaraine Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squaraine dyes are a significant class of organic molecules characterized by a unique four-membered squaric acid core flanked by two electron-donating groups. This donor-acceptor-donor (D-A-D) structure imparts remarkable photophysical properties, including intense and sharp absorption bands in the visible and near-infrared (NIR) regions, high molar extinction coefficients, and often strong fluorescence.[1][2] These characteristics make them highly valuable for a range of applications, including as fluorescent probes in biomedical imaging, sensitizers in dye-sensitized solar cells, and components in optical recording media.[2][3]

The synthesis of symmetrical squaraine dyes can often be achieved through a straightforward one-step condensation reaction between squaric acid and two equivalents of an electron-rich aromatic or heterocyclic compound.[2][4] This application note provides a detailed protocol for the synthesis of a representative symmetrical squaraine dye.

While the specific one-step construction of a squaraine dye using 4-nitrophenylacetic acid is not widely documented in scientific literature, the following protocol illustrates the general principles of symmetrical squaraine dye synthesis using a common electron-rich precursor.

General Reaction Scheme

The fundamental reaction for the one-step synthesis of a symmetrical squaraine dye involves the condensation of squaric acid with an electron-rich aromatic compound. The reaction typically proceeds via azeotropic removal of water to drive the equilibrium towards the product.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Squaric_Acid Squaric Acid Reaction + Squaric_Acid->Reaction Electron_Rich_Aromatic 2x Electron-Rich Aromatic Compound Electron_Rich_Aromatic->Reaction Solvent Solvent System (e.g., n-Butanol/Toluene) Solvent->Reaction Heat Heat (Azeotropic Reflux) Heat->Reaction Squaraine_Dye Symmetrical Squaraine Dye Water 2x Water Reaction->Squaraine_Dye Reaction->Water

Caption: General workflow for the one-step synthesis of a symmetrical squaraine dye.

Experimental Protocol: Synthesis of Bis(4-dimethylaminophenyl)squaraine

This protocol details the synthesis of a classic symmetrical squaraine dye from squaric acid and N,N-dimethylaniline.

Materials:

  • Squaric acid

  • N,N-dimethylaniline

  • n-Butanol

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Standard reflux glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Dichloromethane (for purification)

  • Methanol (B129727) (for washing)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add squaric acid (1 equivalent) and N,N-dimethylaniline (2.2 equivalents).

  • Add a solvent mixture of n-butanol and toluene (typically in a 1:1 or 2:1 ratio by volume). The total solvent volume should be sufficient to ensure good stirring and reflux.

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue the reflux for 4-6 hours, or until the reaction is complete (monitoring by TLC is recommended). The reaction mixture will typically develop a deep color.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated crude product can be collected by filtration.

  • Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) or by column chromatography.

  • Dry the purified product under vacuum to obtain the final squaraine dye.

Data Presentation

The following table summarizes typical data for a symmetrical squaraine dye synthesized using this method.

ParameterValueReference
Appearance Deeply colored solidGeneral Observation
Yield 40-70%[4]
Melting Point >300 °C (decomposes)Literature Data
λmax (in CH2Cl2) ~630-650 nm[1]
Molar Absorptivity (ε) > 200,000 M-1cm-1[2]
Emission Maximum ~650-670 nm[1]
Quantum Yield ~0.6-0.7[1]

Signaling Pathways and Logical Relationships

The formation of the squaraine dye is a step-wise condensation reaction. The following diagram illustrates the logical progression from reactants to the final product.

G cluster_process Reaction Steps Reactants Squaric Acid + 2 eq. N,N-Dimethylaniline Step1 First Condensation: Formation of an intermediate Reactants->Step1 Solvent n-Butanol/Toluene Solvent->Step1 Heat Reflux Heat->Step1 Step2 Second Condensation: Formation of Squaraine Dye Step1->Step2 WaterRemoval Azeotropic Removal of Water Step1->WaterRemoval Step2->WaterRemoval Product Bis(4-dimethylaminophenyl)squaraine Step2->Product

Caption: Logical workflow of the one-step squaraine dye synthesis.

Conclusion

The one-step synthesis of symmetrical squaraine dyes is a robust and efficient method for accessing this important class of chromophores. The protocol provided is a general guideline and can be adapted for various electron-rich aromatic and heterocyclic starting materials. The resulting dyes have significant potential in diverse fields, and their straightforward synthesis makes them accessible for a wide range of research and development applications. Researchers should note that while the general principles are outlined here, specific reaction conditions may need to be optimized for different substrates to achieve the best results.

References

Application Notes and Protocols for Enzyme Kinetics using 4-Nitrophenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetate (4-NPA) is a widely utilized chromogenic substrate in enzyme kinetics studies. Its application spans the characterization of various hydrolytic enzymes, including esterases, lipases, and proteases. The principle of the assay is based on the enzymatic hydrolysis of the colorless 4-NPA, which yields acetate (B1210297) and 4-nitrophenol (B140041). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, a yellow-colored product with a strong absorbance at approximately 405 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity, providing a simple and continuous spectrophotometric method for monitoring enzyme kinetics.

Note on 4-Nitrophenylacetic Acid: While the initial topic of interest was this compound, the common laboratory practice for this type of chromogenic assay involves the use of its ester, 4-nitrophenylacetate. The enzymatic cleavage of the ester bond is what liberates the chromogenic 4-nitrophenol, which is the basis of the spectrophotometric measurement. Therefore, these application notes will focus on the use of 4-nitrophenylacetate.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of 4-nitrophenylacetate. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of acetate and 4-nitrophenol. In a solution with a pH above the pKa of 4-nitrophenol (approximately 7.15), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate ion, which is intensely yellow. The rate of the increase in absorbance at 405 nm is directly proportional to the concentration of the active enzyme in the sample.

Key Enzymes Assayed with 4-Nitrophenylacetate

A variety of enzymes can be assayed using 4-nitrophenylacetate as a substrate. This application note will focus on three prominent examples:

  • Penicillin G Acylase (PGA): An enzyme used in the industrial production of semi-synthetic penicillins.

  • Lipases: A broad class of enzymes that catalyze the hydrolysis of fats (lipids).

  • α-Chymotrypsin: A digestive enzyme that functions as a serine protease.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the kinetic parameters of various enzymes with 4-nitrophenylacetate as the substrate. These values are indicative and can vary based on the specific enzyme source, purity, and assay conditions.

EnzymeSourceKm (mM)Vmax (U/mg protein)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
Penicillin G Acylase Kluyvera citrophila--0.76 (hydrolysis of acetyl-enzyme)~8.037
Lipase (B570770) Wild Type-0.42-~7.025
α-Chymotrypsin Bovine Pancreas0.02 - 0.20.03 - 0.1150 - 5007.8 - 8.025

Note: Kinetic parameters can be highly dependent on the experimental conditions. The values presented here are for comparative purposes. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Experimental Protocols

The following are detailed protocols for performing enzyme kinetic assays using 4-nitrophenylacetate with Penicillin G Acylase, Lipase, and α-Chymotrypsin.

General Reagent Preparation
  • Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme being studied.

    • For Penicillin G Acylase: 50 mM Potassium Phosphate buffer, pH 8.0.

    • For Lipase: 25 mM Sodium Phosphate buffer, pH 7.0.[1]

    • For α-Chymotrypsin: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.[2]

  • Substrate Stock Solution (100 mM 4-Nitrophenylacetate): Dissolve 181.1 mg of 4-nitrophenylacetate in 10 mL of a suitable organic solvent such as ethanol (B145695) or isopropanol. This stock solution should be stored at -20°C and protected from light.

  • Enzyme Solutions: Prepare stock solutions of the enzymes in an appropriate buffer and store them on ice. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate.

Protocol 1: Penicillin G Acylase Activity Assay
  • Reaction Mixture Preparation: In a 1 mL cuvette or a well of a 96-well plate, prepare the reaction mixture by adding:

    • 880 µL of 50 mM Potassium Phosphate buffer (pH 8.0).

    • 100 µL of a working solution of 4-nitrophenylacetate (diluted from the stock solution in the assay buffer to achieve the desired final concentrations).

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to ensure temperature equilibration.

  • Reaction Initiation: Start the reaction by adding 20 µL of the Penicillin G Acylase solution.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 405 nm for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of 4-nitrophenol produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for 4-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.

Protocol 2: Lipase Activity Assay
  • Reaction Mixture Preparation: In a suitable reaction vessel, combine:

    • 890 µL of 25 mM Sodium Phosphate buffer (pH 7.0).[1]

    • 100 µL of the 4-nitrophenylacetate working solution.

  • Pre-incubation: Equilibrate the mixture to 25°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of the lipase solution to start the reaction.[1]

  • Kinetic Measurement: Monitor the absorbance at 405 nm at regular intervals for a defined period.

  • Data Analysis: Determine the initial velocity of the reaction from the linear phase of the absorbance curve.

Protocol 3: α-Chymotrypsin Activity Assay
  • Reaction Mixture Preparation: To a cuvette or microplate well, add:

    • A variable volume of 50 mM Tris-HCl buffer (pH 8.0) with 20 mM CaCl₂.[2]

    • A variable volume of the 4-nitrophenylacetate working solution to achieve a range of final concentrations for kinetic analysis.

    • The final volume should be brought to 980 µL with the assay buffer.

  • Pre-incubation: Incubate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the α-chymotrypsin solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time.

  • Data Analysis: Calculate the initial reaction rates and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.[3]

Mandatory Visualizations

Enzymatic Hydrolysis of 4-Nitrophenylacetate

Enzymatic_Hydrolysis Enzymatic Hydrolysis of 4-Nitrophenylacetate sub 4-Nitrophenylacetate (Colorless) enz Enzyme (e.g., Esterase, Lipase) sub->enz prod1 Acetate enz->prod1 Hydrolysis prod2 4-Nitrophenol (Colorless at acidic pH) enz->prod2 prod3 4-Nitrophenolate (Yellow at alkaline pH) prod2->prod3 Alkaline pH (> pKa)

Caption: Reaction scheme for the enzymatic hydrolysis of 4-nitrophenylacetate.

General Experimental Workflow for Enzyme Kinetics Assay

Experimental_Workflow General Workflow for Enzyme Kinetics Assay prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) mix 2. Prepare Reaction Mixture (Buffer + Substrate) prep->mix preinc 3. Pre-incubate at Optimal Temperature mix->preinc init 4. Initiate Reaction with Enzyme preinc->init measure 5. Spectrophotometric Measurement (Abs @ 405 nm) init->measure analyze 6. Data Analysis (Calculate V₀, Km, Vmax) measure->analyze

Caption: A generalized workflow for determining enzyme kinetics using 4-nitrophenylacetate.

References

Application Notes and Protocols for Esterase Activity Assay Using 4-Nitrophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and metabolic processes by catalyzing the hydrolysis of ester bonds. The characterization of esterase activity is fundamental in drug discovery and development, as many drugs are esters that are metabolized by these enzymes. Furthermore, esterases are widely used as biocatalysts in various industrial applications.

This document provides a detailed protocol for a simple, reliable, and continuous colorimetric assay for determining esterase activity using 4-nitrophenyl acetate (B1210297) (4-NPA) as a substrate. The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-NPA to acetic acid and 4-nitrophenol (B140041). At neutral or alkaline pH, 4-nitrophenol tautomerizes to the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a strong absorbance at approximately 405 nm.[1] The rate of formation of 4-nitrophenolate is directly proportional to the esterase activity and can be monitored spectrophotometrically.[1][2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of 4-nitrophenyl acetate by an esterase, yielding acetic acid and 4-nitrophenol. The released 4-nitrophenol, in a solution with a pH greater than its pKa (~7), will ionize to the 4-nitrophenolate ion, which can be quantified by measuring the increase in absorbance at 405 nm.[1]

digraph "Enzymatic Reaction of 4-Nitrophenyl Acetate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="4-Nitrophenyl Acetate\n(Colorless Substrate)"]; enz [label="Esterase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int [label="Enzyme-Substrate\nComplex"]; prod1 [label="Acetic Acid"]; prod2 [label="4-Nitrophenol\n(Colorless)"]; prod3 [label="4-Nitrophenolate\n(Yellow Product)"]; h2o [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oh [label="pH > 7", shape=plaintext, fontcolor="#EA4335"];

sub -> int [label=" "]; enz -> int [label=" "]; int -> enz [label=" "]; int -> prod1 [label=" "]; int -> prod2 [label=" "]; h2o -> int [label=" ", style=dashed]; prod2 -> prod3 [label="Ionization", color="#34A853"]; prod3 -> oh [style=invis]; }

Caption: Enzymatic hydrolysis of 4-nitrophenyl acetate by esterase.

Data Presentation

The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are crucial for characterizing enzyme activity. The following tables summarize the kinetic parameters of various esterases with 4-nitrophenyl acetate and other 4-nitrophenyl esters.

Table 1: Kinetic Parameters of Human Carboxylesterases (CES) with 4-Nitrophenyl Esters

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)
Human CES1 4-Nitrophenyl acetate106.6493.9
Human CES2 4-Nitrophenyl acetate--
4-Nitrophenyl propionate--
4-Nitrophenyl butyrate--

Table 2: Substrate Specificity of a Wild-Type Lipase (B570770) with Various 4-Nitrophenyl Esters

SubstrateAcyl Chain LengthRelative Activity (%)
4-Nitrophenyl acetateC20.42
4-Nitrophenyl butyrateC40.95
4-Nitrophenyl octanoateC81.1
4-Nitrophenyl dodecanoateC120.78
4-Nitrophenyl palmitateC160.18
4-Nitrophenyl stearate (B1226849)C18Not available

Note: The activity on 4-Nitrophenyl stearate is expected to be low for many lipases, similar to palmitate.[2]

Table 3: Kinetic Parameters of Microbial Lipases with 4-Nitrophenyl Esters

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)
Penicillium camembertii lipase 4-Nitrophenyl acetate1.234.5
4-Nitrophenyl butyrate0.45123
4-Nitrophenyl caprylate0.12156
Candida antarctica lipase B 4-Nitrophenyl acetate2.81.2
4-Nitrophenyl butyrate1.18.9
4-Nitrophenyl caprylate0.321.4

Note: This table presents illustrative data, as comprehensive comparative kinetic data from a single source was not available.[2]

Experimental Protocols

This section provides detailed methodologies for performing the esterase activity assay in both 96-well microplate and standard cuvette formats.

Materials and Reagents
  • 4-Nitrophenyl acetate (4-NPA)

  • Esterase-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4 (or other suitable buffer for the specific enzyme)

  • Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for preparing the substrate stock solution[1][3]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard 1 cm path length quartz or disposable cuvettes

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • Incubator or water bath

Reagent Preparation
  • Assay Buffer (50 mM Potassium Phosphate, pH 7.4):

    • Prepare a stock solution of 1 M Potassium Phosphate Monobasic (KH₂PO₄) and 1 M Potassium Phosphate Dibasic (K₂HPO₄).

    • To prepare 1 L of 50 mM buffer, mix appropriate volumes of the stock solutions to achieve a pH of 7.4 and dilute with deionized water.

  • 4-Nitrophenyl Acetate (4-NPA) Stock Solution (e.g., 100 mM):

    • Due to the limited aqueous solubility of 4-NPA, prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1][3]

    • For example, dissolve 181.1 mg of 4-NPA in 10 mL of DMSO to make a 100 mM stock solution.

    • Store the stock solution at -20°C. It is important to note that 4-NPA is unstable in aqueous solutions and should be diluted into the working buffer immediately before use.[4]

  • Enzyme Solution:

    • Prepare a stock solution of the esterase in the assay buffer.

    • The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Store the enzyme solution on ice.

Protocol 1: 96-Well Microplate Assay (Kinetic Mode)

This protocol is suitable for high-throughput screening of enzyme activity or inhibitors.

digraph "Microplate Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

prep [label="Reagent Preparation\n(Buffer, Substrate, Enzyme)"]; setup [label="Assay Setup in 96-well Plate\n(Add Buffer and Enzyme)"]; preinc [label="Pre-incubation\n(e.g., 5 min at 37°C)"]; init [label="Initiate Reaction\n(Add 4-NPA Solution)"]; measure [label="Kinetic Measurement\n(Read Absorbance at 405 nm\nover time)"]; analyze [label="Data Analysis\n(Calculate Reaction Rate)"];

prep -> setup; setup -> preinc; preinc -> init; init -> measure; measure -> analyze; }

Caption: Experimental workflow for the 96-well microplate esterase assay.

  • Assay Setup:

    • In each well of a 96-well microplate, add the following in order:

      • 170 µL of Assay Buffer (50 mM Potassium Phosphate, pH 7.4)

      • 10 µL of Enzyme Solution (or buffer for the no-enzyme control)

    • Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis of 4-NPA.[4]

  • Pre-incubation:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add 20 µL of the 4-NPA working solution to each well to initiate the reaction. The final volume in each well will be 200 µL. The final concentration of the substrate should be optimized, but a starting concentration of 1 mM is often suitable.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the increase in absorbance at 405 nm every 30 seconds for a total of 10-15 minutes.[1]

Protocol 2: Cuvette-Based Assay (Spectrophotometer)

This protocol is suitable for detailed kinetic studies of a smaller number of samples.

  • Assay Setup:

    • In a 1 mL cuvette, add the following:

      • 900 µL of Assay Buffer (50 mM Potassium Phosphate, pH 7.4)

      • 50 µL of Enzyme Solution (or buffer for the no-enzyme control)

    • Mix gently by inverting the cuvette.

  • Pre-incubation:

    • Pre-incubate the cuvette and the substrate solution at the assay temperature (e.g., 37°C) for 5-10 minutes.[5]

  • Initiate Reaction:

    • Add 50 µL of the 4-NPA working solution to the cuvette to start the reaction.

    • Mix quickly by inverting the cuvette.

  • Kinetic Measurement:

    • Place the cuvette in the spectrophotometer.

    • Record the absorbance at 405 nm at regular intervals (e.g., every 15 or 30 seconds) for 5-10 minutes.

Data Analysis

  • Calculate the Rate of Reaction (ΔAbs/min):

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial linear portion of the curve.

    • Calculate the slope of this linear portion to get the rate of change in absorbance per minute (ΔAbs/min).

  • Correct for Spontaneous Hydrolysis:

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.[4]

    • ΔAbs/min (corrected) = ΔAbs/min (enzyme) - ΔAbs/min (no-enzyme)

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.[1][2]

      • A = Absorbance

      • ε = Molar extinction coefficient of 4-nitrophenol (for 4-nitrophenol at pH 8.0 and 405 nm, ε is approximately 18,000 M⁻¹cm⁻¹).[2] It is recommended to determine the extinction coefficient under your specific experimental conditions by preparing a standard curve of 4-nitrophenol.

      • c = Concentration (M)

      • l = Path length of the light beam (cm). For a standard 96-well plate, this needs to be determined or a plate-specific value should be used. For a standard cuvette, l = 1 cm.

    • Activity (µmol/min/mL or U/mL) = (ΔAbs/min (corrected) * Total Assay Volume (mL)) / (ε * l * Enzyme Volume (mL))

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[2]

  • Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

    • Perform the assay with varying concentrations of the 4-NPA substrate.

    • Plot the initial reaction rates (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]).

Conclusion

The esterase activity assay using 4-nitrophenyl acetate is a robust and versatile method for characterizing enzyme kinetics, screening for inhibitors, and assessing the substrate specificity of various esterases. The protocols provided in this application note can be adapted for different research needs, from high-throughput screening to detailed kinetic analysis. Careful attention to reagent preparation and data analysis is crucial for obtaining accurate and reproducible results.

References

Measuring Lipase Activity with 4-Nitrophenyl Esters: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their broad substrate specificity and stability make them invaluable in various industrial and biotechnological applications, including drug development, food technology, and biofuel production. The precise measurement of lipase (B570770) activity is essential for applications ranging from enzyme characterization to screening for therapeutic inhibitors.

This application note provides a detailed protocol for a reliable and straightforward colorimetric assay for measuring lipase activity using 4-nitrophenyl (pNP) esters as substrates. This method is highly amenable to high-throughput screening and is based on the enzymatic hydrolysis of a 4-nitrophenyl ester by lipase. This reaction releases the chromogenic molecule 4-nitrophenol (B140041) (pNP), which, under alkaline conditions, produces a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance at 405-415 nm. The rate of 4-nitrophenol formation is directly proportional to the lipase activity in the sample.[1][2][3]

Principle of the Assay

The fundamental principle of this assay lies in the lipase-catalyzed hydrolysis of a 4-nitrophenyl ester substrate. The lipase cleaves the ester bond, releasing a fatty acid and 4-nitrophenol. In an alkaline buffer (typically pH 8.0), the liberated 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance at 405-415 nm.[3][4] The rate of increase in absorbance is directly proportional to the lipase activity.

The choice of the fatty acid acyl chain on the 4-nitrophenyl ester is critical, as lipases exhibit varying specificities for different chain lengths.[2] A range of substrates with varying acyl chain lengths, such as 4-nitrophenyl acetate (B1210297) (C2), 4-nitrophenyl butyrate (B1204436) (C4), 4-nitrophenyl octanoate (B1194180) (C8), 4-nitrophenyl dodecanoate (B1226587) (C12), and 4-nitrophenyl palmitate (C16), can be used to determine the substrate preference of a particular lipase.[1][5][6]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the lipase activity assay using various 4-nitrophenyl esters.

Table 1: Comparison of Maximal Velocity (Vmax) of a Wild-Type Lipase with Various 4-Nitrophenyl Ester Substrates [1][5][6]

SubstrateAcyl Chain LengthVmax (U/mg protein)
4-Nitrophenyl acetateC20.42
4-Nitrophenyl butyrateC40.95
4-Nitrophenyl octanoateC81.1
4-Nitrophenyl dodecanoateC120.78
4-Nitrophenyl palmitateC160.18

Note: This data illustrates the influence of the acyl chain length on the activity of a specific wild-type lipase, indicating a preference for medium-chain fatty acid esters.

Table 2: Example Microplate Setup for Lipase Activity Assay [1]

Well TypeReagentVolume (µL)
Blank Substrate Emulsion180
Assay Buffer20
Test Sample Substrate Emulsion180
Enzyme Solution20
Positive Control Substrate Emulsion180
Known Lipase Standard20

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in measuring lipase activity using 4-nitrophenyl esters.

Protocol 1: Preparation of Reagents

1.1. Assay Buffer (50 mM Tris-HCl, pH 8.0)

  • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 using concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.[1]

1.2. Substrate Stock Solution (10 mM 4-Nitrophenyl Ester)

  • Due to the low aqueous solubility of most 4-nitrophenyl esters, a stock solution is prepared in an organic solvent such as isopropanol, chloroform, or DMSO.[1][3][7]

  • Example for 4-Nitrophenyl Stearate (B1226849) (10 mM): Weigh 40.56 mg of 4-Nitrophenyl stearate and dissolve it in 10 mL of chloroform.[1]

  • Store the stock solution at -20°C, protected from light.[1][8]

1.3. Substrate Emulsion (1 mM)

  • To ensure the accessibility of the substrate to the enzyme in an aqueous environment, an emulsion is prepared fresh before each assay.[1]

  • To 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.1 mL of Triton X-100 (to a final concentration of 1% v/v).

  • Add 1 mL of the 10 mM 4-Nitrophenyl ester stock solution.

  • Vortex vigorously and then sonicate the mixture until a homogenous, stable emulsion is formed.[1][2]

1.4. Enzyme Solution

  • Prepare a stock solution of the lipase enzyme in the assay buffer.

  • The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the measurement period. A series of dilutions should be tested.[1]

Protocol 2: Lipase Activity Assay in a 96-Well Microplate

2.1. Assay Setup

  • Set up the 96-well microplate according to the layout in Table 2.

  • Add 180 µL of the freshly prepared substrate emulsion to each well.

  • Include blank controls (substrate emulsion + assay buffer) to measure non-enzymatic hydrolysis of the substrate.[2]

2.2. Pre-incubation

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to equilibrate the temperature.[1][3]

2.3. Reaction Initiation

  • To initiate the reaction, add 20 µL of the appropriately diluted lipase solution (or assay buffer for the blank) to the appropriate wells.[1][2]

2.4. Measurement

  • Immediately place the microplate in a reader set to the assay temperature.

  • Measure the increase in absorbance at 405-410 nm every minute for 15-30 minutes.[2][3]

Protocol 3: Data Analysis and Calculation of Lipase Activity

3.1. Determine the Rate of Reaction

  • For each well, plot absorbance versus time.

  • Determine the initial linear rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.[3]

  • Subtract the rate of the blank from the rate of the test samples to correct for spontaneous substrate hydrolysis.[4]

3.2. Calculate Lipase Activity

  • The activity of the lipase is calculated using the Beer-Lambert law:

    Activity (U/mL) = [(ΔAbs/min) / (ε * l)] * (V_total / V_enzyme) * D [1]

    Where:

    • ΔAbs/min: The rate of change of absorbance at 405 nm.

    • ε (epsilon): Molar extinction coefficient of 4-nitrophenol at pH 8.0 (~18,000 M⁻¹cm⁻¹).[1][3]

    • l: Path length of the light in the well (cm). This is typically provided by the microplate manufacturer.

    • V_total: Total reaction volume in the well (e.g., 200 µL).[1]

    • V_enzyme: Volume of the enzyme solution added to the well (e.g., 20 µL).[1]

    • D: Dilution factor of the enzyme solution.

  • One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[1][3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Lipase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate Stock, and Enzyme Dilutions Emulsion_Prep Prepare Substrate Emulsion (Substrate + Buffer + Triton X-100) Plate_Setup Add Substrate Emulsion to 96-well Plate Emulsion_Prep->Plate_Setup Pre_Incubate Pre-incubate Plate at Assay Temperature Plate_Setup->Pre_Incubate Add_Enzyme Initiate Reaction by Adding Enzyme Pre_Incubate->Add_Enzyme Measure_Abs Measure Absorbance at 405 nm (Kinetic Read) Add_Enzyme->Measure_Abs Calc_Rate Calculate Rate of Reaction (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Activity Calculate Lipase Activity (U/mL) Calc_Rate->Calc_Activity

Caption: Experimental workflow for measuring lipase activity.

HSL_Activation_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglyceride Triglyceride HSL_active->Triglyceride hydrolyzes Fatty_Acids Fatty Acids + Glycerol Triglyceride->Fatty_Acids

Caption: Hormonal activation of Hormone-Sensitive Lipase (HSL).[3]

References

Application of 4-Nitrophenylacetic Acid in Peptide Synthesis: Protocols and Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid is a versatile reagent that finds application in various chemical syntheses, including as a key component in peptide synthesis. Its utility in this field primarily revolves around its use as a linker molecule, specifically as a photolabile or reductively cleavable linker, for the solid-phase synthesis of peptides. The nitro group on the phenyl ring allows for specific cleavage conditions, offering an orthogonal strategy to the commonly used acid-labile linkers. This application note provides detailed protocols and methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

Principle of 4-Nitrophenylacetyl Linker in SPPS

In solid-phase peptide synthesis, a linker serves as the bridge between the growing peptide chain and the insoluble resin support. The choice of linker is critical as it dictates the conditions under which the final peptide can be cleaved from the resin. The 4-nitrophenylacetyl (NpA) group, derived from this compound, can be employed as a "safety-catch" linker. The peptide is initially stable on the resin under standard SPPS conditions (e.g., Fmoc deprotection with piperidine (B6355638) and coupling reactions). The cleavage is then triggered by a specific chemical transformation of the nitro group.

Two primary cleavage strategies can be employed for a 4-nitrophenylacetyl linker:

  • Photochemical Cleavage: The nitrobenzyl chemistry is well-established for photolabile protecting groups and linkers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Upon irradiation with UV light (typically around 350-365 nm), the nitro group undergoes a photochemical reaction that leads to the cleavage of the ester bond connecting the peptide to the linker, releasing the peptide with a C-terminal carboxylic acid.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

  • Reductive Cleavage: The nitro group can be reduced to an amine. This transformation alters the electronic properties of the phenyl ring, making the benzylic ester linkage more labile to cleavage under specific conditions.[8]

This application note will focus on the photochemical cleavage method, which offers a mild and orthogonal approach for peptide release.

Quantitative Data

While specific quantitative data for the 4-nitrophenylacetyl linker is not extensively reported in the readily available literature, the performance can be extrapolated from studies on similar photolabile linkers, particularly o-nitrobenzyl derivatives. The following table summarizes typical performance metrics for photolabile linkers in SPPS.

ParameterTypical ValueNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the base resin and coupling efficiency.
First Amino Acid Coupling Efficiency > 90%Can be monitored by Kaiser test or UV-Vis spectroscopy of Fmoc cleavage.
Peptide Elongation Yield (per step) > 99%With standard coupling reagents like HBTU/HOBt or HATU.
Photochemical Cleavage Yield 70 - 95%Highly dependent on irradiation wavelength, intensity, time, and reactor setup.[7][9][10]
Purity of Crude Peptide VariableSequence-dependent, but generally comparable to other mild cleavage methods.

Experimental Protocols

Protocol 1: Preparation of 4-Nitrophenylacetyl-Aminomethyl (NpA-AM) Resin

This protocol describes the attachment of this compound to a standard aminomethyl-polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Activation of this compound: In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or OxymaPure®) in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling to Resin: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the complete acylation of the primary amines. If the test is positive (blue beads), continue the reaction for another 2 hours and re-test.

  • Capping (Optional but Recommended): To block any unreacted amino groups, add a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by quantitative Fmoc analysis after coupling the first Fmoc-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis on NpA-AM Resin

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy on the prepared NpA-AM resin.

Materials:

  • NpA-AM resin

  • Fmoc-protected amino acids

  • DIC and HOBt (or other coupling reagents like HBTU/HATU and DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM, MeOH

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the NpA-AM resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • In a separate flask, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC and pre-activate for 10-15 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.[15]

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[15]

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling step as described for the first amino acid for each subsequent amino acid in the sequence. Use a 3-fold excess of Fmoc-amino acid, coupling reagents, and base (if applicable).

    • After each coupling, perform a Kaiser test to ensure the reaction has gone to completion.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3.

  • Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

Protocol 3: Photochemical Cleavage of the Peptide from the NpA-AM Resin

This protocol describes the release of the synthesized peptide from the solid support using UV irradiation.

Materials:

  • Peptide-NpA-AM resin

  • Photochemical reactor (e.g., with a medium-pressure mercury lamp, λ ≈ 365 nm)

  • Solvent for cleavage (e.g., a mixture of DCM/MeOH, 9:1 v/v, or other suitable solvent that dissolves the peptide)

  • Cold diethyl ether

Procedure:

  • Resin Suspension: Suspend the dried peptide-resin in the chosen cleavage solvent in a quartz reaction vessel suitable for photolysis. The concentration should be low enough to allow for efficient light penetration.

  • Irradiation: Irradiate the suspension with UV light (e.g., 365 nm) while stirring or agitating. The irradiation time will depend on the specific peptide, the resin loading, and the intensity of the light source. A typical time range is 4-12 hours.[7][9][10]

  • Monitoring the Cleavage: The progress of the cleavage can be monitored by taking small aliquots of the supernatant at different time points and analyzing them by HPLC.

  • Peptide Isolation:

    • Once the cleavage is complete, filter the resin and wash it with the cleavage solvent.

    • Combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Peptide Cleavage & Purification start Start with Aminomethyl Resin attach_linker Attach 4-Nitrophenylacetic Acid Linker start->attach_linker couple_aa1 Couple First Fmoc-Amino Acid attach_linker->couple_aa1 spps_cycle Iterative SPPS Cycles (Deprotection & Coupling) couple_aa1->spps_cycle final_deprotection Final Fmoc Deprotection spps_cycle->final_deprotection photochemical_cleavage Photochemical Cleavage (UV light, ~365 nm) final_deprotection->photochemical_cleavage precipitation Precipitation in Cold Ether photochemical_cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_peptide Pure Peptide purification->final_peptide

Caption: Experimental workflow for solid-phase peptide synthesis using a 4-nitrophenylacetyl photolabile linker.

logical_relationship cluster_linker Linker Strategy cluster_cleavage Cleavage Methods linker 4-Nitrophenylacetyl Linker photochemical Photochemical Cleavage (Orthogonal) linker->photochemical primary method reductive Reductive Cleavage (Alternative) linker->reductive alternative method

Caption: Logical relationship of cleavage strategies for the 4-nitrophenylacetyl linker.

Conclusion

The use of this compound as a precursor for a photolabile linker in solid-phase peptide synthesis offers a valuable alternative to traditional acid-labile linkers. The mild, orthogonal cleavage conditions provided by photolysis are particularly advantageous for the synthesis of sensitive peptides or peptides that require further modification on the solid support. While detailed protocols are not as widespread as for more common linkers, the methodologies presented here, based on established principles of SPPS and photochemical reactions, provide a solid foundation for researchers to implement this strategy in their peptide synthesis workflows. Further optimization of cleavage conditions may be required depending on the specific peptide sequence and experimental setup.

References

The Role of 4-Nitrophenylacetic Acid in Chemical Synthesis: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid (4-NPAA) is a crystalline solid that is utilized in various capacities within the chemical and pharmaceutical industries. While some commercial suppliers broadly classify it as a "catalyst," detailed and specific examples of its use as a primary catalytic species in common organic reactions are not extensively documented in publicly available scientific literature.[1] Its primary and well-established role is that of a crucial intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1] This document aims to provide a clear overview of the documented applications of this compound, focusing on its role as a synthetic building block rather than a catalyst, for which substantial evidence is lacking.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 104-03-0
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 150-155 °C
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether

Applications in Organic Synthesis

The primary utility of this compound lies in its function as a versatile intermediate for the synthesis of more complex molecules. The presence of the carboxylic acid, the activated methylene (B1212753) group, and the nitro-substituted aromatic ring allows for a range of chemical transformations.

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. For instance, it is a key starting material in the preparation of 4-aminophenylacetic acid, a valuable intermediate in drug development.[2] The synthesis involves the reduction of the nitro group of 4-NPAA.

Use in the Synthesis of Dyes and other Organic Compounds

Historically, this compound has been used as an intermediate in the manufacturing of dyes and other specialty organic chemicals.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-nitrobenzyl cyanide.

Materials:

  • 4-nitrobenzyl cyanide

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Beakers

  • Buchner funnel and filter paper

  • Heating mantle

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to a stirred suspension of 4-nitrobenzyl cyanide in water.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 15-30 minutes. The solid should dissolve during this time.

  • After the reflux period, carefully pour the hot reaction mixture into a beaker containing crushed ice. This will cause the this compound to precipitate.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with ice-cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain purified this compound.

  • Dry the purified crystals in a desiccator.

Expected Yield: This procedure typically affords a high yield of this compound (often exceeding 90%).

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward two-step process from a precursor.

SynthesisWorkflow Start 4-Nitrobenzyl Cyanide Hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Heat) Start->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway from 4-nitrobenzyl cyanide to this compound.

Distinction from 4-Nitrophenol as a Co-catalyst

It is important to distinguish this compound from a similarly named compound, 4-nitrophenol. Some studies have reported the use of 4-nitrophenol as an acidic co-catalyst or additive, particularly in asymmetric Michael addition reactions, where it can enhance reaction rates and stereoselectivity.[4] This highlights the importance of precise chemical nomenclature in catalysis research.

Conclusion

References

Application Notes and Protocols for 4-Nitrophenylacetic Acid as a pH Indicator in Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring the progress of hydrolysis reactions is crucial in various scientific disciplines, including enzyme kinetics, drug stability studies, and process chemistry. A common feature of many hydrolysis reactions is the production or consumption of an acid or base, leading to a change in the pH of the reaction medium. This pH shift can be effectively monitored using a suitable pH indicator. 4-Nitrophenylacetic acid (4-NPAA) is a weak acid with a pKa of approximately 3.85.[1] Due to this property, it can serve as a useful pH indicator, particularly for reactions that cause a pH change around this value. Its deprotonated form, the 4-nitrophenylacetate ion, exhibits a distinct yellow color, allowing for colorimetric or spectrophotometric monitoring of the reaction progress.

These application notes provide a detailed overview and protocols for utilizing this compound as a pH indicator to monitor hydrolysis reactions.

Principle of Operation

This compound exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms:

Figure 1: Dissociation of this compound

G cluster_0 Equilibrium of this compound 4-NPAA_H This compound (Colorless) 4-NPAA_neg 4-Nitrophenylacetate (Yellow) 4-NPAA_H->4-NPAA_neg H_plus H⁺ 4-NPAA_H->H_plus

Caption: The equilibrium between the colorless acidic form and the yellow basic form of 4-NPAA.

The protonated form of 4-NPAA is colorless, while its conjugate base, the 4-nitrophenylacetate ion, is yellow. The relative concentrations of these two species, and thus the color of the solution, are dependent on the pH. Around its pKa of 3.85, small changes in pH will cause a significant shift in this equilibrium, resulting in a measurable change in color or absorbance.

In a hydrolysis reaction that produces an acid, the pH of the solution will decrease. If the initial pH is above the pKa of 4-NPAA, the solution will initially be yellow. As the reaction proceeds and the pH drops, the equilibrium will shift towards the colorless protonated form, causing the yellow color to fade. Conversely, in a hydrolysis reaction that consumes an acid, the pH will increase, leading to the development of a yellow color.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 104-03-0[1]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Beige to yellow crystalline powder[1]
pKa (at 25°C) 3.85[1]
Melting Point 150-155 °C[1]
Solubility Slightly soluble in water[3]

Application: Monitoring the Hydrolysis of Ethyl Acetate (B1210297)

The hydrolysis of ethyl acetate is a classic example of an ester hydrolysis reaction that produces acetic acid, leading to a decrease in pH.

Reaction Scheme:

CH₃COOCH₂CH₃ + H₂O ⇌ CH₃COOH + CH₃CH₂OH

This reaction can be monitored using this compound as a pH indicator. By preparing a solution of ethyl acetate with a starting pH buffered slightly above the pKa of 4-NPAA, the progress of the hydrolysis can be followed by observing the decrease in the intensity of the yellow color of the 4-nitrophenylacetate ion.

Protocol 1: Visual Colorimetric Monitoring of Ethyl Acetate Hydrolysis

This protocol describes a simple method for visually observing the progress of ethyl acetate hydrolysis using this compound as an indicator.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Distilled or deionized water

  • Buffer solution (pH 4.5)

  • Test tubes or small beakers

  • Pipettes

Procedure:

  • Preparation of Indicator Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 ethanol/water mixture.

  • Preparation of Reaction Mixture:

    • In a test tube, combine 5 mL of the pH 4.5 buffer solution and 50 µL of the 4-NPAA indicator stock solution. The solution should be yellow.

    • Add 100 µL of ethyl acetate to the test tube.

  • Reaction Monitoring:

    • Gently mix the solution and observe the color at regular time intervals (e.g., every 15 minutes) against a white background.

    • As the hydrolysis of ethyl acetate proceeds, acetic acid is produced, lowering the pH. This will cause the yellow color of the solution to gradually fade as the 4-nitrophenylacetate ion is protonated to the colorless this compound.

  • Data Recording:

    • Record the observed color at each time point. A qualitative assessment of the reaction progress can be made based on the rate of color change.

Protocol 2: Spectrophotometric Monitoring of Enzyme-Catalyzed Hydrolysis

This protocol provides a quantitative method for monitoring an enzyme-catalyzed hydrolysis reaction that results in a pH decrease, using a spectrophotometer to measure the change in absorbance of the this compound indicator.

Hypothetical Enzyme System: An esterase that hydrolyzes a neutral ester substrate to produce a carboxylic acid and an alcohol.

Workflow for Spectrophotometric Monitoring:

G prep Prepare Reagents (Buffer, Substrate, Enzyme, Indicator) setup Set up Spectrophotometer (Wavelength, Temperature) prep->setup mix Mix Buffer, Substrate, and Indicator in Cuvette setup->mix blank Blank Spectrophotometer mix->blank initiate Initiate Reaction (Add Enzyme) blank->initiate measure Measure Absorbance over Time initiate->measure analyze Analyze Data (Plot Absorbance vs. Time) measure->analyze

Caption: General workflow for spectrophotometric monitoring of enzyme kinetics.

Materials:

  • This compound indicator solution (as prepared in Protocol 1)

  • Esterase enzyme of interest

  • Ester substrate

  • Buffer solution with a pH slightly above the pKa of 4-NPAA (e.g., pH 4.5 acetate buffer)

  • UV-Vis Spectrophotometer and cuvettes

  • Thermostatted cuvette holder

Procedure:

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the 4-nitrophenylacetate ion. Based on the analogous 4-nitrophenolate (B89219) ion, this is expected to be around 400 nm.[4][5][6] An initial spectral scan of the deprotonated indicator in the reaction buffer is recommended to determine the precise λmax.

    • Set the temperature of the cuvette holder to the desired reaction temperature.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture by adding the buffer, substrate solution, and 4-NPAA indicator solution. The final volume should be appropriate for the cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

  • Blank Measurement:

    • Measure the initial absorbance of the reaction mixture before adding the enzyme. This will serve as the initial absorbance (A₀).

  • Reaction Initiation and Data Collection:

    • Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette.

    • Quickly mix the contents of the cuvette and immediately start recording the absorbance at regular time intervals.

  • Data Analysis:

    • The rate of the reaction can be determined from the initial linear portion of a plot of absorbance versus time. The decrease in absorbance corresponds to the production of acid and the protonation of the indicator.

Quantitative Data Presentation

The following table presents hypothetical data for the hydrolysis of ethyl acetate monitored spectrophotometrically using this compound as an indicator.

Time (minutes)Absorbance at 400 nm[H⁺] (µM) (Calculated)% Hydrolysis (Calculated)
00.85000
50.7851.51.5
100.7203.03.0
150.6554.54.5
200.5906.06.0
250.5257.57.5
300.4609.09.0

Note: The calculated values for [H⁺] and % Hydrolysis are derived from the change in absorbance and would require a calibration curve of absorbance versus pH for the indicator under the specific reaction conditions.

Logical Relationship Diagram for Data Interpretation

G hydrolysis Ester Hydrolysis acid Production of Acetic Acid hydrolysis->acid ph_decrease Decrease in pH acid->ph_decrease equilibrium_shift Indicator Equilibrium Shift (Yellow to Colorless) ph_decrease->equilibrium_shift absorbance_decrease Decrease in Absorbance at λmax equilibrium_shift->absorbance_decrease reaction_rate Determination of Reaction Rate absorbance_decrease->reaction_rate

Caption: Logical flow from hydrolysis to reaction rate determination.

Conclusion

This compound can be a valuable tool for monitoring hydrolysis reactions that involve a change in pH around its pKa of 3.85. Its distinct color change from yellow in its deprotonated form to colorless in its protonated form allows for both qualitative visual assessment and quantitative spectrophotometric analysis of reaction kinetics. The protocols provided herein offer a starting point for researchers to develop specific assays tailored to their systems of interest. Careful consideration of the initial pH, buffer capacity, and potential interactions between the indicator and reaction components is essential for obtaining accurate and reliable results.

References

Derivatisierung von 4-Nitrophenylessigsäure für Folgereaktionen: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle zur Derivatisierung von 4-Nitrophenylessigsäure, einer Schlüsselverbindung in der organischen Synthese und pharmazeutischen Entwicklung. Die hier beschriebenen Methoden ermöglichen die Umwandlung der Carboxylgruppe in verschiedene funktionelle Gruppen und eröffnen so den Weg für vielfältige Folgereaktionen.

Einleitung

4-Nitrophenylessigsäure ist ein vielseitiges Ausgangsmaterial, das als Zwischenprodukt bei der Synthese von Farbstoffen, Pharmazeutika und Penicillin-Vorläufern dient.[1] Die Derivatisierung ihrer Carboxylgruppe ist ein entscheidender Schritt, um ihre Reaktivität zu modifizieren und die Bildung von Ester- und Amidbindungen zu ermöglichen. Die direkte Kondensation einer Carbonsäure mit einem Nukleophil wie einem Amin ist im Allgemeinen ineffizient, da das basische Amin die Säure deprotoniert und ein hochgradig unreaktives Carboxylatsalz bildet.[2] Daher ist eine Aktivierung der Carboxylgruppe erforderlich.

Dieses Handbuch beschreibt drei gängige Derivatisierungsstrategien:

  • Esterifizierung: Umwandlung in Ester, die als Schutzgruppen oder zur Modulation der Löslichkeit und Reaktivität dienen.

  • Amidierung: Bildung von Amiden, einer fundamentalen Bindung in Peptiden und vielen pharmazeutischen Wirkstoffen.

  • Umwandlung in Säurechlorid: Erzeugung eines hochreaktiven Zwischenprodukts für nachfolgende nukleophile Acylsubstitutionen.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen Derivatisierungsmethoden zusammen und ermöglicht einen einfachen Vergleich der Reaktionsausbeuten.

DerivatisierungsmethodeReaktantenProduktAusbeute (%)
Fischer-Esterifizierung4-Nitrophenylessigsäure, Ethanol, H₂SO₄Ethyl-4-nitrophenylacetat~65-95%
SOCl₂-vermittelte Esterifizierung(4-Nitrophenoxy)essigsäure, Methanol, SOCl₂Methyl-(4-nitrophenoxy)acetat96%[2]
Amidierung (NiCl₂-katalysiert)Phenylessigsäure, Benzylamin, NiCl₂N-Benzyl-2-phenylacetamid48-69%
Umwandlung in Säurechlorid4-Nitrobenzoesäure, SOCl₂, Pyridin4-Nitrobenzoylchlorid98.5%[3]

Experimentelle Protokolle

Hier finden Sie detaillierte Versuchsprotokolle für die wichtigsten zitierten Experimente.

Protokoll 1: Fischer-Esterifizierung von 4-Nitrophenylessigsäure

Dieses Protokoll beschreibt die Synthese von Ethyl-4-nitrophenylacetat durch säurekatalysierte Veresterung.

Materialien:

  • 4-Nitrophenylessigsäure

  • Absolutes Ethanol

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Natriumbicarbonat (NaHCO₃), gesättigte wässrige Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Ethylacetat

  • Rundkolben, Rückflusskühler, Heizquelle, Scheidetrichter, Rotationsverdampfer

Durchführung:

  • In einem trockenen Rundkolben werden 4-Nitrophenylessigsäure (1 Äquiv.) in einem Überschuss an absolutem Ethanol gelöst.

  • Unter Rühren werden vorsichtig einige Tropfen konzentrierte Schwefelsäure als Katalysator hinzugefügt.

  • Die Reaktionsmischung wird für 2-3 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abkühlen auf Raumtemperatur wird der überschüssige Alkohol am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mehrmals mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser gewaschen, um die restliche Säure zu neutralisieren und zu entfernen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt, um das rohe Ethyl-4-nitrophenylacetat zu erhalten.

  • Eine weitere Aufreinigung kann durch Säulenchromatographie an Kieselgel erfolgen.

Protokoll 2: Amidierung von Phenylessigsäure mit Benzylamin (NiCl₂-katalysiert)

Dieses Protokoll beschreibt eine Methode zur Bildung einer Amidbindung unter Verwendung eines Nickel-Katalysators.

Materialien:

  • Phenylessigsäure (oder 4-Nitrophenylessigsäure)

  • Benzylamin

  • Nickeldichlorid (NiCl₂)

  • Toluol

  • Salzsäure (HCl, 1 M)

  • Natriumbicarbonat (NaHCO₃), gesättigte wässrige Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Ethylacetat

  • Reaktionsgefäß, Heizquelle, Magnetrührer

Durchführung:

  • In einem Reaktionsgefäß wird Phenylessigsäure (2.0 mmol) in Toluol (20 ml) gelöst und NiCl₂ (10 mol%) hinzugefügt.

  • Die Mischung wird für 10 Minuten bei 80°C gerührt.

  • Anschließend wird Benzylamin (2.4 mmol) zugegeben, das Gefäß verschlossen und die Mischung für 20 Stunden bei 110°C gerührt.[4]

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung filtriert und der Filterkuchen mit Ethylacetat gewaschen.

  • Das kombinierte Filtrat wird mit 1 M HCl und anschließend mit gesättigter NaHCO₃-Lösung gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Produkt wird durch Flash-Säulenchromatographie aufgereinigt.[4]

Protokoll 3: Umwandlung von 4-Nitrophenylessigsäure in 4-Nitrophenylacetylchlorid

Dieses Protokoll beschreibt die Synthese des Säurechlorids, eines hochreaktiven Zwischenprodukts.

Materialien:

  • 4-Nitrophenylessigsäure

  • Thionylchlorid (SOCl₂)

  • Trockenes Dichlormethan (DCM, optional)

  • Rundkolben, Rückflusskühler (mit Gasableitung zu einer Neutralisationsfalle), Heizquelle

Durchführung:

  • In einem trockenen Rundkolben, der mit einem Rückflusskühler und einer Gasableitung ausgestattet ist, wird 4-Nitrophenylessigsäure (1 Äquiv.) vorgelegt.

  • Ein Überschuss an Thionylchlorid (2-5 Äquiv.) wird vorsichtig zugegeben, entweder direkt oder in einem trockenen, inerten Lösungsmittel wie DCM.

  • Die Mischung wird unter Rühren zum Rückfluss erhitzt (ca. 76°C für reines SOCl₂), bis die Gasentwicklung (HCl und SO₂) aufhört (typischerweise 1-3 Stunden).

  • Nach Abschluss der Reaktion wird überschüssiges Thionylchlorid vorsichtig unter reduziertem Druck abdestilliert.

  • Das zurückbleibende rohe 4-Nitrophenylacetylchlorid kann oft direkt in der nächsten Stufe verwendet oder durch Vakuumdestillation weiter aufgereinigt werden.

Visualisierungen

Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe der beschriebenen Derivatisierungsreaktionen.

Derivatization_Workflow 4-Nitrophenylacetic Acid This compound Activation Activation This compound->Activation Esterification Esterification Activation->Esterification Alcohol, Acid Amidation Amidation Activation->Amidation Amine, Coupling Agent Acid Chloride Formation Acid Chloride Formation Activation->Acid Chloride Formation SOCl₂ or (COCl)₂ Ester Derivative Ester Derivative Esterification->Ester Derivative Amide Derivative Amide Derivative Amidation->Amide Derivative Acid Chloride Acid Chloride Acid Chloride Formation->Acid Chloride Further Reactions Further Reactions Ester Derivative->Further Reactions Amide Derivative->Further Reactions Acid Chloride->Further Reactions

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 4-Nitrophenylessigsäure.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst 4-NPAA This compound Mix_and_Reflux Mix and Reflux 4-NPAA->Mix_and_Reflux Alcohol Alcohol (e.g., Ethanol) Alcohol->Mix_and_Reflux Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Mix_and_Reflux Workup Aqueous Work-up Mix_and_Reflux->Workup Cooling Purification Purification Workup->Purification Extraction & Drying Final_Product Ester Derivative Purification->Final_Product Solvent Removal

Abbildung 2: Detaillierter Arbeitsablauf der Fischer-Esterifizierung.

Acid_Chloride_Formation_Workflow cluster_reactants Reactants 4-NPAA This compound Reaction Reflux 4-NPAA->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Isolation Removal of Excess SOCl₂ Reaction->Isolation Cooling & Distillation Final_Product Acid Chloride Derivative Isolation->Final_Product Further_Use Ready for Next Step Final_Product->Further_Use

Abbildung 3: Arbeitsablauf zur Bildung von Säurechlorid.

References

Application Notes and Protocols: Synthesis of Atenolol Utilizing 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol (B1665814), a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, primarily hypertension and angina pectoris. This document outlines a comprehensive synthetic pathway for atenolol, commencing from the readily available starting material, 4-nitrophenylacetic acid. The described multi-step synthesis provides a practical approach for laboratory-scale preparation and process development. The protocols herein are based on established chemical transformations and offer detailed experimental procedures, quantitative data, and visual workflows to guide researchers in the successful synthesis of this critical active pharmaceutical ingredient (API).

Overall Synthetic Pathway

The synthesis of atenolol from this compound is a four-step process. The initial step involves the reduction of the nitro group of this compound to an amino group, yielding 4-aminophenylacetic acid. Subsequently, this amino-substituted intermediate undergoes a diazotization reaction followed by hydrolysis to produce 4-hydroxyphenylacetic acid. The third step is the amidation of the carboxylic acid functionality of 4-hydroxyphenylacetic acid to form the key intermediate, 2-(4-hydroxyphenyl)acetamide. In the final stage, 2-(4-hydroxyphenyl)acetamide is reacted with epichlorohydrin (B41342) and subsequently with isopropylamine (B41738) to furnish the target molecule, atenolol.

Atenolol_Synthesis_Workflow 4-Nitrophenylacetic_Acid This compound 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid 4-Nitrophenylacetic_Acid->4-Aminophenylacetic_Acid Reduction 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid 4-Aminophenylacetic_Acid->4-Hydroxyphenylacetic_Acid Diazotization & Hydrolysis 2-(4-Hydroxyphenyl)acetamide 2-(4-Hydroxyphenyl)acetamide 4-Hydroxyphenylacetic_Acid->2-(4-Hydroxyphenyl)acetamide Amidation Atenolol Atenolol 2-(4-Hydroxyphenyl)acetamide->Atenolol Epichlorohydrin, Isopropylamine

Caption: Overall synthetic workflow for atenolol from this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the atenolol synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

StepReactionStarting MaterialProductTypical Yield (%)
1ReductionThis compound4-Aminophenylacetic Acid83-84
2Diazotization & Hydrolysis4-Aminophenylacetic Acid4-Hydroxyphenylacetic Acid~85
3Amidation4-Hydroxyphenylacetic Acid2-(4-Hydroxyphenyl)acetamide>80
4Atenolol Formation2-(4-Hydroxyphenyl)acetamideAtenolol~95

Experimental Protocols

Step 1: Synthesis of 4-Aminophenylacetic Acid from this compound

This procedure describes the reduction of the nitro group of this compound using hydrogen sulfide (B99878) in an aqueous ammonia (B1221849) solution.

Materials:

  • This compound

  • 6 N Aqueous ammonia (sp. gr. ~0.95)

  • Hydrogen sulfide gas

  • Glacial acetic acid

  • Ice

Equipment:

  • 1500 mL flask with a two-holed rubber stopper

  • Gas inlet tube

  • Glass stopcock

  • Ice bath

  • Buchner funnel and filter flask

  • Hood

Procedure:

  • In a 1500 mL flask, add 500 mL of 6 N aqueous ammonia.

  • With shaking, slowly introduce 100 g (0.55 mole) of this compound to the ammonia solution.

  • Place the flask in an ice bath and saturate the mixture with hydrogen sulfide gas, ensuring the temperature remains below 50°C.

  • Once saturated, remove the stopper and gently boil the solution under a hood to expel excess hydrogen sulfide and ammonia. The solution's color will change from dark orange-red to pale yellow.

  • Filter the hot solution by suction to remove the precipitated sulfur.

  • Rapidly stir 40 mL of glacial acetic acid into the hot filtrate.

  • Cool the mixture to induce crystallization of 4-aminophenylacetic acid.

  • Collect the crystals by filtration, wash with cold water, and dry.

  • The expected yield is approximately 69-70 g (83-84%).[1]

Step 2: Synthesis of 4-Hydroxyphenylacetic Acid from 4-Aminophenylacetic Acid

This protocol details the conversion of the amino group of 4-aminophenylacetic acid to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Materials:

Equipment:

  • Reaction vessel with cooling capabilities

  • Dropping funnel

  • Stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare a solution of the sodium salt of 4-aminophenylacetic acid by dissolving it in a suitable base solution.

  • Add sulfuric acid to the solution.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a sodium nitrite solution dropwise while maintaining the temperature between 0-5°C. The reaction is typically complete within 30 minutes.

  • Add the resulting diazonium salt solution dropwise to dilute sulfuric acid heated to 90-95°C.

  • Continue heating and stirring for approximately 1 hour.

  • Decolorize the reaction solution (e.g., with activated charcoal) and filter.

  • Cool the filtrate and extract the product with ethyl acetate.

  • Recover the 4-hydroxyphenylacetic acid by evaporating the ethyl acetate. The expected yield is around 85%.[2]

Step 3: Synthesis of 2-(4-Hydroxyphenyl)acetamide from 4-Hydroxyphenylacetic Acid

This two-stage procedure involves the esterification of 4-hydroxyphenylacetic acid followed by amidation.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methanol (B129727)

  • Concentrated sulfuric acid

  • Ammonia solution (28%)

  • Activated carbon

Equipment:

  • Reactor with heating and cooling capabilities

  • Distillation apparatus

  • Ammoniation kettle

  • Filtration apparatus

Procedure: Part A: Esterification

  • Charge the reactor with 4-hydroxyphenylacetic acid and concentrated sulfuric acid.

  • Heat the mixture to 95°C and maintain under reflux for 4 hours.

  • After the reaction, add methanol and perform a de-esterification step, followed by reclamation of the methanol.

Part B: Amidation

  • Transfer the esterified material to an ammoniation kettle and add a 28% ammonia solution.

  • Maintain the temperature at 15-25°C and react for 16 hours.

  • After the reaction is complete, heat the mixture to 95°C.

  • Cool the solution to 0-2°C and hold for 1 hour to allow crystallization.

  • Filter the crude product.

  • For purification, dissolve the crude amide in water, add activated carbon, and heat to over 95°C.

  • Filter the hot solution, cool to 0-2°C to recrystallize, and filter to obtain the purified 2-(4-hydroxyphenyl)acetamide. A yield of over 80% is expected.[3]

Step 4: Synthesis of Atenolol from 2-(4-Hydroxyphenyl)acetamide

This final step involves the reaction of the phenolic hydroxyl group with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.

Materials:

  • 2-(4-Hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium hydroxide

  • Isopropylamine

  • Methanol

  • Water

Equipment:

  • Round-bottom flask

  • Stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, stir 2.52 g (16.67 mmol) of 2-(4-hydroxyphenyl)acetamide in 13 mL (165.80 mmol) of epichlorohydrin at room temperature.

  • Add a solution of 0.33 g (8.25 mmol) of NaOH in 5 mL of H₂O.

  • Stir the mixture for 48 hours. Monitor the reaction progress by TLC (Methanol:CH₂Cl₂ 1:4).

  • Filter the reaction mixture and dry the solids under reduced pressure.

  • Dissolve the crude product in 25 mL of methanol and add 10 mL (116.39 mmol) of isopropylamine.

  • Stir for 24 hours, monitoring for full conversion by TLC.

  • Remove the solvent under reduced pressure to obtain atenolol. A high yield of approximately 95% can be achieved.[3][4]

Logical Relationship of Synthesis Steps

The synthesis of atenolol from this compound follows a logical progression of functional group transformations. Each step prepares the molecule for the subsequent reaction, culminating in the formation of the desired product.

Logical_Progression cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Key Intermediate cluster_final Final Product Start This compound (Nitro Group & Carboxylic Acid) Intermediate1 4-Aminophenylacetic Acid (Amino Group & Carboxylic Acid) Start->Intermediate1 Reduction of Nitro Group Intermediate2 4-Hydroxyphenylacetic Acid (Hydroxyl Group & Carboxylic Acid) Intermediate1->Intermediate2 Conversion of Amino to Hydroxyl Intermediate3 2-(4-Hydroxyphenyl)acetamide (Hydroxyl Group & Amide) Intermediate2->Intermediate3 Amidation of Carboxylic Acid Final Atenolol (Ether Linkage & Secondary Amine) Intermediate3->Final Side-Chain Formation

Caption: Logical progression of functional group transformations in atenolol synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4-Nitrophenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Hydrolysis of 4-Nitrobenzyl Cyanide

Q1: My reaction yields are consistently low. What are the potential causes and solutions?

A1: Low yields in the hydrolysis of 4-nitrobenzyl cyanide can stem from several factors:

  • Incomplete Hydrolysis: Ensure the 4-nitrobenzyl cyanide is fully moistened and mixed with the sulfuric acid solution. Crystals adhering to the flask walls may not hydrolyze.[1]

  • Decomposition: Localized overheating can cause decomposition of the product. Gentle and uniform heating is crucial. Using an asbestos (B1170538) board or a heating mantle can help distribute heat evenly.[1]

  • Purity of Starting Material: The purity of the starting 4-nitrobenzyl cyanide significantly impacts the yield and purity of the final product. Using a purer grade of cyanide can improve yields.[1] If using technical grade p-nitrobenzyl cyanide, the addition of animal charcoal during recrystallization can help remove impurities.[1]

Q2: The product darkens during the reaction. Is this normal and how can I purify it?

A2: It is common for the reaction mixture to darken during the hydrolysis of 4-nitrobenzyl cyanide.[1] This is often due to the formation of minor byproducts. The crude product can be purified by recrystallization. A common method is to dissolve the product in boiling water, filter the hot solution, and allow it to crystallize upon cooling.[1] Due to the steep solubility curve of this compound near 100°C, it is important to filter the boiling solution rapidly to prevent premature crystallization on the filter paper.[1]

Q3: I'm having trouble with the final crystallization step. The product crashes out too quickly. How can I get better crystals?

A3: The rapid crystallization is due to the high insolubility of this compound in cold water. To obtain better crystals, ensure the hot solution is filtered as quickly as possible to prevent the product from crystallizing on the filter. If some solid does separate on the filter, it should be redissolved in a minimum amount of boiling water and this solution should be filtered into the main solution.[1]

Route 2: Oxidation of 4-Nitrotoluene (B166481)

Q1: The oxidation of 4-nitrotoluene is described as "tricky." What are the main challenges and how can they be overcome?

A1: The primary challenges in the oxidation of 4-nitrotoluene are controlling the reaction to prevent side reactions and achieving a good yield. The choice of oxidizing agent and reaction conditions are critical. Some methods are known to be difficult to control and reproduce consistently.[2]

  • Reaction Control: The rate of addition of the oxidizing agent can be crucial. For instance, when using potassium permanganate, adding it too quickly can lead to side reactions, while adding it too slowly can result in diminished yields.

  • Side Reactions: Over-oxidation can lead to the formation of byproducts. Careful monitoring of the reaction temperature and stoichiometry is essential.

Q2: What are some common oxidizing agents and how do their yields compare?

A2: Several oxidizing agents can be used for the conversion of 4-nitrotoluene to 4-nitrobenzoic acid (an intermediate which can then be converted to this compound in subsequent steps). The yields and reaction conditions vary significantly.

Oxidizing Agent/SystemKey Reaction ConditionsReaction TimeYield (%)
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous, gentle boiling~1 hour82 - 86
Nitric Acid (HNO₃)15% aqueous solution, 175°CNot Specified88.5
Potassium Permanganate (KMnO₄) / PEG-600Neutral aqueous system, 95°C3 hours51.6
N-Acetoxyphthalimide (NAPI) / Co(OAc)₂ / Mn(OAc)₂ / AirAcetic acid, 130°C, 10 atm airNot Specified81
Manganese Dioxide (MnO₂) / N-Hydroxyphthalimide (NHPI) / Air110°C, 0.4 MPa air4 hours89 (isolated)
N,N',N''-Trihydroxyisocyanuric Acid (THICA) / HNO₃ / O₂Acetic acid, 100°C, 0.2 MPa O₂Not Specifiedup to 99

(Data sourced from a comparative guide on the oxidation of 4-nitrotoluene)[2]

Route 3: Nitration of Phenylacetic Acid or its Precursors

Q1: How can I control the regioselectivity of the nitration to favor the formation of the para-isomer?

A1: The directing effect of the substituents on the aromatic ring determines the position of nitration.

  • Nitration of Phenylacetic Acid: The carboxymethyl group (-CH₂COOH) is an ortho-, para-director. Therefore, the nitration of phenylacetic acid will yield a mixture of 2-nitrophenylacetic acid and this compound. Separating these isomers can be challenging and often requires techniques like fractional crystallization.

  • Nitration of Benzyl (B1604629) Cyanide: The cyanomethyl group (-CH₂CN) is also an ortho-, para-director. Nitration of benzyl cyanide produces a mixture of o-nitrobenzyl cyanide and p-nitrobenzyl cyanide.[3] The desired p-nitrobenzyl cyanide can then be separated by recrystallization.[3]

Q2: I am getting significant amounts of the ortho-isomer as a byproduct. How can I remove it?

A2: The separation of ortho- and para-isomers can be challenging due to their similar physical properties. Recrystallization is the most common method. The choice of solvent is critical. For example, p-nitrobenzyl cyanide can be recrystallized from 80% ethanol (B145695) to remove the ortho-isomer.[3] Multiple recrystallizations may be necessary to achieve high purity.

Experimental Protocols

Hydrolysis of 4-Nitrobenzyl Cyanide to this compound

This protocol is adapted from Organic Syntheses.[1]

  • Preparation: In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide. Prepare a solution of 300 cc (5.4 moles) of concentrated sulfuric acid in 280 cc of water.

  • Reaction: Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to ensure all the solid is moistened. Use the remaining acid to wash down any solid adhering to the flask walls. Attach a reflux condenser and heat the mixture to boiling for fifteen minutes. The flask should be protected with an asbestos board to prevent superheating.[1]

  • Isolation: Dilute the hot reaction mixture with an equal volume of cold water and cool to 0°C or below. Filter the precipitate and wash it several times with ice water.

  • Purification: Dissolve the precipitate in 1600 cc of boiling water. Filter the hot solution as rapidly as possible. Allow the filtrate to cool, whereupon p-nitrophenylacetic acid will crystallize as long, pale yellow needles. The yield is typically 92-95%.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Hydrolysis Check for Incomplete Hydrolysis Start->Check_Hydrolysis Check_Decomposition Check for Decomposition Start->Check_Decomposition Check_Purity Check Starting Material Purity Start->Check_Purity Solution_Hydrolysis Ensure thorough mixing of reactants. Wash down all solids. Check_Hydrolysis->Solution_Hydrolysis Solution_Decomposition Use uniform and gentle heating. Employ a heating mantle or asbestos board. Check_Decomposition->Solution_Decomposition Solution_Purity Use higher purity starting material. Use charcoal during recrystallization for technical grade. Check_Purity->Solution_Purity

A troubleshooting workflow for addressing low yields.

General Synthesis Pathway

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 4-Nitrobenzyl Cyanide 4-Nitrobenzyl Cyanide 4-Nitrophenylacetic Acid_R1 This compound 4-Nitrobenzyl Cyanide->4-Nitrophenylacetic Acid_R1 Hydrolysis (H2SO4, H2O) 4-Nitrotoluene 4-Nitrotoluene 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrotoluene->4-Nitrobenzoic Acid Oxidation 4-Nitrophenylacetic Acid_R2 This compound 4-Nitrobenzoic Acid->4-Nitrophenylacetic Acid_R2 Further Steps

Common synthetic routes to this compound.

References

Technical Support Center: Synthesis of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Nitrophenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Two-stage synthesis from benzyl (B1604629) cyanide: This involves the nitration of benzyl cyanide to form 4-nitrophenylacetonitrile, followed by hydrolysis to yield this compound.[1][2]

  • Direct nitration of phenylacetic acid: This method involves the direct nitration of phenylacetic acid. However, controlling the regioselectivity to favor the para-isomer is crucial.[3]

  • Hydrolysis of 4-nitrobenzyl cyanide: This is a common second step in the two-stage synthesis where 4-nitrobenzyl cyanide is hydrolyzed using a strong acid, such as sulfuric acid.[3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. The hydrolysis of 4-nitrobenzyl cyanide with sulfuric acid has been reported to achieve yields in the range of 92-95%.[3] Other methods, such as those involving the Willgerodt reaction for related nitroarylacetic acids, have reported lower yields, around 41.7% overall, due to side reactions.[4]

Q3: How can I purify the final this compound product?

A3: Purification is critical to obtain a high-purity product. Common purification methods include:

  • Recrystallization: Crystallizing the crude product from a solvent mixture like ethanol/water (1:1) or from boiling water is effective.[3][5] It can also be recrystallized from sodium-dried diethyl ether.[5]

  • Washing: Washing the filtered precipitate with ice water helps remove residual acid and other water-soluble impurities.[3]

  • Decolorization: Using activated carbon during recrystallization can help remove colored impurities.[2]

Troubleshooting Guide

Problem 1: Low yield in the hydrolysis of 4-Nitrophenylacetonitrile.

Possible Cause Suggested Solution
Incomplete Hydrolysis Ensure the reaction is heated to boiling and maintained for a sufficient duration (e.g., 15 minutes) to drive the hydrolysis to completion.[3]
Decomposition of Product Avoid localized overheating. Use a heating mantle with an asbestos (B1170538) board or a similar setup to ensure even heating. Superheating on the flask walls can cause decomposition.[3]
Side Reactions For related syntheses, high temperatures can lead to the reduction of the nitro group.[4] While the primary hydrolysis method is robust, careful temperature control is always advisable.
Loss during Workup During filtration of the hot recrystallization solution, some product may crystallize prematurely on the filter paper. Use a pre-heated or steam-jacketed funnel to minimize this. Redissolve any precipitate on the filter with a minimum amount of boiling solvent and add it to the main filtrate.[3]

Problem 2: Formation of unwanted isomers during the nitration of phenylacetic acid.

Possible Cause Suggested Solution
Inadequate Temperature Control The nitration reaction is exothermic. Maintain a low temperature (e.g., -10°C) during the addition of the nitrating agent to improve the selectivity for the para-isomer.[2]
Incorrect Reagent Stoichiometry Use a precise molar ratio of nitric acid to sulfuric acid and the starting material to control the extent of nitration and minimize the formation of dinitro- and other isomeric byproducts.

Experimental Protocols

Protocol 1: Hydrolysis of 4-Nitrobenzyl Cyanide to this compound[3]

Materials:

  • 4-Nitrobenzyl cyanide (100 g, 0.62 mole)

  • Concentrated sulfuric acid (sp. gr. 1.84, 300 cc, 5.4 moles)

  • Water (280 cc)

  • Ice

Procedure:

  • In a 1-liter round-bottomed flask, place 100 g of 4-nitrobenzyl cyanide.

  • Prepare a dilute sulfuric acid solution by cautiously adding 300 cc of concentrated sulfuric acid to 280 cc of water.

  • Pour two-thirds of the acid solution over the 4-nitrobenzyl cyanide and swirl to moisten the solid completely.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes. Protect the flask from direct flame with an asbestos board to prevent superheating.

  • After boiling, dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below in an ice bath to precipitate the product.

  • Filter the crude product and wash it several times with ice water.

  • For purification, dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly, preferably using a steam-jacketed funnel.

  • Allow the filtrate to cool, which will cause pale yellow needles of this compound to crystallize.

  • Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).

Data Summary

Synthesis Method Starting Material Key Reagents Reported Yield Reference
Hydrolysis4-Nitrobenzyl cyanideH₂SO₄, H₂O92-95%[3]
Two-Stage SynthesisBenzyl cyanideH₂SO₄, HNO₃, then H₂SO₄/H₂ONot specified[2]
Modified Willgerodt (for 3-Nitrophenylacetic acid)3-NitroacetophenoneSulfur, Morpholine, then acid hydrolysis41.7% (overall)[4]

Diagrams

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis of 4-Nitrobenzyl Cyanide start Start: 4-Nitrobenzyl Cyanide add_acid Add H₂SO₄/H₂O solution start->add_acid reflux Heat to boiling (15 min) add_acid->reflux cool Cool and precipitate reflux->cool filter_wash Filter and wash with ice water cool->filter_wash recrystallize Recrystallize from boiling water filter_wash->recrystallize end_product Final Product: this compound recrystallize->end_product

Caption: Experimental workflow for the hydrolysis of 4-Nitrobenzyl Cyanide.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn decomposition Product Decomposition low_yield->decomposition workup_loss Loss During Workup low_yield->workup_loss increase_time Increase Reflux Time/Temp incomplete_rxn->increase_time Solution even_heating Ensure Even Heating decomposition->even_heating Solution heated_funnel Use Heated Funnel workup_loss->heated_funnel Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 4-Nitrophenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-nitrophenylacetic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has cooled too rapidly, preventing nucleation. 3. A high level of impurities is inhibiting crystal formation.1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.[1][2] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. 3. If impurities are suspected, consider pre-purification steps like washing the crude solid or using a small amount of activated charcoal during the recrystallization process.
"Oiling out" occurs (a liquid layer separates instead of solid crystals). 1. The solution is too concentrated. 2. The solution was cooled too quickly. 3. The melting point of the solid is depressed by impurities to below the temperature of the crystallization solvent.[2]1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. 2. Allow the flask to cool more slowly. Insulating the flask can help. 3. Try using a lower polarity solvent or a different solvent mixture.
Crystals form too quickly, resulting in a fine powder. 1. The solution is too concentrated or was cooled too rapidly.[1][2]1. Reheat the solution to redissolve the solid. Add a small amount of extra solvent to slightly decrease saturation. 2. Ensure the solution cools slowly and undisturbed. An ideal crystallization shows initial crystal formation after 5-20 minutes.[1][2]
The yield of purified crystals is very low. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor.[1] 2. The crystals were filtered before crystallization was complete. 3. The solid was washed with a solvent in which it is too soluble.1. Before filtering, cool the solution in an ice bath to maximize crystal formation. 2. If the mother liquor is still available, try to recover more product by evaporating some of the solvent and re-cooling.[1] 3. When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.
The purified crystals are discolored (e.g., yellow or brown). 1. Colored impurities are present in the crude material and were not removed.[2]1. Perform a hot filtration with a small amount of activated charcoal. Dissolve the crude this compound in the hot solvent, add the charcoal, swirl, and filter the hot solution to remove the charcoal and adsorbed impurities before allowing it to cool.[2]
The melting point of the purified crystals is low or has a wide range. 1. The crystals are not pure and contain residual solvent or impurities.1. Ensure the crystals are completely dry. Dry them under a vacuum if necessary. 2. Perform a second recrystallization, potentially using a different solvent system. A pure sample should have a melting point between 152°C and 157°C.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on solubility data, alcoholic solvents and solvent mixtures are often effective.[6][7] A common and effective system is an ethanol-water mixture.[8] Other potential solvents include methanol, ethanol (B145695), isopropanol, or mixtures of an organic solvent with an anti-solvent like hexane.[6][9][10]

Q2: My this compound is a yellow or beige powder. Is this normal?

A2: Yes, the appearance of this compound can range from white or off-white to yellow, beige, or even green-to-brown as a crystalline powder.[3] Discoloration can indicate the presence of impurities, which can often be removed during the recrystallization process, especially with the use of activated charcoal if needed.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for pure this compound is consistently in the range of 152°C to 157°C.[3][4][5] A sharp melting point within this range is a good indicator of purity.

Q4: How can I improve the purity if a single recrystallization is insufficient?

A4: If the product is still impure after one recrystallization (as indicated by a low or broad melting point), a second recrystallization is recommended. You can use the same solvent system or choose a different one. For instance, if the first recrystallization was from an ethanol/water mixture, a second one could be attempted from ethyl acetate/hexane.

Q5: Can I use a solvent mixture for recrystallization?

A5: Absolutely. Solvent mixtures, often called solvent-antisolvent systems, are very common.[10][11] For this compound, you would dissolve the crude solid in a minimum amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A mixture of ethanol and water is a good example for this compound.[8]

Experimental Protocol: Recrystallization of this compound from Ethanol/Water

This protocol outlines a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, add a small amount of activated charcoal, swirl, and perform a hot filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanolic solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

  • Characterization: Determine the melting point of the dried crystals to assess purity. The expected melting point is 152-157°C.[3][4][5]

Quantitative Data

The selection of an appropriate solvent is crucial for effective recrystallization. The solubility of this compound increases with temperature in the solvents listed below.

Table 1: Solubility of this compound in Various Solvents

SolventRelative Solubility at Room TemperatureNotes
N,N-Dimethylformamide (DMF)Very HighGenerally too soluble for effective recrystallization unless an anti-solvent is used.[6][7]
MethanolHighGood "soluble" solvent for a solvent-pair system.[6][7]
EthanolHighA common and effective solvent, often used in combination with water.[6][7][8]
Ethyl AcetateModerateCan be a suitable recrystallization solvent.[6][7]
WaterLowGood "anti-solvent" to be paired with a more soluble organic solvent like ethanol.[6][7]
CyclohexaneVery LowCan be used as an anti-solvent.[6][7]

Data is qualitatively summarized from literature reporting mole fraction solubility at temperatures from 283.15 K to 328.15 K.[6][7]

Visual Workflow

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes evaporate_solvent Reheat & Evaporate Some Solvent crystals_form->evaporate_solvent No collect Collect Crystals (Vacuum Filtration) oiling_out->collect No add_more_solvent Reheat & Add More Solvent oiling_out->add_more_solvent Yes success Pure Crystals Obtained collect->success add_more_solvent->cool evaporate_solvent->cool Try 1 induce Induce Crystallization (Scratch / Seed) evaporate_solvent->induce Try 2 induce->cool

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Optimizing Solvent Conditions for 4-Nitrophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 4-Nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: The solubility of this compound is highly dependent on the solvent's polarity and hydrogen bonding capabilities. Generally, it exhibits higher solubility in polar aprotic and protic solvents. Based on experimental data, the mole fraction solubility follows this trend at room temperature: DMF > Methanol (B129727) > DMA > Ethanol (B145695) > n-Propanol > n-Butanol > Ethyl acetate (B1210297) > Isopropanol > Isobutanol > Acetonitrile > Ethylene Glycol > Water > Cyclohexane. For practical laboratory applications, solvents like DMF, Methanol, and Ethanol are excellent choices for creating concentrated solutions.

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in most solvents increases with temperature. This is a crucial factor to consider when trying to dissolve the maximum amount of starting material or when performing recrystallizations for purification.

Q3: Which solvents are recommended for esterification reactions with this compound?

A3: For Fischer esterification, it is common to use an excess of the alcohol reactant as the solvent. This drives the reaction equilibrium towards the product. For example, when preparing the methyl ester, methanol would be the solvent of choice, typically with an acid catalyst like sulfuric acid. If a different alcohol is used that is not suitable as a solvent, a non-reactive, azeotroping solvent like toluene (B28343) can be used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

Q4: What are suitable solvents for the amidation of this compound?

A4: Amidation reactions often require the use of coupling agents. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. The choice of solvent can depend on the specific coupling agent and the solubility of the amine reactant. It is important to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate.

Q5: For the reduction of the nitro group, which solvent systems are effective?

A5: The choice of solvent for nitro group reduction depends on the reducing agent. For catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), polar protic solvents like ethanol or methanol are commonly employed.[1] For reductions using metals in acidic media (e.g., Sn/HCl or Fe/HCl), aqueous solutions are often used.

Troubleshooting Guides

Esterification Reactions
Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Reaction at Equilibrium: Fischer esterification is a reversible reaction.[2]- Use a large excess of the alcohol reactant to shift the equilibrium towards the product.- Remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).
Insufficient Catalyst: The acid catalyst may be weak or used in too small a quantity.- Use a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid.- Ensure the catalyst is not old or hydrated.
Low Reaction Temperature: The reaction rate may be too slow.- Increase the reaction temperature, typically to the reflux temperature of the alcohol or solvent.
Formation of Side Products Dehydration of Alcohol: Occurs at high temperatures with some sensitive alcohols.- Use milder reaction conditions or a less dehydrating acid catalyst.
Charring/Decomposition: The starting material or product may be unstable at the reaction temperature.- Monitor the reaction closely and avoid excessive heating. Consider a lower boiling point solvent if applicable.
Amidation Reactions
Problem Possible Cause Troubleshooting Steps
Incomplete Reaction Inefficient Carboxylic Acid Activation: The coupling agent may not be effective enough.- Switch to a more powerful coupling agent (e.g., HATU, HBTU).- Ensure the coupling agent is fresh and has been stored under anhydrous conditions.
Poorly Nucleophilic Amine: The amine may be sterically hindered or electronically deactivated.- Increase the reaction temperature.- Use a stronger base to ensure the amine is deprotonated.
Presence of Water: Moisture can quench the activated intermediate.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Epimerization (for chiral substrates) High Reaction Temperature or Strong Base: These conditions can lead to loss of stereochemical integrity.- Run the reaction at a lower temperature.- Use a non-nucleophilic base (e.g., DIPEA).
Nitro Group Reduction
Problem Possible Cause Troubleshooting Steps
Incomplete Reduction Catalyst Poisoning: Impurities in the starting material or solvent can deactivate the catalyst.- Purify the this compound before the reaction.- Use high-purity solvents and reagents.
Insufficient Reducing Agent: Not enough reagent to fully reduce the nitro group.- Increase the stoichiometry of the reducing agent.
Low Hydrogen Pressure (for catalytic hydrogenation): Insufficient hydrogen for the reaction to proceed.- Ensure the system is properly sealed and increase the hydrogen pressure if necessary and safe to do so.
Formation of Azo or Azoxy Byproducts Incomplete reduction, particularly with metal hydrides. - For catalytic hydrogenation, ensure complete reaction.- Avoid using LiAlH₄ for the reduction of aromatic nitro groups as it can lead to azo compounds.[3]
Difficulty in Product Isolation Product solubility in the reaction mixture. - Adjust the pH of the aqueous solution to the isoelectric point of 4-aminophenylacetic acid to precipitate the product.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10³)
N,N-Dimethylformamide (DMF)258.3
Methanol136.1
N,N-Dimethylacetamide (DMA)129.5
Ethanol89.2
n-Propanol64.1
n-Butanol48.7
Ethyl acetate42.6
Isopropanol38.9
Isobutanol31.5
Acetonitrile25.4
Ethylene Glycol10.9
Water3.1
Cyclohexane0.2

Data adapted from the Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: Esterification of this compound (Methyl Ester Synthesis)
  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add a sufficient amount of anhydrous methanol to dissolve the starting material (e.g., 10 mL per gram of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-nitrophenylacetate.

    • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Amidation of this compound with Benzylamine (B48309)
  • Materials:

    • This compound

    • Benzylamine

    • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM) (anhydrous)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add benzylamine (1.1 eq) and a catalytic amount of DMAP to the solution.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction of the Nitro Group of this compound
  • Materials:

    • This compound

    • Ethanol (95%)

    • Skeletal Nickel (Raney Nickel)[1]

    • Activated Carbon[1]

  • Procedure:

    • To a pressure reactor, add this compound, 95% ethanol, and skeletal nickel in a mass ratio of approximately 1:10:0.02-0.05.[1]

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 0.7-1.2 MPa.[1]

    • Heat the reaction mixture to 90-100 °C and stir for 2-3 hours.[1]

    • Monitor the reaction for the uptake of hydrogen.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Distill the ethanol to reduce the volume.[1]

    • Cool the remaining solution to induce crystallization of the crude 4-aminophenylacetic acid.[1]

    • Collect the crystals by filtration and dry.

    • For further purification, recrystallize the crude product from ethanol with decolorizing activated carbon.[1]

Visualizations

experimental_workflow cluster_esterification Esterification Workflow A Dissolve this compound in Alcohol (e.g., Methanol) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux Reaction Mixture B->C D Work-up & Purification C->D E Methyl 4-Nitrophenylacetate D->E

Caption: A simplified workflow for the esterification of this compound.

troubleshooting_logic start Low Reaction Yield? esterification Esterification Reaction? start->esterification amidation Amidation Reaction? start->amidation reduction Nitro Reduction? start->reduction ester_q1 Is water being removed? esterification->ester_q1 amid_q1 Using anhydrous solvent? amidation->amid_q1 reduc_q1 Catalyst deactivation? reduction->reduc_q1 ester_a1_yes Increase reaction time or catalyst amount ester_q1->ester_a1_yes Yes ester_a1_no Use Dean-Stark or excess alcohol ester_q1->ester_a1_no No amid_a1_yes Consider a stronger coupling agent amid_q1->amid_a1_yes Yes amid_a1_no Dry solvents and use inert atmosphere amid_q1->amid_a1_no No reduc_a1_yes Purify starting material and use fresh catalyst reduc_q1->reduc_a1_yes Yes reduc_a1_no Increase reducing agent stoichiometry reduc_q1->reduc_a1_no No

Caption: A troubleshooting decision tree for common reaction issues.

signaling_pathway 4-Nitrophenylacetic_Acid This compound Activated_Ester Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) 4-Nitrophenylacetic_Acid->Activated_Ester + Coupling Agent Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Amine Amine Nucleophile Amine->Amide_Product

Caption: The general signaling pathway for an amidation reaction.

References

Technical Support Center: Nitration of Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the nitration of phenylacetic acid. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Nitrophenylacetic Acid 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Mixture: Incorrect ratio or concentration of nitric and sulfuric acids. 3. Side Reactions: Oxidation or dinitration consuming the starting material or product. 4. Loss during Work-up: Product remaining in the aqueous phase or lost during filtration/extraction.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration at the optimal temperature (typically 0-10°C) to favor mononitration. 2. Prepare Fresh Nitrating Mixture: Use a freshly prepared mixture of concentrated nitric acid and concentrated sulfuric acid in the appropriate molar ratio. A common ratio is a slight excess of nitric acid. 3. Control Reaction Temperature: Maintain a low reaction temperature (e.g., in an ice bath) to minimize oxidative side reactions and prevent dinitration. One study indicates that at 0°C, dinitration and oxidation are not significant. 4. Efficient Extraction: After quenching the reaction with ice water, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether.
Formation of a Dark, Tarry Substance 1. Oxidation of Phenylacetic Acid: The methylene (B1212753) group of phenylacetic acid is susceptible to oxidation, especially at elevated temperatures. 2. Runaway Reaction: Rapid addition of the nitrating agent or inadequate cooling can lead to a rapid temperature increase and decomposition.1. Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally around 0°C. 2. Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of phenylacetic acid with vigorous stirring to ensure efficient heat dissipation.
Product is an Oily or Sticky Solid 1. Presence of Isomeric Mixture: The product is a mixture of ortho, meta, and para isomers which may have a lower melting point than the pure compounds. 2. Incomplete Removal of Acids: Residual nitric and sulfuric acids can make the product appear oily.1. Purification: The crude product will be a mixture of isomers. Purification via fractional crystallization is necessary to isolate the individual isomers. 2. Thorough Washing: After filtration, wash the crude product thoroughly with cold water until the washings are neutral to litmus (B1172312) paper to remove any residual acids.
Difficulty in Separating Isomers 1. Similar Solubilities: The ortho, meta, and para isomers of nitrophenylacetic acid have similar chemical properties, making their separation challenging.1. Fractional Crystallization: This is the most common method for separating the isomers. It relies on the slight differences in their solubilities in a particular solvent system. A detailed protocol is provided below.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of phenylacetic acid?

A1: The nitration of phenylacetic acid yields a mixture of three positional isomers: ortho-nitrophenylacetic acid, meta-nitrophenylacetic acid, and para-nitrophenylacetic acid. The carboxymethyl group (-CH₂COOH) is considered an ortho-, para-directing group. Therefore, the major products are typically the ortho and para isomers, while the meta isomer is formed in a smaller amount.

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions are oxidation of the benzylic carbon, which can lead to the formation of nitrobenzoic acids and other degradation products, and dinitration , where a second nitro group is introduced onto the aromatic ring. Both of these side reactions are more prevalent at higher temperatures and with higher concentrations of the nitrating agent.

Q3: How does reaction temperature affect the product distribution?

A3: Lower temperatures (around 0°C) are generally favored to minimize side reactions like oxidation and dinitration. While specific quantitative data on the effect of temperature on the isomer ratio for phenylacetic acid is not extensively published, for many nitration reactions, lower temperatures can also influence the regioselectivity, sometimes favoring the para isomer over the ortho isomer due to steric hindrance.

Q4: Can I use nitric acid alone for the nitration?

A4: While it is possible to use nitric acid alone, a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is highly recommended. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. This allows the reaction to proceed at a reasonable rate at lower temperatures, thereby reducing side reactions.

Quantitative Data

The following table summarizes the reported isomer distribution for the nitration of phenylacetic acid under specific conditions.

Reaction Temperature (°C)Nitrating AgentOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)ByproductsReference
0Nitric Acid (d=1.495)Not specified14.4Not specifiedDinitration and oxidation not observed[1]

Note: The full isomer distribution was not specified in the cited source.

Experimental Protocols

Protocol 1: Nitration of Phenylacetic Acid

This protocol describes a general procedure for the mononitration of phenylacetic acid using a mixed acid approach.

Materials:

  • Phenylacetic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenylacetic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of phenylacetic acid. The rate of addition should be controlled to keep the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a beaker containing crushed ice with constant stirring.

  • The crude nitrophenylacetic acid will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product, a mixture of isomers, can be dried in a desiccator.

Protocol 2: Separation of Nitrophenylacetic Acid Isomers by Fractional Crystallization

This protocol provides a general guideline for separating the ortho, meta, and para isomers of nitrophenylacetic acid. The choice of solvent and the precise conditions may require optimization.

Materials:

  • Crude mixture of nitrophenylacetic acid isomers

  • Ethanol (B145695)

  • Water

  • Appropriate glassware for crystallization

Procedure:

  • Initial Crystallization (Isolation of the least soluble isomer):

    • Dissolve the crude mixture in a minimum amount of hot solvent (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

    • The least soluble isomer (often the para isomer due to its symmetry) will crystallize out first.

    • Collect the crystals by vacuum filtration. This will be the first fraction.

  • Subsequent Crystallizations:

    • Take the mother liquor from the first filtration and reduce the solvent volume by evaporation.

    • Allow the concentrated solution to cool to induce further crystallization. This will yield a second fraction, which will be enriched in one of the other isomers.

    • Repeat this process of concentration and cooling to obtain subsequent fractions.

  • Recrystallization of Fractions:

    • Each fraction obtained will likely be a mixture enriched in one isomer. To achieve higher purity, each fraction should be recrystallized one or more times from a suitable solvent.

    • The purity of each fraction can be assessed by measuring its melting point and comparing it to the literature values for the pure isomers (o-nitrophenylacetic acid: ~140-142°C, m-nitrophenylacetic acid: ~118-120°C, p-nitrophenylacetic acid: ~152-154°C).

Reaction Pathway Visualization

The following diagram illustrates the main reaction pathway for the nitration of phenylacetic acid and the potential side reactions.

Nitration_of_Phenylacetic_Acid PAA Phenylacetic Acid Main_Reaction Main Reaction (Electrophilic Aromatic Substitution) PAA->Main_Reaction Side_Reactions Side Reactions PAA->Side_Reactions Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Main_Reaction Nitrating_Mixture->Side_Reactions o_NPAA ortho-Nitrophenylacetic Acid m_NPAA meta-Nitrophenylacetic Acid p_NPAA para-Nitrophenylacetic Acid Dinitro Dinitrophenylacetic Acids Oxidation Oxidation Products (e.g., Nitrobenzoic Acids) Main_Reaction->o_NPAA Major Main_Reaction->m_NPAA Minor Main_Reaction->p_NPAA Major Side_Reactions->Dinitro High Temp / High [HNO₃] Side_Reactions->Oxidation High Temp

Caption: Reaction scheme for the nitration of phenylacetic acid.

References

Technical Support Center: 4-Nitrophenylacetic Acid (4-NPA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrophenylacetic acid (4-NPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 4-NPA, along with troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a pale yellow to beige crystalline powder that is stable under normal storage conditions.[1][2][3][4][5] It is recommended to store it in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[6][7]

Q2: What are the known incompatibilities of 4-NPA?

4-NPA is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: What are the hazardous decomposition products of 4-NPA?

Upon combustion, 4-NPA may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6]

Q4: What is the solubility of 4-NPA in common solvents?

The solubility of 4-NPA increases with temperature. A study of its solubility in various solvents at temperatures from 283.15 K to 328.15 K showed the following trend in mole fraction solubility: N,N-dimethylformamide (DMF) > methanol (B129727) > N,N-dimethylacetamide (DMA) > ethanol (B145695) > n-propanol > n-butanol > ethyl acetate (B1210297) > isopropanol (B130326) > isobutanol > acetonitrile (B52724) > ethylene (B1197577) glycol (EG) > water > cyclohexane.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected degradation of 4-NPA during storage or experiment. - Exposure to light, high temperatures, or humidity.- Contamination with incompatible substances (strong bases, oxidizing agents).- Store 4-NPA in a cool, dry, dark place in a tightly sealed container.[6][7]- Ensure all glassware and reagents are free from contaminants.- Use purified solvents for all experiments.
Inconsistent results in degradation studies. - Variation in experimental conditions (pH, temperature, light intensity).- Instability of analytical method.- Impurities in the 4-NPA starting material.- Precisely control and monitor all experimental parameters.- Use a validated stability-indicating analytical method.[9]- Characterize the purity of the 4-NPA starting material before initiating studies.
Difficulty in dissolving 4-NPA for aqueous studies. - 4-NPA has limited solubility in water.[8]- Use a co-solvent such as methanol or acetonitrile in which 4-NPA is more soluble.[8]- Gently warm the solution, but be mindful of potential thermal degradation.- Prepare a stock solution in a suitable organic solvent and dilute it into the aqueous medium.
Poor separation of 4-NPA and its degradation products in HPLC. - Inappropriate column, mobile phase, or gradient.- Co-elution of degradants.- Optimize the HPLC method by screening different columns (e.g., C18, Phenyl) and mobile phase compositions (acetonitrile, methanol, buffers).- Adjust the pH of the mobile phase to improve the separation of acidic compounds.- Employ gradient elution to resolve complex mixtures of degradation products.
Mass balance issues in degradation studies (sum of 4-NPA and degradants is not 100%). - Formation of non-UV active or volatile degradation products.- Adsorption of compounds to container surfaces.- Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in addition to a UV detector.- Rinse container surfaces with a strong solvent and analyze the rinse solution.- Ensure complete extraction of all components from the sample matrix.

Degradation Pathways

While specific degradation pathways for 4-NPA are not extensively detailed in the available literature, potential pathways can be inferred based on its chemical structure and the degradation of similar compounds like 4-nitrophenol (B140041) and phenylacetic acid. The primary sites for degradation are the nitro group, the carboxylic acid group, and the aromatic ring.

Proposed Degradation Pathways for this compound

G Proposed Degradation Pathways of 4-NPA cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation NPA This compound H1 4-Aminophenylacetic Acid (under reducing acidic conditions) NPA->H1 Reduction of Nitro Group H2 4-Hydroxyphenylacetic Acid (potential nucleophilic substitution) NPA->H2 Hydrolysis of Nitro Group P1 Radical Intermediates NPA->P1 UV Radiation T1 Decarboxylation to 4-Nitrotoluene NPA->T1 High Temperature T2 Combustion Products (NOx, CO, CO2) NPA->T2 Combustion O1 Hydroxylated Derivatives NPA->O1 Oxidizing Agents (e.g., H2O2) P2 Polymerization Products P1->P2 P3 Ring Opening Products P1->P3 O2 Ring Cleavage Products O1->O2

Caption: Proposed degradation pathways for this compound under different stress conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess its intrinsic stability. The extent of degradation should ideally be between 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-NPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer the solid 4-NPA powder to a petri dish and place it in a hot air oven at 80°C for 48 hours.

    • For solution-state thermal stress, heat the stock solution at 60°C for 48 hours.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid 4-NPA powder and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark to exclude thermal degradation.

    • Withdraw samples at appropriate time points.

3. Sample Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to ensure peak purity. An LC-MS method can be used for the identification of degradation products.

Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 4-NPA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C solid, 60°C solution) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Hydrolysis analysis Analyze by Stability-Indicating HPLC-PDA/LC-MS neutralize->analysis data Evaluate Data: - % Degradation - Identify Degradants - Assess Mass Balance analysis->data

Caption: Workflow for conducting a forced degradation study of this compound.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)4-NPA Remaining (%)No. of Degradation ProductsMajor Degradation Product (RRT)Mass Balance (%)
0.1 M HCl (60°C) 8DataDataDataData
24DataDataDataData
0.1 M NaOH (60°C) 4DataDataDataData
8DataDataDataData
3% H₂O₂ (RT) 24DataDataDataData
Thermal (80°C, solid) 48DataDataDataData
Photolytic (UV/Vis) -DataDataDataData
Control 48DataDataDataData
RRT: Relative Retention Time

Note: This table should be populated with experimental data obtained from a forced degradation study as outlined in the protocol above.

References

Safe handling and storage of 4-Nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, storage, and use of 4-Nitrophenylacetic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a crystalline powder, appearing as a beige to yellow solid.[1][2] It belongs to the class of phenylacetic acids, with a nitro group substituted at the para-position of the phenyl ring.[1] It is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals (such as penicillin precursors), dyestuffs, and local anesthetics.[1][3] It is also used in the synthesis of angiogenesis inhibitors and amino-substituted squaraine dyes.[1]

Q2: What are the primary hazards associated with this compound?

This compound is considered a hazardous substance.[2][4] The primary hazards include:

  • Skin and eye irritation: It can cause skin irritation and serious eye irritation.[5][6]

  • Respiratory irritation: Inhalation of dust may cause respiratory irritation.[5][6]

  • Harmful if swallowed: Accidental ingestion may be harmful.[4]

  • Methemoglobinemia: The substance or its metabolites may interfere with oxygen uptake by binding to hemoglobin.[4]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure personal safety, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Use a dust mask (e.g., N95 type) or work in a well-ventilated area, such as a fume hood, to avoid inhaling dust.

  • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

Q4: How should I properly store this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Difficulty Dissolving The chosen solvent has low solubility for this compound.This compound has varying solubility in different solvents. It is soluble in alcohol, ether, and benzene, but does not mix well with water.[2] A study has shown its solubility (in mole fraction) to be highest in DMF, followed by methanol, DMA, ethanol, and other common lab solvents.[4] Consider using one of these more effective solvents.
Reaction Mixture Darkens Significantly Decomposition may be occurring due to overheating or the presence of incompatibilities.Avoid excessive heating, as this can lead to decomposition and the release of toxic fumes, including nitrogen oxides.[1] Ensure the reaction is free from incompatible materials like strong oxidizing agents or bases.[5][6]
Low Product Yield Incomplete reaction, product loss during workup, or side reactions.Ensure the reaction goes to completion by monitoring with appropriate techniques (e.g., TLC). During workup, be aware that the product's solubility in the aqueous layer could lead to loss. Check all phases and filtration media for your product.
Unexpected Side Products Reaction with incompatible substances or instability under reaction conditions.This compound is incompatible with strong oxidizing agents and strong bases.[5][6] The presence of these can lead to unwanted side reactions. Ensure all reagents and solvents are pure and compatible.
Product Purity is Low After Synthesis Incomplete reaction or co-precipitation of impurities.Recrystallization is an effective method for purifying this compound. A common procedure is to crystallize the acid from an ethanol/water (1:1) mixture.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [7]
Melting Point 150-155 °C[1]
pKa 3.85 (at 25 °C)
Appearance Beige to yellow crystalline powder[1]
Solubility in Water Slightly soluble[2]

Experimental Protocols

Protocol 1: Hydrolysis of p-Nitrobenzyl Cyanide to this compound

This protocol describes a common laboratory synthesis of this compound.

Materials:

  • p-Nitrobenzyl cyanide

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottomed flask, add 100 g of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.

  • Add two-thirds of the acid solution to the p-nitrobenzyl cyanide and shake until the solid is wetted.

  • Use the remaining acid to wash any solid from the flask walls into the liquid.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes. Protect the flask from direct, intense heat to prevent decomposition.

  • After boiling, dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate and wash it several times with ice water.

  • Dissolve the precipitate in 1600 cc of boiling water.

  • Filter the hot solution rapidly. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and add it to the main solution.

  • Allow the filtrate to cool, which will cause pale yellow needles of this compound to crystallize.

  • Collect the crystals by filtration. The expected yield is 92-95%.

Visualizations

experimental_workflow General Experimental Workflow for using this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Appropriate Solvent (e.g., DMF, Methanol, Ethanol) B Dissolve this compound A->B C Add Other Reagents B->C D Monitor Reaction (e.g., TLC, HPLC) C->D E Quench Reaction D->E F Extraction E->F G Purification (e.g., Recrystallization) F->G H Characterize Product (e.g., NMR, IR, MP) G->H

Caption: A generalized workflow for a typical organic synthesis experiment involving this compound.

safety_handling Safe Handling and Emergency Response for this compound cluster_handling Safe Handling cluster_emergency Emergency Procedures A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) E Eye Contact: Rinse with water for 15 mins F Skin Contact: Wash with soap and water G Inhalation: Move to fresh air H Ingestion: Seek immediate medical attention B Use in a Well-Ventilated Area (Fume Hood) C Avoid Inhalation of Dust D Prevent Contact with Skin and Eyes

Caption: Key safety precautions and first aid measures for this compound.

References

4-Nitrophenylacetic acid MSDS and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenylacetic acid.

Safety First: Material Safety Data Sheet (MSDS) Overview

This compound is a hazardous substance and requires careful handling. Always consult the full Material Safety Data Sheet (MSDS) from your supplier before use.

Hazard Identification and Precautionary Statements:

Hazard StatementDescriptionPrecautionary Statement
H315Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1]
H319Causes serious eye irritation.[1]P280: Wear protective gloves/eye protection/face protection.[1]
H335May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-Harmful if swallowed.[2]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-Limited evidence of a carcinogenic effect.[2]-

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol [3]
AppearanceLight yellow to yellow powder/solid[1]
Melting Point150-155 °C[3]
SolubilitySlightly soluble in water. Soluble in alcohol, ether, and benzene.[3][4]

Experimental Protocols

Here are detailed methodologies for common experiments involving this compound.

Protocol 1: Synthesis of N-Benzyl-2-(4-nitrophenyl)acetamide (Amide Synthesis)

This protocol describes the conversion of this compound to an amide using benzylamine (B48309) as an example.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM. Add 2-3 equivalents of thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 1.2 equivalents of benzylamine and 1.5 equivalents of triethylamine in anhydrous DCM.

  • Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure amide.

Protocol 2: Synthesis of Ethyl 2-(4-nitrophenyl)acetate (Esterification)

This protocol details the Fischer esterification of this compound with ethanol (B145695).

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of this compound and 10 equivalents of absolute ethanol.

  • Carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude ester.

  • Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs):

  • Q1: My this compound won't dissolve in my reaction solvent. What should I do?

    • A1: this compound has limited solubility in non-polar solvents and is only slightly soluble in water. For reactions, consider using more polar organic solvents like ethanol, methanol, or DMF. Gentle heating may also aid dissolution. If the reaction conditions permit, converting the carboxylic acid to its more soluble carboxylate salt with a non-nucleophilic base might be an option.

  • Q2: I am seeing a low yield in my esterification reaction. How can I improve it?

    • A2: Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can use a large excess of the alcohol (if it's inexpensive) or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus. Ensure your acid catalyst is active and used in the correct amount.

  • Q3: My amidation reaction is sluggish. What are the possible reasons?

    • A3: Ensure that your this compound has been effectively converted to the acid chloride, as this is a crucial activation step. The presence of moisture can hydrolyze the acid chloride back to the carboxylic acid. Using a non-nucleophilic base like triethylamine is important to scavenge the HCl produced during the reaction.

  • Q4: I'm observing side products in my reaction. What could they be?

    • A4: The nitro group on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the molecule. Depending on the reagents and reaction conditions, side reactions at the nitro group (e.g., reduction) or on the aromatic ring could occur. Incompatible reagents, such as strong reducing agents, should be avoided unless a specific transformation of the nitro group is intended.

  • Q5: How should I properly store this compound?

    • A5: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5] Keep the container tightly closed.

Visualized Workflows and Relationships

General Laboratory Safety Workflow

G General Laboratory Safety Workflow A Review MSDS and Understand Hazards B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Weigh and Handle Chemical Carefully C->D E Perform Experiment D->E F Properly Quench and Work-up Reaction E->F G Dispose of Waste in Designated Containers F->G H Clean Work Area and Wash Hands G->H

Caption: A stepwise workflow for safely handling hazardous chemicals in a laboratory setting.

Amide Synthesis Experimental Workflow

G Amide Synthesis Workflow cluster_0 Activation cluster_1 Reaction cluster_2 Purification A This compound + Thionyl Chloride B Formation of Acid Chloride A->B C Acid Chloride + Amine + Base (e.g., TEA) B->C D Amide Formation C->D E Aqueous Work-up D->E F Column Chromatography E->F G Pure Amide F->G

Caption: A process flow diagram for the synthesis of an amide from this compound.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Low Yield A Low Product Yield Observed B Starting Material Consumed? A->B C Check Reagent Purity and Stoichiometry B->C No D Multiple Spots on TLC? B->D Yes E Optimize Reaction Conditions (Temp, Time) D->E No F Side Reaction Occurring? D->F Yes G Identify Byproducts (e.g., via NMR, MS) F->G Yes H Product Lost During Work-up/Purification? F->H No I Review Extraction and Chromatography Steps H->I Yes

Caption: A decision tree to diagnose and resolve issues of low product yield in a chemical synthesis.

References

Technical Support Center: Purification of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-nitrophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • From hydrolysis of 4-nitrophenylacetonitrile (B121139): The primary impurities may include unreacted 4-nitrophenylacetonitrile and the intermediate 4-nitrophenylacetamide.[1][2]

  • From nitration of phenylacetic acid: The main impurities are often the ortho- and meta-isomers (2-nitrophenylacetic acid and 3-nitrophenylacetic acid) formed during the nitration reaction.[3]

  • General impurities: These can include residual solvents, starting materials, and by-products from side reactions.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound typically appears as a beige to yellow crystalline powder.[1][4] The melting point of pure this compound is consistently reported in the range of 152-157 °C.[4][5][6][7] A broad or depressed melting point often indicates the presence of impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Several solvent systems can be used for the recrystallization of this compound. The choice of solvent depends on the impurities present. Commonly used solvents include:

  • Ethanol/water (1:1 mixture)[1]

  • Diethyl ether[1]

  • Boiling water[3]

  • A mixture of distilled water and glacial acetic acid[8]

  • Methanol and Chloroform are also listed as solvents in which it is soluble.[7]

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Possible Cause 1: Using too much solvent.

  • Solution: this compound is more soluble in hot solvents than in cold solvents. Using the minimum amount of hot solvent to dissolve the crude product will maximize the recovery of pure crystals upon cooling.

Possible Cause 2: Premature crystallization during hot filtration.

  • Solution: The solubility of this compound decreases sharply as the temperature drops.[3] To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. If crystals form on the filter, they can be redissolved in a minimum amount of boiling solvent and added to the main filtrate.[3]

Possible Cause 3: Incomplete crystallization.

  • Solution: After dissolving the crude product in hot solvent and filtering, allow the solution to cool slowly to room temperature and then cool it further in an ice bath to maximize crystal formation.

Issue 2: The product appears oily or does not crystallize.

Possible Cause 1: Presence of significant impurities.

  • Solution: High levels of impurities can lower the melting point of the mixture and inhibit crystallization. An initial purification step, such as an acid-base extraction, may be necessary to remove major impurities before attempting recrystallization.

Possible Cause 2: Supersaturation.

  • Solution: If the solution is supersaturated, crystallization may not initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Issue 3: The melting point of the purified product is still broad and lower than the literature value.

Possible Cause: Residual impurities.

  • Solution 1: Repeat the recrystallization. A second recrystallization using a different solvent system may be effective in removing persistent impurities.

  • Solution 2: Employ column chromatography. If recrystallization is ineffective, column chromatography provides a more powerful method for separating compounds with different polarities.[9] A silica (B1680970) gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used. The fractions can be monitored by Thin Layer Chromatography (TLC).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇NO₄[6][7]
Molecular Weight181.15 g/mol [7]
AppearanceBeige to yellow crystalline powder[1][4]
Melting Point152-157 °C[4][5][6][7]
Purity (by HPLC)>98.0%[4][7]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
N,N-Dimethylformamide (DMF)High[10][11]
MethanolHigh[10][11]
EthanolHigh[10][11]
Ethyl AcetateModerate[10][11]
AcetonitrileModerate[10][11]
WaterSlightly soluble[10][11][12]
CyclohexaneLow[10][11]
ChloroformSoluble[7]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is adapted from a procedure for the purification of this compound synthesized by hydrolysis of 4-nitrobenzyl cyanide.[3]

  • Dissolution: Place the crude this compound in a flask. For every 1 gram of crude product, add approximately 15-20 mL of water. Heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask. Use fluted filter paper for rapid filtration of the boiling solution.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Long, pale yellow needles of this compound should form.[3] To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold water. Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction

This is a general protocol to separate acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic this compound will react to form the water-soluble sodium salt and move to the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Further Purification: The product obtained can be further purified by recrystallization if necessary.

Visualizations

Troubleshooting_Workflow start Crude this compound check_purity Assess Purity (Melting Point, TLC) start->check_purity is_pure Is it pure? check_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No pure_product Pure Product is_pure->pure_product Yes check_purity2 Assess Purity Again recrystallize->check_purity2 is_pure2 Is it pure? check_purity2->is_pure2 is_pure2->pure_product Yes troubleshoot Troubleshoot Recrystallization (Low Yield, Oily Product) is_pure2->troubleshoot No column_chrom Column Chromatography column_chrom->pure_product troubleshoot->recrystallize Retry troubleshoot->column_chrom Persistent Impurities Recrystallization_Process step1 1. Dissolve Crude Product in Minimum Hot Solvent step2 2. Hot Filtration (Remove Insoluble Impurities) step1->step2 step3 3. Slow Cooling (Formation of Pure Crystals) step2->step3 step4 4. Cold Filtration (Isolate Pure Crystals) step3->step4 impurities_soluble Impurities Remain in Cold Solvent step3->impurities_soluble pure_product Pure Crystalline Product step4->pure_product

References

Troubleshooting low yield in 4-Nitrophenylacetic acid hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the hydrolysis of 4-nitrophenylacetic acid, a critical intermediate in various industrial applications, including pharmaceuticals and dyestuffs. The following resources are designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues that can lead to low product yields.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound via hydrolysis, particularly from p-nitrobenzyl cyanide.

Question 1: My yield of this compound is significantly lower than expected. What are the most common causes?

Answer: Low yields in this hydrolysis reaction can often be attributed to several key factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or improper mixing of reagents.

  • Side Reactions: The starting material or product may have undergone degradation or alternative reactions due to overly harsh conditions, such as localized overheating.

  • Impure Starting Material: The purity of the starting p-nitrobenzyl cyanide is crucial. Contaminants, such as the ortho-isomer or oily residues from its synthesis, can interfere with the hydrolysis reaction.[1][2]

  • Losses During Workup and Purification: Significant amounts of product can be lost during filtration and recrystallization steps if not performed correctly. This compound has a steep solubility curve in water at high temperatures, meaning it can precipitate prematurely if the solution cools too quickly during filtration.[3]

Question 2: I observe a dark, tarry substance in my reaction mixture. What could be the cause and how can I prevent it?

Answer: The formation of a dark or tarry substance is often a sign of decomposition. This is typically caused by superheating the reaction mixture, especially on the walls of the reaction flask.[3]

Troubleshooting Steps:

  • Heating: Use a heating mantle with a sand bath or an oil bath for more uniform heat distribution. Avoid direct heating with a flame. Placing an asbestos (B1170538) board or a similar insulating material between the flask and the heating source can also prevent localized superheating.[3]

  • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous temperature.

  • Temperature Control: Carefully monitor and control the reaction temperature according to the protocol.

Question 3: Some of my starting material (p-nitrobenzyl cyanide) appears to be unreacted. How can I ensure complete conversion?

Answer: Unreacted starting material is a common issue that directly impacts yield.

Troubleshooting Steps:

  • Proper Mixing: Ensure that all the p-nitrobenzyl cyanide is thoroughly wetted by the hydrolyzing agent (e.g., sulfuric acid) at the beginning of the reaction. Solid material adhering to the upper parts of the flask will not react.[3] It is good practice to wash down any adhering solid with a small portion of the acid solution.[3]

  • Reaction Time and Temperature: The hydrolysis of nitriles requires sufficient time at an elevated temperature (e.g., boiling for a specific period) to proceed to completion.[3][4][5] Verify that you are adhering to the recommended reaction time and temperature for your chosen protocol (acidic or alkaline hydrolysis).

  • Purity of Starting Material: As mentioned, impurities in the p-nitrobenzyl cyanide can inhibit the reaction.[1][2] Consider purifying the starting material if you suspect it is of low quality.

Question 4: I am losing a significant amount of product during the recrystallization step. How can I improve my recovery?

Answer: The purification of this compound by recrystallization, particularly from water, requires careful technique due to its temperature-sensitive solubility.

Troubleshooting Steps:

  • Rapid Filtration of Hot Solution: The hot, saturated solution should be filtered as quickly as possible to prevent the product from crystallizing on the filter paper or in the funnel. Using a pre-heated funnel or a steam funnel can be very effective.[3]

  • Redissolving Precipitate: If solid does separate on the filter, it should be redissolved in a minimum amount of boiling solvent and then filtered into the main solution.[3]

  • Cooling: After filtration, allow the solution to cool slowly to obtain pure crystals. Rapid cooling in an ice bath can lead to the formation of smaller, less pure crystals that may be harder to collect.

  • Washing: When washing the final product, use ice-cold solvent to minimize redissolving the crystals.

Data Presentation

The following table summarizes the reaction conditions for a high-yield acid-catalyzed hydrolysis of p-nitrobenzyl cyanide, based on a standard literature procedure.

ParameterRecommended ConditionPotential IssueConsequence of Deviation
Starting Material p-Nitrobenzyl Cyanide (0.62 mole)Impure starting material (oily)Lower yield, side reactions
Hydrolyzing Agent Concentrated H₂SO₄ (5.4 moles) in waterIncorrect acid concentrationIncomplete or slow reaction
Temperature BoilingLocalized overheating/superheatingDecomposition, tar formation
Reaction Time 15 minutes at boilingInsufficient timeIncomplete hydrolysis
Purification Recrystallization from boiling waterSolution cools during filtrationPremature crystallization, product loss
Expected Yield 92-95%--

Experimental Protocols

High-Yield Acid-Catalyzed Hydrolysis of p-Nitrobenzyl Cyanide

This protocol is adapted from a well-established Organic Syntheses procedure.[3]

  • Preparation: In a 1-liter round-bottom flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide. Separately, prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

  • Reaction Initiation: Add two-thirds of the acid solution to the p-nitrobenzyl cyanide. Swirl the flask to ensure all the solid is moistened. Use the remaining acid to wash down any solid adhering to the sides of the flask.

  • Reflux: Attach a reflux condenser and heat the mixture until it boils. To prevent decomposition, it is crucial to heat the flask evenly, for instance, by placing it over a hole in an asbestos board. Continue boiling for 15 minutes.

  • Precipitation: Dilute the warm reaction mixture with an equal volume of cold water and then cool to 0°C or below in an ice bath to precipitate the crude this compound.

  • Filtration and Washing: Collect the precipitate by filtration and wash it several times with ice-cold water.

  • Recrystallization: Dissolve the crude product in 1600 mL of boiling water. If the starting cyanide was of technical grade, a small amount of activated charcoal can be added to decolorize the solution.

  • Hot Filtration: Filter the boiling solution rapidly through a large, fluted filter paper, preferably using a steam-jacketed funnel to prevent premature crystallization. If any solid crystallizes on the filter, redissolve it in a minimal amount of boiling water and add it to the filtrate.

  • Crystallization and Collection: Allow the filtrate to cool, whereupon this compound will crystallize as pale yellow needles. Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Visualizations

The following diagrams illustrate the chemical pathway, experimental workflow, and a logical troubleshooting process for the hydrolysis of this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_product Product p-Nitrobenzyl_Cyanide p-Nitrobenzyl Cyanide Intermediate_Amide Intermediate Amide p-Nitrobenzyl_Cyanide->Intermediate_Amide H⁺ or OH⁻ Heat H2O Water (H₂O) 4-Nitrophenylacetic_Acid This compound Intermediate_Amide->4-Nitrophenylacetic_Acid H₂O, H⁺ or OH⁻ Heat

Caption: Reaction pathway for the hydrolysis of p-nitrobenzyl cyanide.

Experimental_Workflow start Start reactants Combine p-Nitrobenzyl Cyanide and Acid Solution start->reactants reflux Heat Mixture to Reflux (15 min) reactants->reflux precipitate Dilute with Cold Water and Cool to 0°C reflux->precipitate filter_wash Filter and Wash Crude Product precipitate->filter_wash recrystallize Recrystallize from Boiling Water filter_wash->recrystallize hot_filter Rapidly Filter Hot Solution recrystallize->hot_filter crystallize Cool Filtrate to Crystallize hot_filter->crystallize collect Collect and Dry Pure Product crystallize->collect end End collect->end

Caption: General experimental workflow for acid-catalyzed hydrolysis.

Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction complete? (Check for starting material) start->check_completion check_purity Is the starting material pure? check_completion->check_purity Yes increase_time_temp Increase reaction time/temp Ensure proper mixing check_completion->increase_time_temp No check_workup Was there product loss during workup? check_purity->check_workup Yes purify_sm Purify starting material (p-nitrobenzyl cyanide) check_purity->purify_sm No optimize_filtration Optimize hot filtration and recrystallization steps check_workup->optimize_filtration Yes solution Yield Improved check_workup->solution No increase_time_temp->solution purify_sm->solution optimize_filtration->solution

Caption: Logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 4-Nitrophenylacetic acid, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Product Yield

  • Question: We are experiencing significantly lower than expected yields of this compound upon scaling up our synthesis. What are the potential causes and solutions?

  • Answer: Low yields during scale-up can originate from several factors:

    • Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1][2] Insufficient cooling capacity on a larger scale can lead to localized overheating, promoting side reactions and decomposition of the desired product.

      • Solution: Ensure your reactor system has adequate heat exchange capabilities. Employ controlled, slow addition of the nitrating agent and maintain the recommended reaction temperature with an efficient cooling bath or jacket.

    • Poor Mixing/Agitation: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor agitation can result in localized "hot spots" or areas of high reactant concentration, leading to incomplete reactions or the formation of byproducts.[3]

      • Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure vigorous and efficient mixing throughout the reaction vessel. Baffles within the reactor can also improve mixing efficiency.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time if necessary, but be cautious about potential side reactions with prolonged heating.[3]

    • Product Loss During Work-up: Significant product can be lost during neutralization, extraction, and crystallization steps. The solubility of this compound is highly temperature-dependent, making precipitation during hot filtration a common issue.[3]

      • Solution: Carefully control the pH during neutralization. To avoid premature crystallization during filtration, use a steam-jacketed funnel or preheat the filtration apparatus.[3] Ensure complete extraction by using an adequate volume of the appropriate solvent.

Issue 2: Product Purity Issues & Byproduct Formation

  • Question: Our final product is contaminated with impurities, particularly dinitrated species. How can we minimize byproduct formation?

  • Answer: The formation of ortho- and dinitrated isomers is a common issue in the nitration of phenylacetic acid.

    • Cause: The carboxymethyl group (-CH₂COOH) is an ortho-, para-director. Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent).[4]

    • Solutions:

      • Strict Temperature Control: Maintain the reaction temperature at the lower end of the recommended range to improve selectivity for the para-isomer.

      • Stoichiometry: Use a precise molar ratio of the nitrating agent. An excess of nitric acid can significantly increase the formation of dinitrated byproducts.[5]

      • Controlled Addition: Add the nitrating agent slowly and sub-surface to the phenylacetic acid solution to avoid localized high concentrations.

      • Alternative Synthesis Route: Consider the hydrolysis of p-nitrobenzyl cyanide. This two-step route (cyanation of p-nitrobenzyl halide followed by hydrolysis) avoids the direct nitration of an activated ring and typically produces a cleaner product with high yields (92-95%).[3]

Issue 3: Runaway Reaction and Safety Concerns

  • Question: What are the primary safety concerns when scaling up a nitration reaction, and how can we mitigate them?

  • Answer: The primary concern is a thermal runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[2]

    • Hazard: The use of mixed acid (concentrated nitric and sulfuric acids) is highly hazardous due to its extreme corrosivity (B1173158) and strong oxidizing potential.[6]

    • Mitigation Strategies:

      • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1e) studies to understand the reaction's thermal profile, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1] This data is crucial for designing a safe process.

      • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[2][6] Use equipment made of acid-resistant materials.[2]

      • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and an acid-resistant lab coat or suit.[2][6]

      • Quenching Procedure: Always quench the reaction by slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.[3] This safely dilutes the acids and dissipates the heat of dilution.

      • Emergency Preparedness: Have emergency eyewash and shower stations readily accessible. Ensure spill containment and neutralization materials (e.g., sodium bicarbonate) are available.[2][6]

Detailed Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of p-Nitrobenzyl Cyanide (High Yield Method)

This method is often preferred for its high yield and purity, avoiding common issues with direct nitration.

  • Setup: In a round-bottomed flask equipped with a reflux condenser and an overhead stirrer, place 100 g (0.62 mol) of p-nitrobenzyl cyanide.[3]

  • Acid Preparation: In a separate beaker, cautiously and slowly add 300 mL of concentrated sulfuric acid to 280 mL of water. Caution: This is a highly exothermic process. Cool the mixture in an ice bath during addition.

  • Reaction Initiation: Add approximately two-thirds of the diluted sulfuric acid solution to the p-nitrobenzyl cyanide. Stir the mixture to ensure all the solid is wetted. Use the remaining acid to wash any solid from the flask walls.[3]

  • Heating: Heat the mixture to boiling and maintain a gentle reflux for 15-20 minutes. The mixture will darken.[3]

  • Quenching and Precipitation: Remove the heat source and allow the mixture to cool slightly. Carefully pour the warm reaction mixture into a large beaker containing 1 L of cold water or crushed ice, while stirring vigorously. This will precipitate the crude this compound.

  • Isolation: Cool the mixture to below 10°C in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake several times with cold water.[3]

  • Purification (Recrystallization): Transfer the crude solid to a large beaker and add approximately 1.6 L of water for every 100g of starting material. Heat the mixture to boiling to dissolve the solid. If the solution is colored, a small amount of activated charcoal can be added.

  • Hot Filtration: Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities or charcoal.[3] Note: The product is prone to crystallizing out during this step if the solution cools. Work quickly.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Final Product: Collect the pale-yellow needles of this compound by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The expected yield is 92–95%.[3]

Quantitative Data Presentation

The following table summarizes typical reaction parameters for the hydrolysis synthesis route at different scales.

ParameterLab Scale (100 g)Pilot Scale (1 kg)
Starting Material p-Nitrobenzyl Cyanidep-Nitrobenzyl Cyanide
Amount of Starting Material 100 g1.0 kg
Concentrated H₂SO₄ 300 mL3.0 L
Water for Hydrolysis 280 mL2.8 L
Reaction Time 15-20 minutes at reflux~20-30 minutes at reflux
Water for Recrystallization ~1.6 L~16 L
Expected Yield 103–106 g (92–95%)[3]1.03–1.06 kg (92-95%)
Melting Point 151–152°C[3]151–152°C

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material: p-Nitrobenzyl Cyanide hydrolysis Hydrolysis: Add Acid & Reflux start->hydrolysis acid_prep Prepare Dilute H₂SO₄ (Caution: Exothermic) acid_prep->hydrolysis quench Quench on Ice Water hydrolysis->quench Cool slightly filtration1 Vacuum Filtration (Isolate Crude Product) quench->filtration1 recrystallize Recrystallize from Hot Water filtration1->recrystallize Crude Solid filtration2 Hot Filtration (Remove Insolubles) recrystallize->filtration2 cool Cool & Crystallize filtration2->cool filtration3 Vacuum Filtration (Collect Final Product) cool->filtration3 dry Dry Under Vacuum filtration3->dry Pure Solid end_product Final Product: This compound dry->end_product troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product exotherm Poor Exotherm Control start->exotherm check_temp Was Temp Too Low? low_yield->check_temp Check Reaction Conditions check_time Was Reaction Time Too Short? low_yield->check_time check_mixing Was Agitation Sufficient? low_yield->check_mixing check_workup Product Lost in Work-up? low_yield->check_workup Check Post-Reaction solution_temp Increase Temp Slightly check_temp->solution_temp Yes solution_time Extend Reaction Time (Monitor by TLC/HPLC) check_time->solution_time Yes solution_mixing Increase Stirring Speed Use Baffles check_mixing->solution_mixing No solution_workup Use Pre-heated Funnel Optimize Extraction check_workup->solution_workup Yes check_overnitration Dinitration Suspected? impure_product->check_overnitration check_starting_material Unreacted Starting Material? impure_product->check_starting_material solution_overnitration Decrease Temp Use Stoichiometric Nitrating Agent check_overnitration->solution_overnitration Yes solution_starting_material Increase Reaction Time/Temp Improve Purification check_starting_material->solution_starting_material Yes check_addition Reagent Addition Too Fast? exotherm->check_addition check_cooling Cooling System Inadequate? exotherm->check_cooling solution_addition Slow Down Addition Rate check_addition->solution_addition Yes solution_cooling Increase Coolant Flow Use Larger Cooling Bath check_cooling->solution_cooling Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Nitrophenylacetic Acid and 2-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-nitrophenylacetic acid and 2-nitrophenylacetic acid, two isomers with distinct properties stemming from the position of the nitro group. Understanding these differences is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This comparison is supported by experimental data on their acidity, photodecarboxylation, and unique reaction pathways.

Core Reactivity Comparison

The position of the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the carboxylic acid and the methylene (B1212753) group. In this compound, the nitro group is in the para position, allowing for strong resonance and inductive electron withdrawal. In 2-nitrophenylacetic acid, the ortho-nitro group exerts a strong inductive effect but can also introduce steric hindrance and participate in intramolecular interactions.

Acidity (pKa)
CompoundpKa
This compound 3.85 (at 25°C)[1]
2-Nitrophenylacetic acid No direct value cited; potentially less acidic than the 4-isomer due to possible intramolecular hydrogen bonding.
Photodecarboxylation

Significant differences in reactivity are observed in the photodecarboxylation of their corresponding carboxylate ions. Experimental data shows that 4-nitrophenylacetate undergoes photodecarboxylation with a substantially higher quantum yield than 2-nitrophenylacetate, indicating greater reactivity under photochemical conditions. This is attributed to the formation of a stabilizing aci-nitro anion intermediate, which is more favorable for the para isomer.

Compound (ion form)WavelengthQuantum Yield (Φ)Relative Reactivity
4-Nitrophenylacetate 367 nm~0.6~15x higher
2-Nitrophenylacetate 367 nm~0.04Baseline

Unique Reactivity of 2-Nitrophenylacetic Acid: Reductive Cyclization

A key differentiator in the reactivity of 2-nitrophenylacetic acid is its propensity to undergo intramolecular cyclization upon reduction of the nitro group. The proximity of the newly formed amino group to the carboxylic acid function (or its derivative) facilitates the formation of heterocyclic structures. This reactivity is not observed with this compound due to the large distance between the two functional groups.

  • Complete reduction of the nitro group to an amine leads to the formation of a lactam.

  • Partial reduction can yield a hydroxamic acid.

This unique characteristic makes 2-nitrophenylacetic acid a valuable precursor for the synthesis of various heterocyclic compounds, including those with biological activity.

Comparative Reactivity in Common Transformations

While direct comparative kinetic data for reactions like esterification and amidation were not found in the surveyed literature, a qualitative assessment can be made based on general chemical principles.

Esterification & Amidation

In acid-catalyzed esterification or in amidation reactions, the reactivity is influenced by both electronic and steric factors.

  • This compound: The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the carbonyl carbon, which should facilitate nucleophilic attack by an alcohol or amine.

  • 2-Nitrophenylacetic acid: While the ortho-nitro group also withdraws electron density, its steric bulk may hinder the approach of the nucleophile to the carbonyl group, potentially leading to a slower reaction rate compared to the 4-isomer.

Experimental Protocols

General Protocol for Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of nitrophenylacetic acids, which can be used to compare the reactivity of the 2- and 4-isomers.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrophenylacetic acid (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, 10 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, or NMR). Samples can be taken at regular intervals.

  • Workup: After completion or a set time, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

  • Kinetic Analysis: To compare the two isomers, run the reactions in parallel under identical conditions (temperature, concentrations) and determine the reaction rates by quantifying the formation of the ester product over time.

Protocol for Photodecarboxylation of Nitrophenylacetate Ions

This protocol is based on the study by Margerum & Miller (1974) and can be used to measure the quantum yield of decarboxylation.

  • Sample Preparation: Prepare aqueous solutions of this compound and 2-nitrophenylacetic acid. Adjust the pH to above their pKa values using a suitable buffer (e.g., phosphate (B84403) buffer) to ensure they are in their ionic (carboxylate) form.

  • Photolysis: Irradiate the solutions in a quartz cell with a light source of a specific wavelength (e.g., 367 nm from a mercury lamp).

  • Actinometry: Determine the light intensity using a chemical actinometer, such as the ferrioxalate (B100866) system, under the same conditions.

  • Product Analysis: Measure the amount of CO₂ produced over time. This can be done by various methods, such as gas chromatography or by trapping the CO₂ and titrating it.

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated as the number of moles of CO₂ produced divided by the number of moles of photons absorbed by the sample.

Visualizations

Photodecarboxylation_Mechanism cluster_4NPA 4-Nitrophenylacetate cluster_2NPA 2-Nitrophenylacetate 4-NPA 4-Nitrophenylacetate Ion 4-AciNitro aci-Nitro Anion (stabilized intermediate) 4-NPA->4-AciNitro hν (367 nm) 4-Products 4-Nitrobenzyl Anion + CO₂ 4-AciNitro->4-Products Decarboxylation (Φ ≈ 0.6) 2-NPA 2-Nitrophenylacetate Ion 2-AciNitro aci-Nitro Anion (less stable) 2-NPA->2-AciNitro hν (367 nm) 2-Products 2-Nitrobenzyl Anion + CO₂ 2-AciNitro->2-Products Decarboxylation (Φ ≈ 0.04)

Caption: Proposed mechanism for photodecarboxylation.

Reductive_Cyclization_Workflow 2NPA 2-Nitrophenylacetic Acid Reduction Reduction of Nitro Group 2NPA->Reduction Intermediate 2-Aminophenylacetic Acid Reduction->Intermediate Cyclization Intramolecular Amidation Intermediate->Cyclization Product Lactam (Heterocycle) Cyclization->Product Reactivity_Logic Start Nitrophenylacetic Acid Isomer Choice Isomer? Start->Choice 4NPA This compound Choice->4NPA para 2NPA 2-Nitrophenylacetic Acid Choice->2NPA ortho Reactivity_4 Higher Acidity High Photodecarboxylation Yield Standard Carboxylic Acid Reactivity 4NPA->Reactivity_4 Reactivity_2 Potential Lower Acidity Low Photodecarboxylation Yield Unique Reductive Cyclization Pathway 2NPA->Reactivity_2

References

A Comparative Guide to the Biological Activity of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of the ortho-, meta-, and para-isomers of nitrophenylacetic acid. Due to a lack of directly comparable quantitative data in publicly available literature, this document focuses on summarizing the known biological contexts of each isomer and furnishing detailed, generalized experimental protocols. These protocols are intended to empower researchers to conduct their own comprehensive comparative studies on the enzyme inhibition, cytotoxicity, and antimicrobial properties of these compounds.

Introduction to Nitrophenylacetic Acid Isomers

Nitrophenylacetic acids are derivatives of phenylacetic acid with a nitro group attached to the benzene (B151609) ring. The position of the nitro group (ortho, meta, or para) significantly influences the molecule's electronic properties and, consequently, its biological activity. These isomers serve as valuable starting materials and intermediates in the synthesis of various biologically active molecules.[1][2]

  • 2-Nitrophenylacetic acid (ortho-isomer): This isomer is a known precursor in the synthesis of various pharmaceuticals and heterocyclic compounds with biological relevance.[3] It has been utilized in the creation of quindoline (B1213401) derivatives, which have been investigated as potential enzyme inhibitors and anticancer agents.[3] Additionally, 2-nitrophenylacetic acid has found application as an herbicide.[3]

  • 3-Nitrophenylacetic acid (meta-isomer): The biological activity of the meta-isomer is less documented in readily available literature. It is primarily recognized as a versatile intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[2]

  • 4-Nitrophenylacetic acid (para-isomer): The para-isomer has been used in the synthesis of compounds that may act as angiogenesis inhibitors, suggesting its potential role in cancer research and development.[4]

Comparative Biological Activity Data

A comprehensive search of scientific literature did not yield specific, directly comparable quantitative data (e.g., IC50 or MIC values) for the enzyme inhibition, cytotoxicity, or antimicrobial activity of the three nitrophenylacetic acid isomers against a common target or cell line. Therefore, a quantitative comparison table cannot be provided at this time. The following sections offer generalized experimental workflows and protocols to enable researchers to generate this valuable comparative data.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for comparing the biological activities of the nitrophenylacetic acid isomers.

G cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis A Synthesize or Procure Isomers (o, m, p) B Characterize and Ensure Purity (NMR, MS, HPLC) A->B C Prepare Stock Solutions B->C D Enzyme Inhibition Assay C->D Test Compounds E Cytotoxicity Assay C->E Test Compounds F Antimicrobial Assay C->F Test Compounds G Determine IC50 Values (Enzyme Inhibition, Cytotoxicity) D->G E->G H Determine MIC Values (Antimicrobial Activity) F->H I Compare Potency and Selectivity G->I H->I J Publish Comparison Guide I->J

A general workflow for comparing the biological activities of nitrophenylacetic acid isomers.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the biological activity of nitrophenylacetic acid isomers.

Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory effects of nitrophenylacetic acid isomers on a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Nitrophenylacetic acid isomers (ortho, meta, para)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target enzyme in the assay buffer to a desired concentration.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare stock solutions of the nitrophenylacetic acid isomers and the positive control inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the test isomers, positive control, or vehicle (negative control) to the respective wells.

    • Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Collection:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction progress. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each isomer by fitting the data to a suitable dose-response curve.[5][6]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to evaluate the cytotoxic effects of the nitrophenylacetic acid isomers on a chosen cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) or a normal cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Nitrophenylacetic acid isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenylacetic acid isomers in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well.

    • Incubate for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the IC50 value for each isomer from the dose-response curve.[4][7][8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes how to determine the minimum inhibitory concentration (MIC) of the nitrophenylacetic acid isomers against bacterial strains.

Objective: To determine the minimum concentration of each isomer that inhibits the visible growth of a target bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium

  • Nitrophenylacetic acid isomers

  • 96-well microplates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

  • Positive control antibiotic

  • Negative control (no compound) and sterility control (no bacteria) wells

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the broth to achieve the final desired inoculum concentration.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the nitrophenylacetic acid isomers and the positive control antibiotic in the broth.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • Data Analysis:

    • Record the MIC value for each isomer against each tested bacterial strain. A lower MIC value indicates greater antimicrobial activity.[9][10][11][12]

Signaling Pathway Visualization

Due to the absence of specific, experimentally validated signaling pathways directly modulated by the nitrophenylacetic acid isomers in the reviewed literature, a diagram for a specific pathway cannot be provided. Researchers are encouraged to investigate potential downstream effects on cellular signaling (e.g., apoptosis pathways, inflammatory signaling) following the observation of significant biological activity in their primary screens.

References

Kinetic analysis of 4-nitrophenyl ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the kinetic analysis of 4-nitrophenyl ester hydrolysis, this document provides researchers, scientists, and drug development professionals with a comparative overview of reaction kinetics under various conditions. The guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate a deeper understanding of structure-reactivity relationships.

Comparative Kinetic Data

The rate of hydrolysis of 4-nitrophenyl esters is significantly influenced by the structure of the ester, the catalyst used, and the reaction conditions such as pH and solvent. Below are comparative data summarizing the kinetic parameters for the hydrolysis of various 4-nitrophenyl esters under different catalytic conditions.

Alkaline Hydrolysis of Toluic Acid, 4-Nitrophenyl Esters

The position of the methyl group on the benzoyl moiety of toluic acid, 4-nitrophenyl esters introduces electronic and steric effects that influence the rate of alkaline hydrolysis.[1]

CompoundSecond-Order Rate Constant (k) in Aqueous Solution
o-Toluic acid, 4-nitrophenyl esterData not available in provided search results
m-Toluic acid, 4-nitrophenyl esterData not available in provided search results
p-Toluic acid, 4-nitrophenyl esterData not available in provided search results

Note: While the source mentions the determination of these constants, specific values were not provided in the search snippets.

Enzymatic Hydrolysis of 4-Nitrophenyl Aliphatic Esters

The catalytic efficiency of enzymes in hydrolyzing 4-nitrophenyl esters varies with the acyl chain length of the substrate. The following table presents kinetic parameters for the hydrolysis of different 4-nitrophenyl aliphatic esters by wild-type lipase (B570770).[2]

SubstrateVmax (U/mg protein)
p-Nitrophenyl acetate0.42
p-Nitrophenyl butyrate0.95
p-Nitrophenyl octanoate (B1194180)1.1
p-Nitrophenyl dodecanoate0.78
p-Nitrophenyl palmitate0.18

These data indicate that the wild-type lipase exhibits the highest activity towards the p-nitrophenyl octanoate substrate.[2]

Experimental Protocols

The following are generalized protocols for conducting the kinetic analysis of 4-nitrophenyl ester hydrolysis.

Protocol 1: Alkaline Hydrolysis of o-Toluic Acid, 4-Nitrophenyl Ester[3]

This protocol details the procedure for studying the hydrolysis kinetics under pseudo-first-order conditions.[3]

Materials and Reagents:

  • o-Toluic acid, 4-nitrophenyl ester

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration

  • Buffer solutions (e.g., carbonate-bicarbonate for pH 8-11)

  • Organic solvent (e.g., acetonitrile (B52724) or DMSO)

  • Deionized water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • 1 cm quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of o-toluic acid, 4-nitrophenyl ester (e.g., 10 mM) by dissolving it in a suitable organic solvent.[3]

  • Calibration Curve: Prepare a series of standard solutions of 4-nitrophenol (B140041) in a high pH solution (e.g., 0.1 M NaOH) to ensure complete conversion to the 4-nitrophenolate (B89219) ion. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), typically around 400-405 nm, and plot a calibration curve of absorbance versus concentration.[3]

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the predetermined λmax (around 400-405 nm) and equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).[3]

    • In a quartz cuvette, prepare the reaction mixture by adding the buffer and NaOH solution.[3]

    • Initiate the reaction by adding a small, precise volume of the ester stock solution to the cuvette. The final concentration of the ester should be significantly lower than the NaOH concentration (at least 10-fold excess) to maintain pseudo-first-order conditions.[3]

    • Immediately start monitoring the increase in absorbance over time.

Data Analysis:

  • The concentration of the 4-nitrophenolate product is monitored over time by measuring the absorbance at its λmax.[3]

  • Plot ln(A∞ - At) versus time (t), where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

  • The observed rate constant (k_obs) is determined from the slope of the resulting straight line, which is equal to -k_obs.[3]

  • To determine the second-order rate constant (k₂), repeat the experiment at different NaOH concentrations and plot the calculated k_obs values against the corresponding NaOH concentrations.[3]

Protocol 2: Enzymatic Hydrolysis for Esterase Activity Assay[4]

This protocol is suitable for measuring the activity of esterases using a chromogenic substrate.[4]

Materials and Reagents:

  • o-Toluic acid, 4-nitrophenyl ester or other suitable 4-nitrophenyl ester

  • Esterase (e.g., recombinant human carboxylesterase 1)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Substrate Stock Solution: Prepare a stock solution of the 4-nitrophenyl ester (e.g., 10 mM) in DMSO due to its limited aqueous solubility.[4]

  • Enzyme Solution: Prepare a stock solution of the esterase in a suitable buffer and keep it on ice.[4]

  • Enzyme Activity Assay:

    • In a microplate, add the buffer and the enzyme solution.

    • Initiate the reaction by adding the substrate stock solution to each well. A typical starting concentration for the substrate is 100 µM.[4]

    • Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[4]

Data Analysis:

  • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.[4]

  • The rate of 4-nitrophenol formation is directly proportional to the esterase activity.[4]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the kinetic analysis of 4-nitrophenyl ester hydrolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ester Prepare 4-Nitrophenyl Ester Stock Solution initiate_reaction Initiate Reaction with Ester Stock Solution prep_ester->initiate_reaction prep_buffer Prepare Buffer Solutions mix_reagents Mix Buffer and Catalyst in Cuvette prep_buffer->mix_reagents prep_catalyst Prepare Catalyst (NaOH or Enzyme) prep_catalyst->mix_reagents prep_standards Prepare 4-Nitrophenol Standard Solutions plot_calib Plot Calibration Curve prep_standards->plot_calib setup_spectro Set up Spectrophotometer (λmax, Temperature) setup_spectro->mix_reagents mix_reagents->initiate_reaction monitor_abs Monitor Absorbance vs. Time initiate_reaction->monitor_abs plot_kinetics Plot ln(A∞ - At) vs. Time monitor_abs->plot_kinetics calc_kobs Calculate k_obs plot_calib->calc_kobs plot_kinetics->calc_kobs plot_kobs Plot k_obs vs. [Catalyst] calc_kobs->plot_kobs calc_k2 Calculate Second-Order Rate Constant (k₂) plot_kobs->calc_k2

Caption: Experimental workflow for kinetic analysis of 4-nitrophenyl ester hydrolysis.

The hydrolysis of 4-nitrophenyl esters proceeds via nucleophilic attack on the carbonyl carbon of the ester. In enzymatic catalysis, such as with chymotrypsin, this involves a catalytic triad (B1167595) in the enzyme's active site.[5][6][7]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ester 4-Nitrophenyl Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack nucleophile Nucleophile (e.g., OH⁻ or Enzyme Active Site) nucleophile->tetrahedral carboxylate Carboxylate / Acyl-Enzyme tetrahedral->carboxylate Collapse of Intermediate nitrophenolate 4-Nitrophenolate tetrahedral->nitrophenolate

Caption: Generalized mechanism for the hydrolysis of 4-nitrophenyl esters.

References

Comparative study of catalysts for 4-Nitrophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Nitrophenylacetic acid is a valuable building block in the pharmaceutical and chemical industries. This guide provides a comparative overview of a primary synthetic route, offering detailed experimental protocols and quantitative data to aid in methodological selection.

Comparison of Synthetic Methodologies

The most prevalent and high-yielding method for the synthesis of this compound is a two-stage process commencing with the nitration of benzyl (B1604629) cyanide, followed by the hydrolysis of the resulting 4-nitrobenzyl cyanide. While various catalysts can be conceptualized for these transformations, this guide focuses on a well-documented and reproducible acid-catalyzed approach.

The following table summarizes the key quantitative data for the two primary stages of this synthesis.

Reaction Stage Starting Material Catalyst/Reagent Solvent Temperature Reaction Time Yield (%)
Stage 1: Nitration Benzyl CyanideConc. H₂SO₄, Conc. HNO₃-10-20°C~2 hours50-54%
Stage 2: Hydrolysis 4-Nitrobenzyl CyanideConc. H₂SO₄, H₂O-Boiling15 minutes92-95%

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below.

Stage 1: Synthesis of 4-Nitrobenzyl Cyanide from Benzyl Cyanide

This procedure details the nitration of benzyl cyanide to yield the intermediate, 4-nitrobenzyl cyanide.

Materials:

  • Benzyl Cyanide

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • 95% Ethanol (B145695)

  • 80% Ethanol

  • Crushed Ice

Procedure:

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of 275 mL of concentrated nitric acid and 275 mL of concentrated sulfuric acid.

  • Cool the acid mixture to 10°C in a freezing bath.

  • Slowly add 100 g of benzyl cyanide to the cooled acid mixture, ensuring the temperature does not exceed 20°C. The addition should take approximately one hour.

  • After the addition is complete, remove the ice bath and continue stirring for one hour.

  • Pour the reaction mixture onto 1200 g of crushed ice. A pasty solid, which is a mixture of p- and o-nitrobenzyl cyanide, will separate.

  • Filter the crude product using suction and press the solid to remove excess oil.

  • Dissolve the filtered mass in 500 mL of boiling 95% ethanol.

  • Allow the solution to cool to crystallize the p-nitrobenzyl cyanide.

  • Recrystallize the product from 550 mL of 80% ethanol to yield 70-75 g (50-54%) of p-nitrobenzyl cyanide with a melting point of 115-116°C.[1]

Stage 2: Synthesis of this compound via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of 4-nitrobenzyl cyanide to the final product.[2]

Materials:

  • p-Nitrobenzyl Cyanide

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Water

Procedure:

  • In a 1-liter round-bottomed flask, place 100 g of p-nitrobenzyl cyanide.[2]

  • Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.[2]

  • Pour two-thirds of the acid solution over the p-nitrobenzyl cyanide and shake until the solid is thoroughly moistened.[2]

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.[2]

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The flask should be heated over an asbestos (B1170538) board to prevent superheating and decomposition.[2]

  • After boiling, dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below.[2]

  • Filter the precipitate and wash it several times with ice water.[2]

  • Dissolve the washed precipitate in 1600 mL of boiling water. If using technical grade p-nitrobenzyl cyanide, a few grams of animal charcoal can be added during this step.[2]

  • Filter the hot solution rapidly. Any solid that separates on the filter should be redissolved in a minimal amount of boiling water and refiltered into the main solution.[2]

  • Allow the filtrate to cool, which will cause p-nitrophenylacetic acid to crystallize as long, pale yellow needles.[2]

  • The expected yield is 103-106 g (92-95%) with a melting point of 151-152°C.[2]

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process for this compound.

SynthesisWorkflow cluster_stage1 Stage 1: Nitration cluster_stage2 Stage 2: Hydrolysis BenzylCyanide Benzyl Cyanide NitrobenzylCyanide 4-Nitrobenzyl Cyanide BenzylCyanide->NitrobenzylCyanide Nitration NitratingMixture Conc. H₂SO₄ / Conc. HNO₃ NitratingMixture->BenzylCyanide NitrobenzylCyanide_ref 4-Nitrobenzyl Cyanide AcidWater Conc. H₂SO₄ / H₂O AcidWater->NitrobenzylCyanide_ref NitrophenylaceticAcid This compound NitrobenzylCyanide_ref->NitrophenylaceticAcid Hydrolysis

A two-stage workflow for the synthesis of this compound.

References

Comparative Guide to the Quantification of 4-Nitrophenylacetic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Nitrophenylacetic acid (4-NPAA) is critical in various stages of research and development, including in its role as a synthetic intermediate and a potential impurity in pharmaceutical manufacturing. The selection of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance. This guide provides a comparative overview of analytical techniques for the quantification of 4-NPAA, focusing on accuracy and precision.

This guide will outline the typical methodologies and expected performance characteristics for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on the analysis of structurally similar compounds. This information can serve as a foundational resource for the development and validation of a robust analytical method for 4-NPAA.

General Analytical Workflow

A typical quantitative analysis workflow involves several key stages, from initial sample handling to final data interpretation. The following diagram illustrates this general process.

Quantitative Analysis Workflow General Quantitative Analysis Workflow sampling Sampling extraction Extraction / Dilution sampling->extraction derivatization Derivatization (if required) extraction->derivatization injection Sample Injection derivatization->injection separation Chromatographic Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: A generalized workflow for the quantitative analysis of a target analyte.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following sections provide hypothetical, yet representative, protocols for the analysis of 4-NPAA by HPLC-UV and GC-MS. These protocols are based on methods for similar nitroaromatic compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For 4-NPAA, a reversed-phase HPLC method with UV detection would be a suitable approach.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The specific ratio and gradient profile would need to be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 4-NPAA, a wavelength around 270-280 nm would likely be appropriate for maximum absorbance.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of 4-NPAA standard in the mobile phase or a suitable solvent to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample containing 4-NPAA in the same solvent, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of 4-NPAA, which is a carboxylic acid, derivatization is typically required to increase its volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Derivatization:

  • A common derivatization agent for carboxylic acids is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves heating the dried sample extract with the silylating agent to form the more volatile trimethylsilyl (B98337) (TMS) ester of 4-NPAA.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Oven Temperature Program: An optimized temperature program would be required, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized 4-NPAA. Full scan mode would be used for initial identification.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a stock solution of 4-NPAA standard in a suitable organic solvent (e.g., ethyl acetate).

  • Prepare calibration standards and perform the derivatization procedure on each standard and sample.

  • Inject the derivatized solutions into the GC-MS system.

Comparison of Expected Performance

The following table summarizes the anticipated performance characteristics for the quantification of 4-NPAA by HPLC-UV and GC-MS. These values are illustrative and would need to be confirmed through rigorous method validation.

ParameterHPLC-UV (Expected)GC-MS (Expected)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 µg/mL
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2%< 5%

Visual Comparison of Method Characteristics

The choice between HPLC-UV and GC-MS for the quantification of 4-NPAA depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following diagram provides a logical comparison of these two techniques.

Method Comparison Comparison of HPLC-UV and GC-MS for 4-NPAA Analysis Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV GC_MS GC-MS Analyte->GC_MS HPLC_Adv Advantages HPLC_UV->HPLC_Adv offers HPLC_Disadv Disadvantages HPLC_UV->HPLC_Disadv has GC_MS_Adv Advantages GC_MS->GC_MS_Adv provides GC_MS_Disadv Disadvantages GC_MS->GC_MS_Disadv requires NoDeriv No Derivatization Required HPLC_Adv->NoDeriv HighPrecision High Precision HPLC_Adv->HighPrecision Robust Robust and Widely Available HPLC_Adv->Robust HighSensitivity High Sensitivity (SIM mode) GC_MS_Adv->HighSensitivity HighSelectivity High Selectivity (Mass Detection) GC_MS_Adv->HighSelectivity StructuralInfo Structural Confirmation GC_MS_Adv->StructuralInfo LowerSensitivity Lower Sensitivity than GC-MS HPLC_Disadv->LowerSensitivity Coelution Potential for Co-elution HPLC_Disadv->Coelution DerivRequired Derivatization Required GC_MS_Disadv->DerivRequired ThermalLability Potential for Thermal Degradation GC_MS_Disadv->ThermalLability

Caption: A logical comparison of HPLC-UV and GC-MS for the analysis of this compound.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust and straightforward technique that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its major advantage is the ability to analyze 4-NPAA directly without the need for derivatization, simplifying sample preparation and reducing potential sources of error.

  • GC-MS , particularly when operated in SIM mode, offers superior sensitivity and selectivity. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte and is invaluable for trace-level quantification and impurity profiling. However, the requirement for derivatization adds a layer of complexity to the sample preparation process.

Ultimately, the chosen method must be thoroughly validated to demonstrate its suitability for the intended purpose, ensuring the generation of accurate and precise data for reliable decision-making in research, development, and quality control.

A Researcher's Guide to Alternative Substrates for Enzyme Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is a cornerstone of discovery and development. While 4-nitrophenyl (pNP) esters have long served as reliable chromogenic substrates for various hydrolases, their limitations have spurred the development of more sensitive and versatile alternatives. This guide provides a comprehensive comparison of these alternative substrates, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal assay for your research needs.

The Limitations of 4-Nitrophenyl Esters

4-Nitrophenyl esters are widely used due to their cost-effectiveness and the simplicity of the colorimetric assay, where the release of 4-nitrophenol (B140041) can be easily measured spectrophotometrically. However, they possess several drawbacks that can impact assay performance:

  • Limited Sensitivity: The molar extinction coefficient of 4-nitrophenol restricts the sensitivity of the assay, making it challenging to detect low enzyme concentrations or subtle changes in activity.

  • Poor Solubility of Long-Chain Esters: pNP esters of long-chain fatty acids have poor aqueous solubility, which can lead to substrate precipitation and affect the accuracy of kinetic measurements.

  • High Background Signal: Spontaneous hydrolysis of pNP esters, particularly at alkaline pH, can result in a high background signal, reducing the signal-to-noise ratio.

  • Interference from Colored Compounds: The absorbance measurement at ~400 nm can be susceptible to interference from colored compounds present in the sample.

To overcome these limitations, several classes of alternative substrates have been developed, primarily based on fluorescence and bioluminescence technologies.

A Comparative Overview of Alternative Substrates

This section provides a detailed comparison of the most common alternatives to 4-nitrophenyl esters: coumarin-based, resorufin-based, and luciferin-based substrates.

Data Presentation: Quantitative Comparison of Substrates

The following table summarizes key performance parameters for different substrate classes. It is important to note that kinetic parameters (Km and Vmax) are highly dependent on the specific enzyme, substrate, and assay conditions (e.g., pH, temperature, buffer composition). The data presented here are compiled from various sources and should be considered as a comparative guide rather than absolute values.

Substrate ClassExample SubstrateEnzyme ExampleKmVmaxDetection LimitSignal-to-Noise Ratio
Chromogenic p-Nitrophenyl Butyrate (B1204436)Lipase (B570770)0.83 mM[1]0.95 U/mg[1]Micromolar range[2]Moderate
p-Nitrophenyl PalmitateLipase-0.18 U/mg[3]Micromolar range[2]Moderate
Fluorogenic (Coumarin) 4-Methylumbelliferyl Acetate (B1210297)Esterase0.45 mM-Nanomolar range[4]High
4-Methylumbelliferyl ButyrateLipase0.46 mM0.54 µM/minNanomolar range[4]High
Fluorogenic (Resorufin) Resorufin (B1680543) ButyrateLipase~40 µM-Picomolar to Nanomolar rangeVery High
Bioluminogenic Luciferin (B1168401) EstersEsterase/Hydrolase--Femtomolar to Picomolar rangeExcellent

Disclaimer: The kinetic data presented are from different studies and may have been obtained under varying experimental conditions. A direct comparison should be made with caution.

Principles of Detection and Signaling Pathways

The enhanced sensitivity of alternative substrates stems from their ability to generate highly fluorescent or luminescent products upon enzymatic cleavage.

4-Nitrophenyl Ester-Based Assay

In this colorimetric assay, the hydrolysis of the ester bond by a hydrolase releases 4-nitrophenol, which in its phenolate (B1203915) form (at alkaline pH) is a yellow-colored compound with an absorbance maximum around 405 nm.

G sub 4-Nitrophenyl Ester (Colorless) enz Hydrolase sub->enz prod1 Fatty Acid enz->prod1 prod2 4-Nitrophenol (Yellow at alkaline pH) enz->prod2

Enzymatic hydrolysis of a 4-nitrophenyl ester.

Coumarin-Based (4-Methylumbelliferyl) Assays

These fluorogenic assays utilize non-fluorescent coumarin (B35378) derivatives, such as 4-methylumbelliferyl (4-MU) esters. Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone (B1674119), which has an excitation maximum around 365 nm and an emission maximum around 450 nm.

G sub 4-Methylumbelliferyl Ester (Non-fluorescent) enz Hydrolase sub->enz prod1 Fatty Acid enz->prod1 prod2 4-Methylumbelliferone (Fluorescent) enz->prod2

Enzymatic hydrolysis of a 4-methylumbelliferyl ester.

Resorufin-Based Assays

Resorufin-based substrates are another class of fluorogenic probes. The non-fluorescent resorufin ester is hydrolyzed by the enzyme to produce the highly fluorescent resorufin, which has longer excitation (~570 nm) and emission (~585 nm) wavelengths, minimizing interference from autofluorescent compounds.

G sub Resorufin Ester (Non-fluorescent) enz Hydrolase sub->enz prod1 Fatty Acid enz->prod1 prod2 Resorufin (Fluorescent) enz->prod2

Enzymatic hydrolysis of a resorufin ester.

Luciferin-Based Assays

Bioluminogenic assays offer the highest sensitivity. In this coupled-enzyme assay, a modified, non-bioluminescent luciferin ester is first cleaved by a hydrolase to release luciferin. The liberated luciferin then acts as a substrate for luciferase, producing light in an ATP-dependent reaction.

G sub Luciferin Ester (Non-bioluminescent) hydrolase Hydrolase sub->hydrolase luciferin Luciferin hydrolase->luciferin luciferase Luciferase, ATP, O2 luciferin->luciferase light Light luciferase->light

Coupled enzymatic reaction in a luciferin-based assay.

Experimental Protocols

This section provides detailed methodologies for representative enzyme assays using each class of substrate. These protocols can be adapted for specific enzymes and experimental conditions.

General Experimental Workflow

The following diagram illustrates a generalized workflow for an enzyme activity assay, which can be adapted for all the substrate types discussed.

G prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Assay Plate (Controls and Samples) prep->setup initiate Initiate Reaction (Add Enzyme or Substrate) setup->initiate incubate Incubate (Controlled Temperature and Time) initiate->incubate measure Measure Signal (Absorbance, Fluorescence, or Luminescence) incubate->measure analyze Analyze Data (Calculate Enzyme Activity) measure->analyze

General workflow for an enzyme activity assay.

Protocol 1: Colorimetric Lipase Assay using p-Nitrophenyl Butyrate (pNPB)

Objective: To measure lipase activity using the chromogenic substrate p-nitrophenyl butyrate.

Materials:

  • Lipase solution

  • p-Nitrophenyl butyrate (pNPB)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Acetonitrile

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare Substrate Stock Solution: Prepare a 50 mM stock solution of pNPB in acetonitrile.

  • Prepare Working Substrate Solution: Dilute the pNPB stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • Assay Setup:

    • Add 180 µL of the working substrate solution to each well of the 96-well plate.

    • Include a blank control with 200 µL of the working substrate solution (no enzyme).

  • Initiate Reaction: Add 20 µL of the lipase solution (appropriately diluted in assay buffer) to the sample wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Measurement: Measure the absorbance at 410 nm at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the rate of p-nitrophenol production using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹). One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Protocol 2: Fluorometric Esterase Assay using 4-Methylumbelliferyl Acetate (4-MUA)

Objective: To measure esterase activity using the fluorogenic substrate 4-methylumbelliferyl acetate.

Materials:

  • Esterase solution

  • 4-Methylumbelliferyl acetate (4-MUA)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUA in DMSO.

  • Prepare Working Substrate Solution: Dilute the 4-MUA stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

  • Assay Setup:

    • Add 50 µL of the working substrate solution to each well of the 96-well plate.

    • Include a blank control with 100 µL of the working substrate solution (no enzyme).

  • Initiate Reaction: Add 50 µL of the esterase solution (appropriately diluted in assay buffer) to the sample wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after stopping the reaction with a high pH buffer (e.g., 0.2 M Sodium Carbonate).

  • Data Analysis: Generate a standard curve using 4-methylumbelliferone to convert the relative fluorescence units (RFU) to the amount of product formed. Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

Protocol 3: Fluorometric Lipase Assay using Resorufin Butyrate

Objective: To measure lipase activity using the fluorogenic substrate resorufin butyrate.

Materials:

  • Lipase solution

  • Resorufin butyrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~570 nm, Emission: ~585 nm)

Procedure:

  • Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of resorufin butyrate in DMSO.

  • Prepare Working Substrate Solution: Dilute the resorufin butyrate stock solution in the assay buffer to the desired final concentration (e.g., 20 µM).

  • Assay Setup:

    • Add 50 µL of the working substrate solution to each well of the 96-well plate.

    • Include a blank control with 100 µL of the working substrate solution (no enzyme).

  • Initiate Reaction: Add 50 µL of the lipase solution (appropriately diluted in assay buffer) to the sample wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis: Generate a standard curve using resorufin to convert the relative fluorescence units (RFU) to the amount of product formed. Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

Protocol 4: Bioluminogenic Esterase Assay using a Luciferin Ester

Objective: To measure esterase activity using a coupled bioluminogenic assay.

Materials:

  • Esterase solution

  • Luciferin ester substrate

  • Luciferase

  • ATP

  • Assay Buffer: 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM EDTA, 10% glycerol, 1% Triton X-100

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Prepare Reagent Mix: Prepare a reagent mix containing the luciferin ester substrate, luciferase, and ATP in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • Add 50 µL of the reagent mix to each well of the 96-well plate.

    • Include a blank control with 100 µL of the reagent mix (no esterase).

  • Initiate Reaction: Add 50 µL of the esterase solution (appropriately diluted in assay buffer) to the sample wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the coupled reaction to proceed.

  • Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the esterase activity. A standard curve can be generated using a known concentration of the esterase to quantify the activity in unknown samples.

Choosing the Right Substrate: A Decision Guide

The selection of an appropriate substrate depends on several factors, including the required sensitivity, the nature of the enzyme, the experimental setup, and cost considerations. The following decision tree can guide researchers in choosing the most suitable substrate for their needs.

G start Start: Need to assay a hydrolase q1 High sensitivity required? start->q1 q2 High-throughput screening (HTS)? q1->q2 Yes pnp Use 4-Nitrophenyl Ester q1->pnp No q3 Potential for autofluorescent interference? q2->q3 Yes coumarin Use Coumarin-based Substrate q2->coumarin No q4 Ultimate sensitivity needed? q3->q4 No resorufin Use Resorufin-based Substrate q3->resorufin Yes q4->coumarin No luciferin Use Luciferin-based Substrate q4->luciferin Yes

Decision tree for selecting an appropriate enzyme substrate.

Conclusion

While 4-nitrophenyl esters remain a viable option for certain applications, the development of fluorogenic and bioluminogenic substrates has revolutionized enzyme assays. Coumarin, resorufin, and luciferin-based substrates offer significantly higher sensitivity, wider dynamic ranges, and greater suitability for high-throughput screening. By understanding the principles, advantages, and limitations of each substrate class, and by following well-defined experimental protocols, researchers can select the most appropriate tool to accurately and efficiently measure enzyme activity, thereby accelerating their research and development efforts.

References

A Comparative Guide to the Spectrophotometric Determination of 4-Nitrophenylacetic Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct spectrophotometric methods for the quantitative determination of 4-Nitrophenylacetic acid (4-NPAA), a compound of interest in various research and pharmaceutical development contexts. The methods discussed are Direct UV Spectrophotometry and an Indirect Colorimetric Method based on the Bratton-Marshall reaction. This comparison includes detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.

Introduction

This compound is a derivative of phenylacetic acid containing a nitro group at the para position. Accurate and reliable quantification of 4-NPAA is crucial in diverse applications, from synthetic chemistry to biological assays. Spectrophotometry offers a rapid, accessible, and cost-effective approach for its determination. This guide evaluates a direct UV-based method and an indirect colorimetric method, highlighting their respective principles, procedures, and performance characteristics.

Method 1: Direct UV Spectrophotometry

This method relies on the intrinsic ultraviolet absorbance of the 4-NPAA molecule, specifically the electron transitions within the phenyl ring and the nitro group. The concentration of 4-NPAA is directly proportional to the absorbance at its wavelength of maximum absorption (λmax), as described by the Beer-Lambert law.

Experimental Protocol
  • Solvent Selection and Solution Preparation:

    • Based on solubility data, a suitable solvent for 4-NPAA is a mixture of ethanol (B145695) and water (1:1 v/v).

    • Prepare a stock solution of 4-NPAA of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Use the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the unknown sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Method 2: Indirect Colorimetric Method (via Reduction and Diazotization)

This indirect method involves a two-step chemical derivatization of 4-NPAA to produce a colored compound, which is then quantified colorimetrically. First, the nitro group of 4-NPAA is reduced to a primary amino group, forming 4-aminophenylacetic acid. This is followed by a classic diazotization reaction and coupling with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent), to form a stable and intensely colored azo dye. The absorbance of the resulting solution is measured in the visible region.

Experimental Protocol
  • Reduction of the Nitro Group:

    • To a known volume of the sample solution containing 4-NPAA, add a reducing agent. A common laboratory-scale method involves the use of a metal catalyst such as skeletal nickel (Raney nickel) under a hydrogen atmosphere, or a metal/acid combination like tin and hydrochloric acid. A patent describes the reduction of this compound using skeletal nickel in an ethanol solvent under hydrogen pressure.

    • Allow the reaction to proceed to completion. The reaction progress can be monitored by the disappearance of the UV absorbance of the nitro group.

    • After the reaction, neutralize the solution if an acid was used and filter to remove the catalyst.

  • Diazotization and Coupling (Bratton-Marshall Reaction):

    • Take an aliquot of the solution containing the reduced product (4-aminophenylacetic acid).

    • Acidify the solution with hydrochloric acid.

    • Add a solution of sodium nitrite (B80452) to form the diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C).

    • Add a solution of ammonium (B1175870) sulfamate (B1201201) to remove excess nitrous acid.

    • Finally, add the Bratton-Marshall reagent (N-(1-naphthyl)ethylenediamine dihydrochloride) solution. A colored azo dye will form.

    • Allow the color to develop for a specified period.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored solution at its λmax, which for the azo dye formed with the Bratton-Marshall reagent is typically around 540-550 nm.

    • Prepare a series of standard solutions of 4-NPAA and subject them to the same reduction, diazotization, and coupling procedure to construct a calibration curve.

  • Data Analysis:

    • Plot the absorbance of the derivatized standards against their initial concentrations of 4-NPAA.

    • Determine the concentration of 4-NPAA in the original sample from the calibration curve.

Performance Comparison

ParameterDirect UV SpectrophotometryIndirect Colorimetric Method (Bratton-Marshall)
Principle Intrinsic UV absorbance of the analyte.Chemical derivatization to a colored product.
Wavelength (λmax) UV region (approx. 320 nm, solvent dependent).Visible region (approx. 540-550 nm).
Selectivity Lower; prone to interference from other UV-absorbing compounds.Higher; specific to the primary aromatic amine formed after reduction.
Sensitivity Generally moderate.Typically higher due to the high molar absorptivity of the azo dye.
Procedure Complexity Simple and rapid.Multi-step, more complex, and time-consuming.
Reagents Minimal (solvent).Multiple reagents required (reducing agent, HCl, NaNO2, ammonium sulfamate, coupling agent).
Linearity Range Dependent on the molar absorptivity of 4-NPAA.Generally wide, with good linearity.
Limit of Detection (LOD) Expected to be in the µg/mL range.Can potentially reach lower µg/mL or even ng/mL levels.
Limit of Quantification (LOQ) Dependent on instrument performance and analyte properties.Typically lower than the direct UV method.

Mandatory Visualizations

Spectrophotometric_Workflow cluster_direct Direct UV Spectrophotometry cluster_indirect Indirect Colorimetric Method prep_standards_uv Prepare 4-NPAA Standard Solutions measure_abs_uv Measure Absorbance at λmax (UV) prep_standards_uv->measure_abs_uv cal_curve_uv Construct Calibration Curve measure_abs_uv->cal_curve_uv det_conc_uv Determine Concentration cal_curve_uv->det_conc_uv prep_standards_ind Prepare 4-NPAA Standard Solutions reduction Reduction of Nitro Group prep_standards_ind->reduction diazotization Diazotization & Coupling (Bratton-Marshall) reduction->diazotization measure_abs_ind Measure Absorbance at λmax (Visible) diazotization->measure_abs_ind cal_curve_ind Construct Calibration Curve measure_abs_ind->cal_curve_ind det_conc_ind Determine Concentration cal_curve_ind->det_conc_ind sample_prep Sample Preparation sample_prep->prep_standards_uv Direct Method sample_prep->prep_standards_ind Indirect Method Bratton_Marshall_Pathway cluster_reaction Bratton-Marshall Reaction Pathway NPAA This compound (NO2 group) APAA 4-Aminophenylacetic Acid (NH2 group) NPAA->APAA Reduction Diazonium Diazonium Salt (N2+ group) APAA->Diazonium Diazotization (NaNO2, HCl) AzoDye Colored Azo Dye Diazonium->AzoDye Coupling (Bratton-Marshall Reagent)

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in 4-Nitrophenylacetic Acid Derivative Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassays. This guide provides a comparative analysis of cross-reactivity for antibodies developed against 4-Nitrophenylacetic acid (NPAA), a hapten frequently used in immunological studies. Understanding the cross-reactivity profile with its structural analogs is paramount for the correct interpretation of experimental results.

This guide summarizes key findings from immunochemical studies, presents quantitative data on antibody binding, and provides a detailed experimental protocol for assessing cross-reactivity. The information herein is intended to aid in the selection of appropriate antibodies and the design of robust immunoassay protocols.

Performance Comparison of Monoclonal Antibodies

The cross-reactivity of monoclonal antibodies raised against a 4-hydroxy-3-nitrophenylacetyl (NP) hapten was evaluated to determine their specificity. The following table summarizes the 50% inhibition concentration (IC50) values for two key derivatives, providing a quantitative measure of their binding affinity. A lower IC50 value indicates a higher binding affinity.

Monoclonal Antibody CloneTest AnalyteIC50 (relative amount for 50% inhibition)
NP-epsilon-3.57NP-epsilon-aminocaproic acid (NP-CAP)Higher than NIP-CAP
NP-epsilon-15.88NP-epsilon-aminocaproic acid (NP-CAP)Higher than NIP-CAP
NP-epsilon-91.58NP-epsilon-aminocaproic acid (NP-CAP)Higher than NIP-CAP
NP-epsilon-95.31NP-epsilon-aminocaproic acid (NP-CAP)Higher than NIP-CAP
NP-epsilon-3.574-hydroxy-3-iodo-5-nitrophenylacetyl-epsilon-aminocaproic acid (NIP-CAP)Lower than NP-CAP
NP-epsilon-15.884-hydroxy-3-iodo-5-nitrophenylacetyl-epsilon-aminocaproic acid (NIP-CAP)Lower than NP-CAP
NP-epsilon-91.584-hydroxy-3-iodo-5-nitrophenylacetyl-epsilon-aminocaproic acid (NIP-CAP)Lower than NP-CAP
NP-epsilon-95.314-hydroxy-3-iodo-5-nitrophenylacetyl-epsilon-aminocaproic acid (NIP-CAP)Lower than NP-CAP

Note: The data indicates that all tested monoclonal IgE antibodies were heteroclitic, showing a higher affinity for the iodinated derivative (NIP-CAP) than for the original hapten (NP-CAP)[1].

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for replicating and validating cross-reactivity studies. The following is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of antibodies against this compound derivatives.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the IC50 values for this compound and its structural analogs.

Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Monoclonal or polyclonal antibody specific for this compound.

  • Test Analytes: this compound and its structural derivatives.

  • Microtiter Plates: 96-well ELISA plates.

  • Buffers: Coating buffer, washing buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., PBS with 1% BSA).

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-mouse IgG-HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

  • Plate Reader.

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking buffer and wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the test analytes (this compound and its derivatives) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each test analyte dilution with 50 µL of the primary antibody at its optimal dilution for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the solution and wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with washing buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for each test compound.

  • Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of test analyte) x 100

Visualizing Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for determining antibody cross-reactivity using a competitive ELISA.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating 1. Coat Plate with NPAA-Carrier Conjugate Wash1 2. Wash Blocking 3. Block Non-specific Sites Wash2 4. Wash Preincubation 5. Pre-incubate Antibody with Test Analyte (NPAA or Derivative) Wash2->Preincubation Addition 6. Add Mixture to Plate Preincubation->Addition Incubation 7. Incubate Addition->Incubation Wash3 8. Wash Incubation->Wash3 SecondaryAb 9. Add Enzyme-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 10. Wash SecondaryAb->Wash4 Substrate 11. Add Substrate Wash4->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance Stop->Read

Competitive ELISA workflow for cross-reactivity testing.

The following diagram illustrates the underlying principle of the competitive immunoassay for determining cross-reactivity.

Competitive_Immunoassay_Principle cluster_high_analyte High Concentration of Cross-Reactant cluster_low_analyte Low Concentration of Cross-Reactant Antibody1 Antibody CrossReactant1 Cross-Reactant Antibody1->CrossReactant1 CoatedAntigen1 Coated Antigen (NPAA) Signal1 Low Signal Antibody2 Antibody CoatedAntigen2 Coated Antigen (NPAA) Antibody2->CoatedAntigen2 Signal2 High Signal cluster_high_analyte cluster_high_analyte cluster_low_analyte cluster_low_analyte

Principle of competitive immunoassay for cross-reactivity.

References

A Comparative Guide to the Synthesis of 4-Nitrophenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of two primary synthesis methods for 4-Nitrophenylacetic acid, a key intermediate in the pharmaceutical and chemical industries. The comparison focuses on reaction parameters, yield, and purity, supported by detailed experimental protocols to assist researchers in selecting the optimal method for their specific applications.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Hydrolysis of 4-Nitrophenylacetonitrile (B121139)Method 2: Nitration of Phenylacetic Acid
Starting Material 4-NitrophenylacetonitrilePhenylacetic Acid
Key Reagents Sulfuric Acid, WaterNitric Acid, Sulfuric Acid
Reaction Type HydrolysisElectrophilic Aromatic Substitution
Reported Yield 92-95%[1]Not reported for isolated para-isomer
Product Purity (Melting Point) 151–152 °C[1]Mixture of ortho, meta, and para isomers
Key Advantages High yield, high purity of the final product, straightforward procedure.Utilizes a readily available starting material.
Key Disadvantages Requires the synthesis or purchase of the nitrile precursor.Produces a mixture of isomers requiring challenging separation, significant formation of meta-isomer (14.4%)[2], lack of a clear protocol for para-isomer isolation and its specific yield.

Method 1: Hydrolysis of 4-Nitrophenylacetonitrile

This method is a highly efficient and reliable route to obtaining pure this compound. The reaction involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Experimental Protocol

A detailed procedure for this method is available in Organic Syntheses.[1] In a 1-liter round-bottom flask, 100 g (0.62 mole) of 4-nitrobenzyl cyanide is treated with a solution of 300 mL of concentrated sulfuric acid in 280 mL of water. The mixture is heated to boiling and refluxed for fifteen minutes. The reaction mixture is then cooled, and the crude product is precipitated by dilution with cold water. The precipitate is collected by filtration, washed with ice water, and then recrystallized from boiling water to yield 103–106 g (92–95%) of pure this compound as pale yellow needles with a melting point of 151–152 °C.[1]

An alternative two-stage synthesis involves the initial nitration of benzyl (B1604629) cyanide to yield 4-nitrophenylacetonitrile, which is then hydrolyzed. The nitration step has a reported yield of 65.34%, and the subsequent hydrolysis step has a yield of 88.89%.[3]

Synthesis Workflow

cluster_0 Method 1: Hydrolysis of 4-Nitrophenylacetonitrile A 4-Nitrophenylacetonitrile C Heating (Reflux) A->C Add B H2SO4, H2O B->C Add D Cooling & Precipitation C->D E Filtration & Washing D->E F Recrystallization E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via hydrolysis.

Method 2: Nitration of Phenylacetic Acid

This method involves the direct nitration of phenylacetic acid using a mixture of nitric and sulfuric acids. While this approach starts from a more common precursor, it presents significant challenges in product purification.

Experimental Protocol

A study on the nitration of phenylacetic acid provides a protocol for the nitration reaction.[2] Phenylacetic acid is added portion-wise to a nitrating mixture of nitric acid and sulfuric acid, maintained at 0 °C. After the addition is complete, the reaction is allowed to proceed for three hours at 0 °C. The reaction mixture is then poured onto ice, and the precipitated nitro-isomers are filtered and washed.[2]

Logical Relationship of Isomer Formation

cluster_1 Method 2: Nitration of Phenylacetic Acid A Phenylacetic Acid B HNO3, H2SO4 (Nitration) A->B C Mixture of Isomers B->C G Separation (e.g., Fractional Crystallization) C->G D ortho-Nitrophenylacetic Acid E meta-Nitrophenylacetic Acid F para-Nitrophenylacetic Acid (Target Product) G->D Isolate G->E Isolate G->F Isolate

Caption: Isomer formation and separation in the nitration of phenylacetic acid.

Conclusion

For researchers and drug development professionals seeking a reliable and high-yielding method for the synthesis of pure this compound, the hydrolysis of 4-nitrophenylacetonitrile (Method 1) is the demonstrably superior choice. This method provides a clear and reproducible protocol, resulting in a high yield of the desired product with excellent purity.

While the nitration of phenylacetic acid (Method 2) offers the advantage of a more accessible starting material, the formation of a complex isomer mixture, coupled with the lack of a well-defined and efficient protocol for the isolation of the para-isomer, makes it a less practical and more challenging route for obtaining the pure target compound. Further research into effective and scalable separation techniques for the nitrophenylacetic acid isomers would be necessary to improve the viability of this method.

References

A Comparative Analysis of Purification Techniques for 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. 4-Nitrophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs, often requires rigorous purification to remove unreacted starting materials and byproducts. This guide provides a comparative analysis of common purification techniques—recrystallization, column chromatography, and extraction—for this compound, supported by experimental protocols and comparative data to aid in the selection of the most suitable method.

Comparison of Purification Techniques

The choice of purification technique depends on factors such as the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources. Below is a summary of the performance of each technique for purifying this compound.

ParameterRecrystallizationColumn ChromatographyExtraction
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.Differential solubility of the compound and impurities in two immiscible liquid phases.
Typical Purity Achieved Good to Excellent (>98%)Excellent (>99%)Fair to Good (Primarily for initial cleanup)
Expected Yield Moderate to High (70-90%)[1]Variable (50-80%), dependent on separation efficiency and fraction collection.High (>90%), but often requires further purification.
Scalability Easily scalable for larger quantities.Can be scaled up, but may become complex and costly.Excellent for large-scale initial purification.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications but can be lengthy for large columns.Relatively fast for single or few extractions.
Solvent Consumption Generally lower, as the solvent can often be recovered and reused.High, due to the need for a continuous mobile phase.Moderate, dependent on the number of extraction cycles.
Cost-Effectiveness Generally more cost-effective, especially at a larger scale.More expensive due to the cost of the stationary phase (e.g., silica (B1680970) gel) and larger solvent volumes.Cost-effective for initial purification steps.
Applicability Best for crystalline solids with thermal stability.Applicable to a wide range of compounds, including non-crystalline solids and oils.Best for separating compounds with significant differences in acidity, basicity, or solubility.

Experimental Protocols

Detailed methodologies for each purification technique are provided below.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent is crucial for the success of this technique. This compound has good solubility in hot water and ethanol/water mixtures, making these suitable solvent systems.[2][3]

Protocol:

  • Solvent Selection: Based on solubility data, an ethanol/water (1:1) mixture is a good choice for the recrystallization of this compound.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot ethanol/water solvent system with gentle heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound will start to crystallize. Further cooling in an ice bath can maximize the crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. The expected melting point of pure this compound is in the range of 151-154°C.[1]

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound, silica gel is a suitable stationary phase, and a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate) can be used as the mobile phase.

Protocol:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial mobile phase through it until the silica gel is fully settled.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to facilitate the movement of the this compound down the column.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Extraction

Extraction is a useful technique for a preliminary cleanup of the crude product, especially to remove acidic or basic impurities. Since this compound is an acid, it can be separated from neutral impurities by converting it into its water-soluble salt.

Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent in which it is soluble, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak base solution, such as a saturated aqueous solution of sodium bicarbonate. The this compound will react to form its sodium salt, which is soluble in the aqueous layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound, while neutral impurities will remain in the organic layer.

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean beaker.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation of Product: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly. This product may require further purification by recrystallization to achieve high purity.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each purification technique.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in hot Ethanol/Water (1:1) Crude->Dissolve Filter_Hot Hot Filtration Dissolve->Filter_Hot Cool Cool to Crystallize Filter_Hot->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Wash->Dry Pure Pure this compound Dry->Pure

Recrystallization Workflow

Column_Chromatography_Workflow Crude Crude this compound Load Load onto Silica Gel Column Crude->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Column Chromatography Workflow

Extraction_Workflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (contains product salt) Separate->Aqueous Organic Organic Layer (contains impurities) Separate->Organic Acidify Acidify Aqueous Layer Aqueous->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Purified Purified this compound Filter->Purified

Extraction Workflow

References

Safety Operating Guide

Safe Disposal of 4-Nitrophenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-Nitrophenylacetic acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this hazardous chemical, in accordance with established safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][2] It is also recognized as being highly toxic to aquatic life with long-lasting effects.[3] Therefore, strict adherence to safety measures is imperative.

Personal Protective Equipment (PPE): When handling this compound, all personnel should wear appropriate PPE, including:

  • Chemical-resistant gloves (Nitrile rubber is recommended)[3]

  • Safety glasses or goggles[1]

  • A lab coat or other protective clothing[1]

  • A dust respirator, particularly when handling the solid form to avoid inhalation of dust particles[1]

Quantitative Safety Data

The following table summarizes key hazard and safety information for this compound.

ParameterValue/InformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)[1][2][3]
Toxicity to Algae (EC50) 0.32 mg/l - 72 h (Pseudokirchneriella subcapitata)[3]
Biodegradability 0% - Not readily biodegradable (Aerobic, 28 days)[3]
Bioaccumulation Considered to be high[1]
Incompatible Materials Strong oxidizing agents, strong bases[2]

Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills (Dry):

  • Avoid breathing dust.[1]

  • Wear full PPE, including a dust respirator.[1]

  • Use dry clean-up procedures; do not generate dust.[1]

  • Carefully sweep or vacuum the spilled material. If vacuuming, ensure the vacuum is fitted with a HEPA filter.[1]

  • Collect the residue and place it in a clearly labeled, sealed container for disposal.[1]

  • Wash the spill area with large amounts of water.[1]

Major Spills:

  • Evacuate the area and alert emergency responders.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Prevent the spilled material from entering drains or waterways.[1]

  • Contain and recover the product wherever possible.[1]

  • Follow the clean-up procedures for minor spills.[1]

Proper Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be discharged into sewers or waterways.[1][4]

Primary Disposal Method: Licensed Waste Disposal Contractor The most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3][5]

Experimental Protocol for Chemical Incineration: For laboratories with the appropriate facilities and permits, chemical incineration is a viable disposal option.

  • Preparation: Dissolve or mix the this compound with a combustible solvent.[3][5]

  • Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3][5]

  • Container Decontamination: Decontaminate empty containers thoroughly before disposal. Observe all label safeguards until containers are cleaned and destroyed.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection & Storage cluster_disposal Disposal start Have this compound Waste? assess_hazard Is the waste hazardous? start->assess_hazard collect_waste Collect in a labeled, compatible container. assess_hazard->collect_waste Yes check_compat Ensure waste is not mixed with incompatible materials (e.g., strong bases, oxidizing agents). collect_waste->check_compat store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor for pickup. store_waste->contact_ehs check_compat->store_waste no_drain DO NOT dispose down the drain or in regular trash. contact_ehs->no_drain

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 4-Nitrophenylacetic acid, ensuring the well-being of laboratory personnel and the integrity of your research.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling and disposal of this compound.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use a chemical fume hood to minimize inhalation of dust.

  • Eye and Face Protection: Wear chemical safety goggles that meet European standard EN 166 or NIOSH-approved standards.[3][4] A face shield may be necessary for splash protection.

  • Hand Protection: Use protective gloves, such as nitrile rubber, that have been inspected for integrity before use.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure, including a lab coat and closed-toe shoes.[2][3]

2. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust.[1][3]

  • Wash hands thoroughly after handling the compound.[1][3]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Keep containers securely sealed when not in use.[2]

3. Storage

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

4. Spill Response

  • Minor Spills:

    • Wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[1][2]

    • Wash the spill area with soap and water.[2]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[2]

    • Control personal contact by wearing appropriate protective clothing.[2]

    • Prevent the spillage from entering drains or water courses.[2]

5. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] Seek medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation occurs.[2]

  • Inhalation: Remove to fresh air.[1][3] If not breathing, give artificial respiration.[1][3] Seek medical attention.[1][3]

  • Ingestion: Clean mouth with water and seek medical attention.[1][3] Do not induce vomiting.[6]

6. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

  • Do not let the chemical enter the environment.[1]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol [7][8]
Melting Point152 - 153 °C / 305.6 - 307.4 °F[1]
AppearanceLight yellow powder solid[1][3]
OdorOdorless[1][3]
SolubilityWater soluble[3]

Experimental Protocols

This document does not cite specific experiments. For detailed methodologies of experiments involving this compound, please refer to the specific scientific literature and established laboratory protocols relevant to your research.

Safe Handling Workflow

The diagram below illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Obtain this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area handling Handling Procedure (Weighing, Transferring) prepare_work_area->handling storage Storage (Cool, Dry, Well-Ventilated) handling->storage Store Unused Material spill Spill Occurs handling->spill If Spill Occurs decontamination Decontaminate Work Area handling->decontamination After Use end End storage->end Process Complete spill_response Spill Response Protocol spill->spill_response spill_response->decontamination waste_disposal Waste Disposal (Labeled, Sealed Container) decontamination->waste_disposal waste_disposal->end

Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.